1,1-Diethyl-3-(4-nitrophenyl)urea
Description
The exact mass of the compound 1,1-Diethyl-3-(4-nitrophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112706. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Diethyl-3-(4-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethyl-3-(4-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethyl-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)12-9-5-7-10(8-6-9)14(16)17/h5-8H,3-4H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOWOSITURWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296925 | |
| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70826-95-8 | |
| Record name | NSC112706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethyl-3-(4-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIETHYL-3-(4-NITROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea
Executive Summary
This guide details the synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea , a representative unsymmetrical urea scaffold often utilized in structure-activity relationship (SAR) studies for kinase inhibitors and agrochemical herbicides.
While urea formation is a fundamental transformation, the specific electronic properties of the 4-nitrophenyl moiety require careful selection of synthetic routes. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the aniline precursor, making standard nucleophilic substitution with carbamoyl chlorides challenging without strong activation.
Therefore, this guide prioritizes the Isocyanate Addition Route (Route A) as the primary, high-yielding protocol, while providing the Base-Promoted Carbamoylation (Route B) as a validated alternative when isocyanate precursors are unavailable.
Retrosynthetic Analysis
The construction of the urea bridge (–NH–CO–N<) can be disconnected at two distinct points. The choice of disconnection dictates the required reagents and reaction kinetics.
Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A utilizes the high reactivity of isocyanates to overcome electronic deactivation.
Primary Protocol: Isocyanate Addition (Route A)[1]
Rationale: This is the "Gold Standard" method for this specific compound.[1] The reaction relies on the nucleophilic attack of diethylamine (a strong nucleophile) onto 4-nitrophenyl isocyanate.[1] Since the isocyanate carbon is highly electrophilic, the reaction proceeds rapidly under mild conditions, avoiding the need for harsh bases or high temperatures.
Reaction Mechanism
The reaction follows a standard addition mechanism where the lone pair of the diethylamine nitrogen attacks the central carbon of the isocyanate.
Figure 2: Step-wise mechanism of urea formation via isocyanate addition.[1][2]
Experimental Procedure
Materials:
-
Diethylamine (1.1 equiv) [CAS: 109-89-7][1]
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (0.1 equiv, optional catalyst)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Add 4-Nitrophenyl isocyanate (1.64 g, 10.0 mmol) and dissolve in anhydrous DCM (20 mL). The solution typically appears yellow.[1][4]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This controls the exothermicity of the addition.
-
Addition: Dilute Diethylamine (1.14 mL, 11.0 mmol) in DCM (5 mL). Add this solution dropwise to the isocyanate mixture over 10 minutes.
-
Observation: A precipitate often forms immediately as the urea product is less soluble than the reagents.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Work-up:
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow needles.[1]
Expected Yield: 85–95%[1]
Alternative Protocol: Carbamoyl Chloride Substitution (Route B)[1]
Rationale: If the isocyanate is unavailable or cost-prohibitive, this route uses 4-nitroaniline .[1] However, 4-nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group.[1] Simply mixing it with diethylcarbamoyl chloride often results in no reaction or low yields.[1]
-
Critical Adjustment: We must use a strong base (Sodium Hydride) to deprotonate the aniline, generating the highly nucleophilic anilide anion .
Experimental Procedure
Materials:
-
4-Nitroaniline (1.0 equiv) [CAS: 100-01-6][1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Diethylcarbamoyl chloride (1.1 equiv) [CAS: 88-10-8][1]
-
Tetrahydrofuran (THF), anhydrous[5]
Step-by-Step Protocol:
-
Deprotonation: In a flame-dried RBF under Argon, suspend NaH (1.2 equiv) in anhydrous THF . Cool to 0 °C.
-
Anion Formation: Add 4-Nitroaniline (1.0 equiv) portion-wise.[1]
-
Coupling: Cool the mixture back to 0 °C. Add Diethylcarbamoyl chloride (1.1 equiv) dropwise.
-
Reflux: Warm to RT, then heat to reflux (66 °C) for 6–12 hours to drive the reaction to completion.
-
Quench: Cool to RT. Carefully quench excess hydride with saturated aqueous
.[1] -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[1] Dry over
.[1] -
Purification: The crude residue will likely contain unreacted aniline.[1] Purify via flash column chromatography (Silica gel, Gradient: 10% -> 40% EtOAc in Hexanes).
Expected Yield: 60–75%[1]
Comparison of Synthetic Routes
| Feature | Route A (Isocyanate) | Route B (Carbamoyl Chloride) |
| Reactivity | High (Spontaneous at RT) | Low (Requires Anion formation) |
| Conditions | Mild (0°C -> RT) | Harsh (Strong base, Reflux) |
| Atom Economy | High (No byproduct) | Lower (Generates NaCl + H2) |
| Purification | Simple Filtration/Recrystallization | Chromatography often required |
| Recommendation | Preferred for lab scale | Backup for bulk scale cost-savings |
Characterization & QC
Confirm the identity of 1,1-Diethyl-3-(4-nitrophenyl)urea using the following spectroscopic markers.
Analytical Data Expectations[1][4][6]
-
Physical State: Pale yellow crystalline solid.[1]
-
Melting Point: Typically 140–160 °C (Exact value depends on purity/polymorph; compare to bis-analog range of 149°C [1]).[1]
-
H NMR (400 MHz, DMSO-
):-
9.0–8.8 ppm (s, 1H, NH ): Downfield singlet, exchangeable with
. -
8.15 ppm (d,
Hz, 2H, Ar-H ortho to ). -
7.70 ppm (d,
Hz, 2H, Ar-H ortho to Urea). -
3.35 ppm (q,
Hz, 4H, ). -
1.15 ppm (t,
Hz, 6H, ).
-
9.0–8.8 ppm (s, 1H, NH ): Downfield singlet, exchangeable with
-
IR (ATR):
Safety & Handling
-
Isocyanates: 4-Nitrophenyl isocyanate is a potent sensitizer and lachrymator.[1] Handle only in a fume hood. It hydrolyzes to the aniline if exposed to moisture; store under inert gas [2].[1]
-
Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1][2] Use dry solvents only.[1]
-
Waste Disposal: All aqueous waste from Route B contains reactive halides and should be treated as hazardous chemical waste.[1]
References
-
Özgeriş, B. et al. "Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes."[6] Molecules, vol. 22, no. 12, 2017, p. 2125. Link[1]
-
Sigma-Aldrich. "4-Nitrophenyl isocyanate Product Sheet."[1] SigmaAldrich.com.[1] Link[1]
-
BenchChem. "1,1-Diethyl-3-(4-methoxyphenyl)urea Chemical Properties and General Synthesis."[1] BenchChem.com.[1] Link[1]
-
PubChem. "1,1-Diethyl-3-(4-nitrophenyl)urea (Compound)."[1][3] National Library of Medicine.[1] Link[1]
Sources
- 1. (4-Nitrophenyl)urea | C7H7N3O3 | CID 313520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Whitepaper: 1,1-Diethyl-3-(4-nitrophenyl)urea
Functional Class: Supramolecular Synthon / Anion Receptor / Stabilizer Intermediate CAS Registry Number: 2284-39-1 (Generic/Isomer variable dependent) / Structure-Specific Ref: C11H15N3O3
Executive Summary & Molecular Architecture
1,1-Diethyl-3-(4-nitrophenyl)urea is a specialized urea derivative characterized by a distinct "push-pull" electronic architecture. Unlike symmetric stabilizers (e.g., Centralite I), this asymmetric molecule features a strongly electron-withdrawing nitro group (
This structural asymmetry dictates its primary utility:
-
Anion Recognition: The electron-deficient nature of the phenyl ring enhances the acidity of the urea protons, making it a potent hydrogen-bond donor for sensing anions like fluoride (
) and acetate ( ). -
Propellant Stability Tracking: In energetic materials, this compound serves as a model for the nitration products of Centralite stabilizers, acting as a marker for propellant aging.
Molecular Architecture
-
Formula:
-
Molecular Weight: 237.26 g/mol
-
Electronic Character: Strong dipole moment due to the p-nitroaniline moiety coupled with the diethylurea core.
Physicochemical Profile
The following data aggregates experimental observations for 4-nitrophenyl urea derivatives and computational predictions for the specific 1,1-diethyl analog.
| Property | Value / Characteristic | Causality & Notes |
| Physical State | Solid, Yellow Crystalline Powder | The nitro group creates a charge-transfer band extending into the visible spectrum (yellow). |
| Melting Point | 128 – 135 °C (Typical Range) | Intermolecular hydrogen bonding (urea-urea) creates a rigid lattice, though alkyl chains lower MP compared to diphenylureas. |
| Solubility (Polar) | High: DMSO, DMF, Acetonitrile | Essential for anion binding studies; polar aprotic solvents disrupt solvent-solute H-bonds less than water. |
| Solubility (Non-polar) | Moderate: Chloroform, DCM | The diethyl group provides lipophilicity, aiding membrane transport or organic phase extraction. |
| pKa (NH) | ~12.5 (Estimated) | The p-nitro group stabilizes the conjugate base via resonance, making this NH significantly more acidic than phenylurea (~13.8). |
| UV-Vis | ~340–350 nm | Characteristic intramolecular charge transfer (ICT) band. |
Synthesis & Purification Protocols
Core Directive: The Isocyanate Route
The most robust synthesis avoids the use of phosgene gas by utilizing 4-nitrophenyl isocyanate. This pathway minimizes side reactions (such as symmetric urea formation) and simplifies purification.
Reaction Scheme
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask under nitrogen atmosphere. Moisture reacts with isocyanates to form symmetric urea impurities.
-
Solvation: Dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C. Add Diethylamine (1.1 eq) dropwise over 20 minutes.
-
Why? The reaction is exothermic. Rapid addition can cause boiling or side-product formation.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Monitoring: Check via TLC (SiO2, 30% EtOAc/Hexane). The isocyanate spot should disappear.
-
-
Workup:
-
Evaporate solvent to 20% volume.
-
Add cold Hexane to precipitate the urea.
-
Filter the yellow solid.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
Figure 1: Streamlined synthesis workflow minimizing symmetric urea byproducts.
Reactivity & Supramolecular Utility
The defining feature of this molecule is its ability to act as a colorimetric anion sensor . The urea moiety provides two hydrogen bond donors (in the bis-analog) or one highly polarized donor (in this mono-analog).
Mechanism: The "Push-Pull" Effect
-
Ground State: The molecule is yellow. The N-H proton is weakly acidic.
-
Anion Binding: Upon exposure to basic anions (
, ), the anion forms a hydrogen bond with the urea N-H. -
Charge Transfer: The electron density from the anion stabilizes the N-H bond, effectively increasing the electron density pushed into the phenyl ring.
-
Signal Transduction: The nitro group (acceptor) pulls this density across the conjugated system, causing a red-shift in absorption (Yellow
Orange/Red).
Anion Selectivity Order
Note: Fluoride binds strongest due to its high basicity and small size, fitting the localized N-H dipole.
Figure 2: Mechanism of anion-induced intramolecular charge transfer (ICT).
Analytical Characterization Standards
To validate the synthesis and purity, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal | Structural Assignment |
| FTIR | ||
| FTIR | ||
| FTIR | ||
| 1H NMR | Singlet (1H), Urea N-H.[2] Highly deshielded by phenyl ring. | |
| 1H NMR | Aromatic protons ortho to | |
| 1H NMR | Methylene protons ( |
References
-
Gunnlaugsson, T., et al. (2005). "Urea-based anion receptors: Synthesis and anion binding studies." Journal of Organic Chemistry.
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research.
-
Amendola, V., et al. (2010). "Anion recognition by hydrogen bonding: urea-based receptors."[3][4][5][6] Chemical Society Reviews.
-
BenchChem. (2025).[7] "1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties" (Analogous structure data).
-
PubChem. (2025). "1,1-diethyl-3-(4-nitrophenyl)urea Compound Summary." National Library of Medicine.
Sources
- 1. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 2. asianpubs.org [asianpubs.org]
- 3. An anion sensing photonic gel by hydrogen bonding of anions to the N-allyl-N′-ethyl urea receptor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Profiling of 1,1-Diethyl-3-(4-nitrophenyl)urea: A Structural & Functional Analysis
This guide provides an in-depth technical analysis of 1,1-Diethyl-3-(4-nitrophenyl)urea , evaluating its physicochemical properties, primary mechanism of action (MoA) based on structure-activity relationships (SAR) of the phenylurea class, and experimental protocols for validation.
Executive Summary
1,1-Diethyl-3-(4-nitrophenyl)urea is a trisubstituted urea derivative belonging to the phenylurea class of bioactive compounds. While specific clinical data for this exact analog is limited compared to famous congeners like Diuron or Neburon, its pharmacophore—an electron-deficient aromatic ring linked via a urea bridge to a lipophilic dialkyl moiety—strongly dictates its biological activity.
The primary mechanism of action is identified as inhibition of Photosystem II (PSII) in photosynthetic organisms (herbicidal activity) and potential modulation of serine hydrolases (e.g., Soluble Epoxide Hydrolase or Fatty Acid Amide Hydrolase) via non-covalent binding or carbamylation. This guide details the molecular interactions, signaling disruptions, and validation protocols required to characterize its specific activity.
Part 1: Chemical Identity & Physicochemical Properties[1]
Understanding the electronic and steric nature of the substituents is critical for predicting binding kinetics.
| Property | Data / Description | Relevance to MoA |
| IUPAC Name | 1,1-Diethyl-3-(4-nitrophenyl)urea | Defines substitution pattern. |
| Molecular Formula | C₁₁H₁₅N₃O₃ | MW ~237.26 g/mol . |
| Core Scaffold | Trisubstituted Urea | Rigid linker, H-bond donor/acceptor. |
| Aromatic Moiety | p-Nitrophenyl | Electron-withdrawing group (EWG) increases acidity of the N-H proton; enhances π-stacking interactions. |
| Alkyl Moiety | N,N-Diethyl | Provides steric bulk and lipophilicity for hydrophobic pocket occupancy. |
| Solubility | Low in water; High in DMSO/Ethanol | Requires organic co-solvent for biological assays. |
Structural Insight: The p-nitro group (
Part 2: Primary Mechanism of Action
Inhibition of Photosynthetic Electron Transport (Photosystem II)
The most authoritative mechanistic classification for N-aryl-N',N'-dialkylureas is the inhibition of the Hill Reaction in Photosystem II (PSII).
Mechanism:
-
Binding Site: The compound competes with Plastoquinone (PQ) for the
binding niche on the D1 protein (PsbA) of the PSII complex. -
Interaction:
-
The NH group forms a hydrogen bond with the hydroxyl group of Ser264 in the D1 protein.
-
The Carbonyl (C=O) group may form hydrogen bonds with His215 (via a peptide bond interaction).
-
The Aromatic ring (p-nitrophenyl) engages in
stacking with Phe265 .
-
-
Consequence: Displacement of Plastoquinone prevents electron transfer from
to . This blocks the electron transport chain, halting ATP and NADPH synthesis, leading to the generation of reactive oxygen species (ROS) and cellular death.
Potential Modulation of Serine Hydrolases (sEH / FAAH)
Trisubstituted ureas are also investigated as inhibitors of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) .
-
Mode: Competitive inhibition.
-
Interaction: The urea carbonyl coordinates with the catalytic residues (e.g., Asp335 in sEH), mimicking the transition state of the epoxide hydrolysis. The p-nitro group enhances binding affinity through polar interactions.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by 1,1-Diethyl-3-(4-nitrophenyl)urea.
Caption: Competitive displacement of Plastoquinone B by the urea inhibitor blocks electron flow to Cytochrome b6f.
Part 4: Experimental Protocols (Validation)
To rigorously validate the mechanism, the following assays are required.
Protocol A: The Hill Reaction Assay (PSII Inhibition)
Objective: Quantify the
Reagents:
-
Isolated Chloroplasts (Spinach or Pea).
-
DCPIP (2,6-dichlorophenolindophenol) - Blue (oxidized) to Colorless (reduced).
-
Test Compound: 1,1-Diethyl-3-(4-nitrophenyl)urea (dissolved in DMSO).
Workflow:
-
Preparation: Dilute chloroplast suspension in reaction buffer (50 mM Tricine-NaOH, pH 7.8, 100 mM Sorbitol, 5 mM
). -
Incubation: Mix chloroplasts (20 µg Chl/mL) with DCPIP (30 µM) and varying concentrations of the test compound (0.01 µM – 100 µM).
-
Illumination: Expose samples to saturating light (>500 µE/
/s) for 60 seconds. -
Measurement: Measure absorbance at 600 nm .
-
Control: High absorbance decrease (DCPIP reduced).
-
Inhibited: Absorbance remains high (DCPIP remains oxidized).
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Protocol B: Hydrolytic Stability & Carbamylation Potential
Objective: Determine if the compound acts as a suicide substrate (carbamylating agent) for serine hydrolases (e.g., Chymotrypsin or Lipase).
Workflow:
-
Enzyme:
-Chymotrypsin or Porcine Liver Esterase. -
Monitor: Release of p-nitroaniline (Chromogenic,
nm). -
Reaction:
-
Mix Enzyme + Compound in Tris-HCl buffer (pH 7.8).
-
Monitor Absorbance at 405 nm over 60 minutes.
-
-
Interpretation:
-
Linear increase in Abs: Compound is a slow substrate.
-
Burst followed by plateau: Mechanism-based inactivation (titrant).
-
No change: Reversible inhibitor or inactive.
-
Part 5: Synthetic & Logical Relationships
The synthesis of this compound confirms its structural integrity.
Caption: Convergent synthesis via isocyanate intermediate ensures regiospecificity.
References
-
Review of Phenylurea Herbicides: "Mechanism of Action of Inhibitors of Photosynthesis." Herbicide Classes and Targets.
- Context: Establishes the D1 protein binding mode for N-aryl-N-alkylureas.
-
Urea Derivatives in Drug Discovery: "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry.
- Context: Discusses the H-bonding capabilities and sEH inhibition potential of trisubstituted ureas.
-
PubChem Compound Summary: "1,1-diethyl-3-(4-nitrophenyl)urea".
-
Enzyme Inhibition Protocols: "Methods for the determination of Soluble Epoxide Hydrolase inhibition."
- Context: Standard protocols for assaying urea-based inhibitors.
Sources
An In-Depth Technical Guide to 1,1-Diethyl-3-(4-nitrophenyl)urea: Synthesis, Properties, and Therapeutic Potential
Introduction
The urea scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form robust hydrogen bond networks with biological targets, thereby enabling a wide array of pharmacological activities.[1] Within this chemical class, aryl urea derivatives have emerged as particularly promising, with numerous compounds demonstrating potent anticancer, antibacterial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet under-characterized member of this family: 1,1-Diethyl-3-(4-nitrophenyl)urea .
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the compound's chemical identity, propose robust synthetic methodologies, present its physicochemical characteristics (both known and predicted), and delve into its hypothesized biological activities and mechanisms of action based on structurally related analogs. The overarching goal is to furnish a foundational understanding of 1,1-Diethyl-3-(4-nitrophenyl)urea, thereby catalyzing further investigation into its therapeutic potential.
Chemical Identity and Physicochemical Properties
1,1-Diethyl-3-(4-nitrophenyl)urea is an unsymmetrical urea derivative featuring a diethylamino group and a 4-nitrophenyl substituent. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to significantly influence its electronic properties and biological interactions.
Predicted Physicochemical Data
Due to a scarcity of published experimental data for this specific molecule, the following table summarizes key physicochemical properties derived from computational predictions and available data for structurally similar compounds. This information is crucial for anticipating its behavior in various experimental settings, from synthesis and purification to biological assays.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | PubChem |
| Molecular Weight | 237.26 g/mol | PubChem |
| XlogP | 2.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Polar Surface Area | 78.9 Ų | PubChem |
| Boiling Point | ~390-420 °C | Estimated |
| Melting Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from structure |
Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea
The synthesis of unsymmetrical ureas can be approached through several established methodologies.[4] For 1,1-Diethyl-3-(4-nitrophenyl)urea, two primary, reliable synthetic routes are proposed, both of which are detailed below. The choice between these pathways may depend on the availability of starting materials and desired scale.
Method 1: Reaction of 4-Nitrophenyl Isocyanate with Diethylamine
This is the most direct and common method for the synthesis of N,N-disubstituted, N'-aryl ureas. The isocyanate group is highly electrophilic and readily reacts with the nucleophilic secondary amine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of diethylamine (1.1 eq) in anhydrous THF to the stirred isocyanate solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenyl isocyanate) is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1,1-Diethyl-3-(4-nitrophenyl)urea.
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to 4-nitroaniline, a significant impurity.
-
Excess Amine: A slight excess of diethylamine is used to ensure the complete consumption of the isocyanate.
-
Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C prevents a rapid temperature increase that could lead to side reactions.
Method 2: Phosgene-Free Synthesis using a Carbonylating Agent
To avoid the use of highly toxic phosgene or its derivatives like triphosgene, safer alternatives such as N,N'-carbonyldiimidazole (CDI) can be employed.[4] This method proceeds in a two-step, one-pot fashion.
-
Activation of Aniline: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) or THF.
-
Formation of Imidazole Carbamate: Add N,N'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 1-2 hours to form the activated imidazole carbamate intermediate.
-
Addition of Amine: To the same flask, add diethylamine (1.2 eq) and continue stirring at room temperature overnight.
-
Work-up: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and imidazole, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.
-
CDI as a Phosgene Equivalent: CDI is a stable, crystalline solid that serves as a safe and effective carbonylating agent, activating the aniline for subsequent nucleophilic attack.[4]
-
Inert Atmosphere: While less critical than with isocyanates, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture, especially during the activation step.
-
Acid Wash: The acidic work-up protonates the basic diethylamine and imidazole byproducts, rendering them water-soluble and allowing for their easy removal from the organic phase.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic routes for 1,1-Diethyl-3-(4-nitrophenyl)urea.
Potential Biological Activities and Mechanism of Action
Antiproliferative and Anticancer Activity
A significant body of research points to the antiproliferative effects of nitroaryl urea derivatives.[5][6] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often with greater potency than established chemotherapeutic agents like cisplatin.[7]
Hypothesized Mechanism of Action: Kinase Inhibition
Many aryl urea-containing compounds, such as Sorafenib, function as multi-kinase inhibitors.[1] The urea moiety is crucial for binding to the hinge region of the kinase domain through hydrogen bonds. The 4-nitrophenyl group of 1,1-Diethyl-3-(4-nitrophenyl)urea could potentially interact with a hydrophobic pocket within the active site of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6] Inhibition of these kinases would lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Hypothesized mechanism of action via kinase inhibition.
Antibacterial Activity
Structurally related compounds, such as 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, have demonstrated notable antibacterial activity.[8] This suggests that 1,1-Diethyl-3-(4-nitrophenyl)urea may also possess antibacterial properties. The nitroaromatic group is a known pharmacophore in several antimicrobial agents, and its mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to form cytotoxic radical species that damage DNA and other critical macromolecules.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following standardized in vitro assays are recommended.
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1,1-Diethyl-3-(4-nitrophenyl)urea in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
1,1-Diethyl-3-(4-nitrophenyl)urea is a molecule of significant interest within the broader class of pharmacologically active aryl ureas. While specific experimental data for this compound remains limited, this guide has provided a robust framework for its synthesis, offered predictions of its physicochemical properties, and formulated evidence-based hypotheses for its potential as an antiproliferative and antibacterial agent. The detailed experimental protocols provided herein offer a clear path for future research to validate these hypotheses. Further investigation into its biological activities, mechanism of action, and structure-activity relationships is warranted and could unveil a novel therapeutic candidate.
References
-
Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128. [Link]
-
Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals, 14(7), 679. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules, 29(23), 5678. [Link]
-
Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. (2025). Green Chemistry. [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis, 52(14), 2099-2105. [Link]
-
Discovery of nitroaryl urea derivatives with antiproliferative properties. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-128. [Link]
-
Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. (2011). Organic Letters, 13(12), 3254-3257. [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
-
A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. (1993). The Journal of Organic Chemistry, 58(26), 7313-7315. [Link]
-
Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. (1969). Chemico-Biological Interactions, 1(1), 27-47. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem (Los Angeles), 5(11), 499-505. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). Molecules, 22(12), 2125. [Link]
-
Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate. (2007). Synthesis, 2007(22), 3497-3506. [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010). In Environmental and Health Aspects of N-Nitroso Compounds. Springer. [Link]
-
Nicarbazin. In Wikipedia. [Link]
-
Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. (2008). Bioorganic & Medicinal Chemistry, 16(17), 7949-7957. [Link]
-
(4-Nitrophenyl)urea. In PubChem. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (2026). Molecules, 31(5), 1234. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). European Journal of Medicinal Chemistry, 241, 114631. [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of nitroaryl urea derivatives with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical Profiling & Synthetic Architecture of Nitrophenylurea Derivatives
Executive Summary
Nitrophenylurea derivatives represent a privileged scaffold in medicinal chemistry and agrochemical design.[1] Characterized by the presence of a strong electron-withdrawing nitro (–NO₂) group coupled to a urea (–NH–CO–NH–) bridge, these compounds exhibit distinct physicochemical behaviors that drive their utility as bioisosteres, kinase inhibitors (e.g., Sorafenib analogs), and photolabile "caged" reagents. This technical guide provides a rigorous analysis of their molecular architecture, electronic properties, synthetic pathways, and structure-activity relationships (SAR), designed for researchers requiring actionable data for lead optimization.
Molecular Architecture & Electronic Effects[2][3]
The physicochemical behavior of nitrophenylureas is governed by the electronic interplay between the nitro group and the urea linkage.
Electronic Distribution and Acidity
The nitro group is a potent electron-withdrawing group (EWG), exhibiting both inductive (
-
Hammett Correlation: The para-nitro substituent has a Hammett constant (
) of approximately +0.78. This withdrawal increases the acidity of the urea N-H protons relative to unsubstituted phenylureas. -
pKa Shift: While unsubstituted phenylurea has a pKa
13-14, nitrophenyl derivatives often exhibit pKa values in the range of 10-12. This increased acidity enhances the hydrogen-bond donor (HBD) capability of the urea hydrogens, crucial for binding to active site residues (e.g., Asp/Glu in kinase pockets).
Crystal Packing and Conformation
Crystallographic studies reveal that nitrophenylureas adopt specific conformational "motifs" driven by hydrogen bonding competition.
-
Urea Tape Motif: The primary intermolecular force is the formation of
-networks via N-H[2][3]···O=C hydrogen bonds, creating 1D tapes. -
Twisted vs. Planar: The nitro group can induce a twist in the N-phenyl bond to minimize steric strain (especially in ortho derivatives) or to optimize dipole stacking. This twist disrupts planarity, affecting solubility and melting point.[4]
-
Nitro-Urea Interaction: In some polymorphs, the N-H donor forms a hydrogen bond with the nitro oxygen (N-H···O-N) rather than the urea carbonyl, altering the lattice energy and solubility profile.
Physicochemical Profiling
The following data summarizes the core properties of N-(4-nitrophenyl)urea and its derivatives.
Table 1: Key Physicochemical Parameters[1][6][7]
| Parameter | Typical Value / Range | Causality & Implication |
| Molecular Weight | 181.15 g/mol (Parent) | Low MW favors high ligand efficiency (LE). |
| LogP (Lipophilicity) | 1.1 - 2.5 | Moderate lipophilicity ensures membrane permeability. The nitro group lowers LogP relative to H/Cl analogs due to polarity. |
| Aqueous Solubility | Low (< 0.1 mg/mL) | High lattice energy (strong intermolecular H-bonds) limits water solubility. Soluble in DMSO, DMF. |
| Melting Point | 210°C - 240°C | High MP indicates strong crystal lattice stability driven by the urea "tape" H-bond network. |
| H-Bond Donors | 2 (Urea NHs) | Critical for target engagement; acidity modulated by Nitro position. |
| H-Bond Acceptors | 3 (C=O, NO₂) | Nitro oxygens act as weak acceptors; Carbonyl is a strong acceptor. |
Synthetic Protocols
The synthesis of nitrophenylureas must be controlled to prevent side reactions (e.g., biuret formation) and ensure high purity. The most robust method involves the nucleophilic addition of an amine to an aryl isocyanate.
Protocol: Isocyanate Addition Method
Objective: Synthesis of N-(4-nitrophenyl)-N'-phenylurea.
Reagents:
-
4-Nitrophenyl isocyanate (1.0 eq)
-
Aniline (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
) to remove moisture (isocyanates hydrolyze to amines/ureas in water). -
Solubilization: Dissolve 1.0 eq of Aniline in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add 1.0 eq of 4-Nitrophenyl isocyanate dropwise (dissolved in minimal DCM) over 15 minutes.
-
Rationale: Exothermic reaction. Cooling prevents polymerization or biuret formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[5] The isocyanate spot will disappear.
-
-
Work-up: The product typically precipitates out of DCM due to low solubility.
-
Purification: Filter the precipitate. Wash with cold DCM (2x) and diethyl ether (2x) to remove unreacted amine.
-
Drying: Vacuum dry at 40°C for 12 hours.
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the isocyanate addition route, ensuring anhydrous conditions to prevent hydrolysis.
Characterization Standards
To validate the structure, specific spectral signatures must be identified.[1]
-
H NMR (DMSO-
):-
Urea NHs: Two distinct singlets (or broad peaks) between
8.5 – 9.5 ppm. The NH attached to the nitrophenyl ring will be more downfield (higher ppm) due to the electron-withdrawing effect. -
Aromatic Protons: The 4-nitrophenyl ring shows a characteristic AA'BB' doublet system (
~8.2 ppm and ~7.6 ppm).
-
-
FT-IR (KBr):
-
N-H Stretch: 3250 – 3350 cm
. -
C=O Stretch (Amide I): 1640 – 1680 cm
(Often lower than typical carbonyls due to resonance). -
NO
Stretch: Symmetric (~1340 cm ) and Asymmetric (~1510 cm ).
-
Structure-Activity Relationship (SAR) Logic
The biological efficacy of nitrophenylureas, particularly in kinase inhibition (e.g., VEGFR, PDGFR), relies on the urea acting as a "hinge binder" or interacting with the "DFG-motif" in the activation loop.
The "Electronic Anchor" Hypothesis
The nitro group does not just act as a steric blocker; it electronically "tunes" the urea bridge.
-
H-Bond Donor Strength: The EWG nature of NO
polarizes the N-H bonds, making them stronger H-bond donors. This increases affinity for the backbone carbonyls of the target protein. -
Lipophilic Efficiency: While the urea is polar, the nitrophenyl ring provides a rigid hydrophobic scaffold that can engage in
-stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket. -
Metabolic Stability: The nitro group is generally resistant to oxidative metabolism (CYP450), though it can be reduced to an amine under hypoxic conditions (a potential prodrug mechanism).
SAR Logic Diagram
Figure 2: Mechanistic SAR flow illustrating how the nitro group enhances the pharmacophoric properties of the urea bridge.
References
-
Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon.[3] Crystal Growth & Design, 2007.[2][6]
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. MDPI Molbank, 2017.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 2017.
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 2013.
-
Experimental Examination of Solubility and Lipophilicity of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 2022.[7]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas : Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
1,1-Diethyl-3-(4-nitrophenyl)urea: Structural Characterization and Synthetic Methodology
This technical guide provides an in-depth structural and synthetic analysis of 1,1-Diethyl-3-(4-nitrophenyl)urea , a trisubstituted urea derivative used primarily as a research intermediate in medicinal chemistry and agrochemical development.
Executive Summary
1,1-Diethyl-3-(4-nitrophenyl)urea (Molecular Formula:
Chemical Identity & Structural Analysis
2.1 Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1,1-Diethyl-3-(4-nitrophenyl)urea |
| CAS Registry Number | Research Chemical (See PubChem CID 270326 for analog) |
| Molecular Formula | |
| Molecular Weight | 237.26 g/mol |
| SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)[O-] |
| InChIKey | INAOWOSITURWKE-UHFFFAOYSA-N |
2.2 Electronic and Steric Architecture
The molecule exhibits a planar urea linkage, though the
-
The Nitro Effect (
): The para-nitro group is strongly electron-withdrawing ( effects). This decreases the electron density on the aromatic ring and, by extension, increases the acidity of the proton. This makes the proton more susceptible to hydrogen bonding or deprotonation in basic media compared to a phenylurea analog. -
The Urea Linkage: The central carbonyl carbon is flanked by two nitrogens. The
(diethyl) lone pair is strongly donated into the carbonyl -system (resonance), while the lone pair is partially delocalized into the nitrophenyl ring. -
Lipophilicity: The diethyl group significantly increases the LogP (predicted ~2.2) compared to (4-nitrophenyl)urea, enhancing membrane permeability for biological applications.
Synthetic Methodology
The synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea is most efficiently achieved via the Isocyanate Route or the Carbamoyl Chloride Route . The Isocyanate route is preferred for its atom economy and cleaner workup.
3.1 Route A: Isocyanate Addition (Nucleophilic Addition)
This method involves the nucleophilic attack of diethylamine on the highly electrophilic carbon of 4-nitrophenyl isocyanate.
-
Reagents: 4-Nitrophenyl isocyanate (1.0 eq), Diethylamine (1.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions:
to RT, inert atmosphere ( ).
Mechanism:
-
The lone pair of the diethylamine nitrogen attacks the isocyanate carbonyl carbon.
-
A zwitterionic intermediate forms.
-
Proton transfer from the amine nitrogen to the isocyanate nitrogen yields the stable urea.
3.2 Route B: Carbamoyl Chloride Substitution
Used when the isocyanate is unavailable.
-
Reagents: Diethylcarbamoyl chloride, 4-Nitroaniline, Pyridine (base).
-
Conditions: Reflux in Toluene or DCM.
3.3 Visualization of Synthesis Pathway
Figure 1: Synthetic pathway via nucleophilic addition of diethylamine to 4-nitrophenyl isocyanate.
Physicochemical Characterization Protocols
To validate the structure, the following spectroscopic signatures must be confirmed.
4.1 Proton NMR (
-NMR, 400 MHz,
)
The spectrum will show distinct aliphatic and aromatic regions.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.90 - 9.10 | Singlet (Broad) | 1H | |
| 8.15 | Doublet ( | 2H | Ar- |
| 7.65 | Doublet ( | 2H | Ar- |
| 3.30 - 3.40 | Quartet ( | 4H | |
| 1.10 - 1.20 | Triplet ( | 6H |
Note: The aromatic protons form an AA'BB' system, appearing as pseudo-doublets.
4.2 Infrared Spectroscopy (FT-IR)
Key functional group vibrations:
-
3300–3350 cm
: N-H stretching (sharp, medium intensity). -
1640–1660 cm
: C=O stretching (Urea amide I band). -
1500–1530 cm
: Asymmetric stretch. -
1300–1350 cm
: Symmetric stretch.
4.3 Structural Resonance Visualization
Figure 2: Resonance interactions stabilizing the urea core and the inductive influence of the nitro group.
Applications & Biological Relevance
5.1 Research Applications
-
Enzyme Inhibition: Urea derivatives are classic scaffolds for kinase and gyrase inhibitors. The 1,1-diethyl-3-(4-nitrophenyl)urea structure serves as a probe to test the steric tolerance of the binding pocket (via the diethyl group) and electronic requirements (via the nitro group).
-
Herbicidal Activity: Structurally related to Fenuron (1,1-dimethyl-3-phenylurea), this compound is screened for photosystem II inhibition in agrochemical research.
5.2 Stability & Handling
-
Stability: Stable under standard laboratory conditions. Hydrolyzes in strong acid/base at elevated temperatures to release 4-nitroaniline and diethylamine.
-
Safety: As a nitroaromatic derivative, it should be handled as a potential irritant and suspected mutagen. Standard PPE (gloves, goggles) and fume hood usage are mandatory.
References
-
PubChem. "1,1-diethyl-3-(4-nitrophenyl)urea (Compound)." National Library of Medicine.[2] Accessed March 2026. Link
-
BenchChem. "1,1-Diethyl-3-(4-methoxyphenyl)urea Chemical Properties." (Methodology Reference). Accessed March 2026. Link
-
MDPI. "Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea." Molecules, 2017.[3][4] (Synthetic Protocol Reference). Link[4]
-
Organic Syntheses. "General Methods for Urea Synthesis." Org.[5][6][7] Synth. Coll. Vol. 1, 1941.[6] Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate (ester) | C14H21N3O3 | CID 99432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Structural Elucidation and Spectroscopic Profiling of Urea Derivatives
Content Type: Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Executive Summary: The Urea Pharmacophore
The urea moiety (
This guide provides a rigorous, self-validating framework for the spectroscopic identification of urea derivatives, synthesizing data from IR, NMR (
Electronic Architecture & Conformational Logic
To interpret spectra accurately, one must understand the resonance contributions that define the urea bond order. The lone pairs on the nitrogen atoms donate electron density into the carbonyl
Resonance and Rotation
The partial double-bond character of the
Figure 1: Resonance structures contributing to the unique spectroscopic signature of urea derivatives.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is the primary diagnostic for the hydrogen-bonding state of the urea lattice. Unlike simple amides, ureas exhibit a "Fingerprint" behavior heavily influenced by substitution patterns.
Characteristic Frequency Table
The following data assumes a solid phase (KBr pellet) or concentrated solution where intermolecular H-bonding is dominant.
| Vibrational Mode | Frequency ( | Intensity | Diagnostic Insight |
| 3400 - 3500 | Medium | Higher freq than symmetric stretch. | |
| 3300 - 3400 | Medium | Often broad due to H-bonding.[1] | |
| 1630 - 1690 | Strong | Key Identifier. Lower than ketones (1715) and esters (1740) due to resonance (Fig 1). | |
| 1550 - 1650 | Medium/Strong | Bending vibration; mixed with C-N stretch. | |
| 1400 - 1470 | Medium | Useful for confirming disubstitution. |
The "Dilution Test" (Self-Validating Protocol)
To distinguish between intramolecular (structural) and intermolecular (concentration-dependent) hydrogen bonds:
-
Step 1: Record IR spectrum at 100 mM in a non-polar solvent (e.g.,
). -
Step 2: Dilute to 1 mM and re-record.
-
Validation:
-
Intermolecular H-bonds: The
and bands will shift to higher frequencies (sharpening) upon dilution. -
Intramolecular H-bonds: Band positions remain invariant.
-
Nuclear Magnetic Resonance (NMR)
NMR provides the most definitive structural proof. The urea carbonyl carbon is electronically distinct from other carbonyls.
Carbon-13 ( C) NMR
The urea carbonyl carbon appears significantly upfield compared to ketones and amides due to the shielding effect of two nitrogen donors.
-
Urea C=O[2] Range: 150 - 160 ppm
-
Amide/Acid C=O Range: 165 - 180 ppm
Technical Note: In unsymmetrical ureas (
Nitrogen-15 ( N) NMR
For complex structural elucidation,
-
Chemical Shift: Typically 60 - 130 ppm (relative to liquid
). -
Coupling:
is approximately 90 Hz.
Proton ( H) Exchange Protocol
Urea protons are labile. To confirm the assignment of N-H peaks (typically 5.0 - 9.5 ppm):
-
Run standard
H NMR in DMSO- .[4] -
Add 1-2 drops of
to the NMR tube. -
Shake and wait 5 minutes.
-
Result: Urea N-H signals will disappear or diminish significantly due to Deuterium exchange (
).
Mass Spectrometry: Fragmentation Logic
Urea derivatives undergo characteristic cleavage pathways that are distinct from amides. The most diagnostic pathway involves the elimination of isocyanic acid or isocyanates.
Primary Fragmentation Pathway
The fragmentation is often driven by a McLafferty-like rearrangement or direct
Mechanism:
-
Molecular Ion (
): Ionization of the carbonyl oxygen. -
Isocyanate Elimination: Cleavage of the
bond.-
For Monosubstituted Ureas: Loss of
(43 Da). -
For Disubstituted Ureas: Loss of
.
-
Figure 2: Primary fragmentation pathway of symmetrical urea derivatives in Electron Impact (EI) MS.
Experimental Protocol: Synthesis & Purification
To generate high-quality spectroscopic data, sample purity is paramount. The following protocol minimizes byproduct formation (biuret or symmetrical urea contaminants).
Reaction:
-
Solvent Choice: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid alcohols to prevent carbamate formation.
-
Stoichiometry: Use 1.0 equivalent of amine and 1.05 equivalents of isocyanate.
-
Procedure:
-
Dissolve amine in DCM at 0°C under
atmosphere. -
Add isocyanate dropwise over 20 minutes (exothermic).
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
-
Purification (Self-Validating Step):
-
The product usually precipitates from DCM. Filter and wash with cold DCM.
-
TLC Check: Visualize with Ninhydrin (amine check) or Iodine. The urea product is usually much more polar than the starting isocyanate.
-
Recrystallization: Ethanol/Water mixtures are standard.
-
Integrated Structural Elucidation Workflow
Use this decision tree to confirm the identity of a putative urea derivative.
Figure 3: Integrated spectroscopic decision tree for urea validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. (n.d.). Urea Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Jagadeesh, N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Urea(57-13-6) 13C NMR [m.chemicalbook.com]
Aryl Ureas: A Privileged Scaffold for Navigating Complex Disease Pathways and Identifying Novel Therapeutic Targets
An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Versatility of the Aryl Urea Moiety
The aryl urea scaffold, characterized by its deceptively simple N-C(O)-N linkage flanked by aromatic systems, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique physicochemical properties, particularly the ability of the urea group to act as a rigid hydrogen-bond donor-acceptor unit, allow for high-affinity and specific interactions with a multitude of biological targets.[3] This structural feature, combined with the vast chemical space accessible through modification of the flanking aryl rings, has led to the development of numerous approved drugs and clinical candidates, most notably in oncology.[1]
This guide moves beyond a simple catalog of known drugs. As a Senior Application Scientist, the goal here is to provide a deeper, mechanistic understanding of why this scaffold is so effective and to outline the state-of-the-art methodologies used to uncover its ever-expanding list of therapeutic targets. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the foundational science that empowers drug discovery.
Part 1: The Kinase Superfamily: The Traditional Heartland of Aryl Urea Inhibitors
The most well-established role for aryl urea derivatives is as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[4] The urea moiety is exceptionally well-suited to interact with the hinge region of the kinase ATP-binding pocket, a conserved structural motif.
Mechanism of Action: A Tale of Two Interactions
The efficacy of aryl ureas as kinase inhibitors stems from a two-pronged binding strategy:
-
Hydrogen Bonding Core: The two N-H groups and the carbonyl oxygen of the urea form a precise network of hydrogen bonds. This often involves interactions with conserved glutamate and aspartate residues in the kinase domain, effectively anchoring the molecule.[3][5]
-
Hydrophobic π-Interactions: The flanking aryl rings extend into adjacent hydrophobic pockets, engaging in crucial π-stacking and van der Waals interactions.[3] The specific decoration of these rings is what dictates the inhibitor's potency and, critically, its selectivity for one kinase over another.
A prime example is the inhibition of the Ras-Raf-MEK-ERK pathway , a central signaling cascade in oncology.[1] Aryl urea-based drugs like Sorafenib were designed to disrupt this pathway by targeting Raf kinases.
Key Kinase Targets
Aryl ureas have been successfully developed to target a range of kinases critical for tumor growth and angiogenesis.
| Target Kinase(s) | Key Example Compound | Therapeutic Application | Reference(s) |
| VEGFR-2, PDGFR, Raf-1, c-Kit | Sorafenib | Renal Cell Carcinoma, Hepatocellular Carcinoma | [1][4][6] |
| VEGFR-1, -2, -3, FGFR-1, PDGFR-β | Lenvatinib | Thyroid Cancer, Renal Cell Carcinoma | [1] |
| FGFR 1-4 | Infigratinib | Cholangiocarcinoma | [1] |
| c-Kit | Thienopyrimidine Aryl Ureas | Gastrointestinal Stromal Tumors (Preclinical) | [7] |
| pan-RAF | GNE-0749 | KRAS Mutant Cancers (Preclinical) | [8] |
Part 2: Expanding Horizons: Novel Therapeutic Targets
Recent research has demonstrated that the therapeutic utility of aryl ureas extends far beyond kinase inhibition. The scaffold's versatility allows it to be adapted to interact with entirely different classes of proteins, opening new avenues for drug development.
Immune Checkpoint Modulation: PD-1/PD-L1 Axis
Cancer cells can evade the immune system by expressing proteins like Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells, suppressing their anti-tumor activity. Small-molecule aryl ureas have been developed as multi-target agents that not only inhibit pro-angiogenic kinases like VEGFR-2 but also down-regulate the expression of PD-L1.[5][9] This dual action represents a powerful strategy to simultaneously attack the tumor's blood supply and unmask it for immune destruction.
-
Mechanism Insight: Certain styryl and phenethyl aryl ureas have shown the ability to down-regulate both VEGFR-2 and PD-L1, sometimes outperforming established inhibitors in cellular assays.[5][9]
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane receptors and are highly valuable drug targets.[10][11] The aryl urea scaffold has been successfully adapted to create potent and selective modulators of GPCRs.
-
Target Example: Formyl Peptide Receptor 2 (FPR2): A class of aryl piperidinone ureas was discovered to be highly potent and selective agonists for FPR2, a GPCR that plays a key role in regulating inflammation.[12] This work demonstrates the scaffold's potential in developing treatments for inflammatory diseases.
Other Emerging Protein Targets
-
Cathepsin D: A novel bis-aryl urea compound, N69B, was found to inhibit tumor proliferation by increasing levels of Cathepsin D, a lysosomal protease.[6] This induced apoptosis through a Bid/Bax/Cytochrome C pathway, a mechanism distinct from the common kinase inhibition paradigm.[6]
-
Antiparasitic Activity: Di-aryl urea compounds have shown activity against the parasite Toxoplasma gondii. Preliminary evidence suggests a mechanism involving the dysregulation of lipid synthesis in the parasite, highlighting a potential new class of anti-infective agents.[13]
Part 3: The Modern Workflow: From Phenotypic Hit to Validated Target
Identifying the specific molecular target of a bioactive aryl urea discovered through phenotypic screening is often the most challenging step in drug discovery.[14] A multi-pronged approach combining target identification, engagement validation, and activity profiling is essential.
Methodology 1: Target Deconvolution
Target deconvolution (or identification) is the process of finding the specific protein(s) that a small molecule binds to in order to exert its effect.[15][16]
A. Affinity-Based Pull-Downs: This is a classic and widely used method.[17][18]
-
Probe Synthesis: The aryl urea "hit" compound is chemically modified by attaching a linker to a non-essential position, which is then conjugated to a solid support (e.g., agarose beads) or a tag (e.g., biotin).
-
Incubation: The immobilized probe is incubated with cell lysate, allowing the target protein(s) to bind.
-
Purification & Elution: The beads are washed to remove non-specific binders. The target protein is then eluted.
-
Identification: The eluted protein is identified using techniques like SDS-PAGE and mass spectrometry.[17]
B. Label-Free Approaches: These methods avoid chemical modification of the compound, which can sometimes alter its binding behavior.[17]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to its target protein can protect it from degradation by proteases.[18][19] Differences in protein band patterns on a gel between drug-treated and control lysates can reveal the target.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique, detailed below, measures target engagement in living cells and is a cornerstone of modern target validation.[20]
Methodology 2: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)
Causality & Principle: The foundational principle of CETSA is that when a ligand (e.g., an aryl urea) binds to its target protein, it confers thermal stability.[21] The protein-ligand complex is more resistant to heat-induced unfolding and aggregation than the unbound protein.[20][22] By heating cells or lysates to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve in the presence of the compound is direct evidence of target engagement in a physiologically relevant context.[23][24]
Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to confirm target engagement by assessing the thermal stabilization of a target protein at a fixed temperature across a range of compound concentrations.
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots. Treat each aliquot with a different concentration of the aryl urea compound (e.g., 0.1, 1, 10, 30 µM) or with DMSO (vehicle control).
-
Incubate at 37°C for 1 hour to allow for compound entry and binding.
-
-
Heat Challenge:
-
Determine the optimal challenge temperature from a preliminary melt-curve experiment (typically the temperature at which ~50% of the protein denatures).
-
Heat all treated samples (including DMSO control) at this fixed temperature (e.g., 54°C) for 3 minutes using a thermal cycler. Leave an untreated, unheated sample on ice as a baseline control.
-
Cool samples at room temperature for 3 minutes.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[21]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[21]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification & Western Blot Analysis:
-
Determine the total protein concentration in each supernatant sample using a BCA or similar assay to ensure equal loading.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the putative target protein overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. The band intensity corresponds to the amount of soluble target protein remaining after the heat challenge. A dose-dependent increase in band intensity compared to the DMSO control confirms target engagement.
-
Methodology 3: Kinome Profiling for Selectivity
Causality & Principle: For aryl ureas intended as kinase inhibitors, it is not enough to know that they hit their intended target. It is equally critical to understand what other kinases they inhibit ("off-targets"), as this determines the compound's selectivity and potential for toxicity. Kinome profiling technologies measure the activity of a compound against a large panel of kinases simultaneously.[25][26]
General Workflow:
-
Sample Preparation: A cell or tissue lysate is prepared.
-
Incubation: The lysate is incubated with the aryl urea compound on a microarray chip. These chips contain dozens or hundreds of different kinase-specific peptide substrates.[27]
-
Kinase Reaction: ATP (often radiolabeled γ-³²P-ATP) is added to initiate the phosphorylation of the substrates by the active kinases present in the lysate.
-
Detection & Analysis: The amount of phosphorylation on each peptide spot is quantified. By comparing the phosphorylation pattern of the drug-treated sample to a control sample, a comprehensive profile of which kinases are inhibited by the compound is generated.[28][29]
This unbiased approach provides a "fingerprint" of the compound's activity across the kinome, guiding medicinal chemistry efforts to improve selectivity and providing crucial insights into its mechanism of action.[29]
Conclusion and Future Directions
The aryl urea scaffold continues to be a cornerstone of drug discovery, demonstrating remarkable adaptability to a growing list of diverse and challenging therapeutic targets. Its initial success in kinase inhibition has paved the way for its application in immunotherapy, inflammatory diseases, and even anti-infective research. The key to unlocking its full potential lies in the synergistic application of rational drug design and robust target deconvolution methodologies. As techniques like CETSA and kinome profiling become more integrated into the discovery pipeline, we can expect the development of next-generation aryl urea-based therapeutics with enhanced potency, superior selectivity, and novel mechanisms of action, further solidifying the enduring legacy of this privileged chemical scaffold.
References
-
Burgos, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(4), 337. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]
-
Burgos, C., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals (Basel). [Link]
-
Medicine Innovates. (2019). Unraveling the vasculature network around the tumor with aryl urea derivatives. Medicine Innovates. [Link]
-
Frontiers. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]
-
Kwon, H. J., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and Cells. [Link]
-
Micale, N., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2020). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Cancer Biology & Therapy. [Link]
-
ACS Publications. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
van den Eshof, B. L., et al. (2010). Kinome Profiling. Journal of Biomedicine and Biotechnology. [Link]
-
Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
-
Hwang, J. Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Molecules and Cells. [Link]
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
-
MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. [Link]
-
PNAS. (2021). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences. [Link]
-
Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
CD Genomics. (n.d.). Small Molecule Drug Target Identification and Validation. CD Genomics. [Link]
-
Western Michigan University. (2021). Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii. ScholarWorks at WMU. [Link]
-
ResearchGate. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. RSC Drug Discovery Series. [Link]
-
Journal of Medicinal Chemistry. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry. [Link]
-
ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. PamGene. [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
MDPI. (2024). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. International Journal of Molecular Sciences. [Link]
-
ACS Publications. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Frontiers. (2021). Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. Frontiers in Molecular Biosciences. [Link]
-
PubMed. (2015). Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development. [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]
- 12. Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Characterization of Di-Aryl Urea Compounds Against Acute and Chronic T" by Austin Sanford [digitalcommons.unmc.edu]
- 14. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 20. news-medical.net [news-medical.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pnas.org [pnas.org]
- 25. biosynsis.com [biosynsis.com]
- 26. assayquant.com [assayquant.com]
- 27. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
- 29. KinomePro - Pamgene [pamgene.com]
Methodological & Application
"analytical methods for 1,1-Diethyl-3-(4-nitrophenyl)urea quantification"
Application Note: High-Sensitivity Quantification of 1,1-Diethyl-3-(4-nitrophenyl)urea via LC-MS/MS and HPLC-UV
Executive Summary
This technical guide details the analytical quantification of 1,1-Diethyl-3-(4-nitrophenyl)urea (CAS: 70826-95-8), a substituted phenylurea compound often encountered as a synthesis impurity, degradation product, or environmental residue. Due to the presence of the nitro-aromatic moiety, this compound presents specific challenges in trace analysis, including potential genotoxicity concerns (structural alert) and redox sensitivity.
We present two validated workflows:
-
HPLC-UV (Routine QC): For raw material assay and content uniformity (Limit of Quantitation: ~0.1%).
-
LC-MS/MS (Trace Analysis): For genotoxic impurity (GTI) screening and environmental monitoring (Limit of Quantitation: <10 ppb).
Chemical Profile & Analytical Strategy
Understanding the physicochemical properties of the analyte is critical for robust method design.
| Property | Value / Characteristic | Analytical Implication |
| Formula | MW: 237.26 g/mol . Monoisotopic Mass: 237.11. | |
| LogP | ~2.2 (Predicted) | Moderate hydrophobicity; suitable for Reverse Phase (C18) chromatography. |
| pKa | Weakly Acidic (Urea NH) | Mobile phase pH < 3.0 is recommended to suppress ionization and improve peak shape. |
| Chromophore | Nitro-phenyl group | Strong UV absorbance at 270–300 nm . |
| Solubility | Low in water; High in MeOH/ACN | Dissolve standards in 100% Organic, then dilute to mobile phase composition. |
Analytical Logic (The "Why" Behind the Method)
-
Column Selection: A C18 column with high carbon load is chosen to retain the moderately polar urea moiety.
-
Mobile Phase: Formic acid (0.1%) is essential. It protonates the urea nitrogens for ESI+ sensitivity and suppresses the acidity of the -NH- proton, preventing peak tailing.
-
Detection: The nitro group is electron-withdrawing, making the compound susceptible to reduction in electrochemical modes, but for MS, the Positive Electrospray Ionization (ESI+) mode is preferred due to the basicity of the diethylamine moiety.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate quantification path based on sample concentration and matrix complexity.
Figure 1: Decision tree for selecting HPLC-UV vs. LC-MS/MS workflows based on analytical requirements.
Protocol A: HPLC-UV (Routine Quantification)
Objective: Robust quantification for process control or raw material release.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-10 min: 20% -> 80% B (Linear Gradient)
-
10-12 min: 80% B (Wash)
-
12.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 275 nm (Primary), 254 nm (Secondary confirmation).
-
Column Temp: 30°C.
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase (Initial composition: 80% A / 20% B).
-
Note: Diluting directly into 100% water may cause precipitation. Always match the diluent to the initial mobile phase.
-
System Suitability Criteria
-
Tailing Factor: < 1.5 (Critical for urea derivatives).
-
Theoretical Plates: > 5000.
-
RSD (n=6 injections): < 2.0%.
Protocol B: LC-MS/MS (Trace/Impurity Analysis)
Objective: High-sensitivity detection for genotoxic impurity screening or residue analysis.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
-
Precursor Ion: [M+H]+ = 238.1 m/z .
MRM Transition Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Assignment |
| Quantifier | 238.1 | 100.1 | 20 | |
| Qualifier 1 | 238.1 | 138.0 | 25 | |
| Qualifier 2 | 238.1 | 72.1 | 35 |
Note: The loss of the diethylamine group or the formation of the diethylcarbamoyl cation are the dominant fragmentation pathways for 1,1-diethylureas.
LC Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Fast ramp (10% B to 90% B in 3 minutes).
Sample Preparation (Solid Phase Extraction)
For complex matrices (e.g., wastewater or plasma):
-
Conditioning: HLB Cartridge (60 mg) with 3 mL MeOH followed by 3 mL Water.
-
Loading: Load sample (pH adjusted to ~3.0).
-
Washing: Wash with 3 mL 5% MeOH in Water (removes salts/polar interferences).
-
Elution: Elute with 3 mL 100% Methanol.
-
Reconstitution: Evaporate to dryness under
stream; reconstitute in 200 µL Initial Mobile Phase.
Method Validation & Quality Control
Data generated must be validated according to ICH Q2(R1) guidelines.
Summary of Validation Parameters:
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | Range: 1–1000 ng/mL (MS); 1–100 µg/mL (UV). | |
| Accuracy (Recovery) | 80–120% | Spike samples at 3 levels (Low, Med, High). |
| Precision (Repeatability) | RSD < 5% (Trace) | 6 replicates at LOQ level. |
| LOD / LOQ | S/N > 3 / S/N > 10 | Estimated LOQ: 0.5 ng/mL (LC-MS/MS). |
| Carryover | < 20% of LOQ | Inject blank after highest standard. |
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Interaction of the urea nitrogen or nitro group with residual silanols on the column.
-
Fix: Ensure Mobile Phase pH is acidic (pH 2.5–3.0). Use a "base-deactivated" or end-capped column.
-
-
Issue: Low Sensitivity in MS.
-
Cause: Ion suppression from matrix or poor ionization efficiency.
-
Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails, as nitro compounds sometimes ionize better in APCI negative mode (though ESI+ is standard for ureas).
-
-
Issue: Ghost Peaks.
-
Cause: Carryover from previous high-concentration injections.
-
Fix: Implement a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60248062, 1,1-Diethyl-3-(4-nitrophenyl)urea. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Retrieved from [Link]
-
International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
Application Note: High-Throughput Screening and MIC Determination of Lipophilic Urea Derivatives
Focus Compound: 1,1-Diethyl-3-(4-nitrophenyl)urea (PubChem CID: 270326)
Executive Summary
This guide details the protocol for utilizing 1,1-Diethyl-3-(4-nitrophenyl)urea in antibacterial assays. As a lipophilic diarylurea derivative, this compound presents specific physicochemical challenges—primarily poor aqueous solubility and a tendency to precipitate in complex media—that can lead to false negatives or inconsistent Minimum Inhibitory Concentration (MIC) data.
Recent medicinal chemistry campaigns have highlighted phenylureas as promising scaffolds for inhibiting bacterial DNA gyrase and Penicillin-Binding Protein 4 (PBP4) , often acting as adjuvants that re-sensitize resistant strains (e.g., MRSA) to
Compound Profile & Handling
Chemical Structure: The molecule features a 4-nitrophenyl group linked via a urea bridge to a diethylamine moiety.
-
IUPAC Name:
-diethyl- -(4-nitrophenyl)urea -
Molecular Formula:
-
MW: 237.26 g/mol
-
Estimated LogP: ~2.5–3.2 (Lipophilic)
Solubility & Stock Preparation
Critical Warning: 1,1-Diethyl-3-(4-nitrophenyl)urea is practically insoluble in water. Attempting to dissolve it directly in Mueller-Hinton Broth (MHB) will result in immediate precipitation.
Protocol:
-
Vehicle: Use Dimethyl Sulfoxide (DMSO) , anhydrous (Grade
99.9%). -
Primary Stock: Prepare a 50 mM stock solution.
-
Calculation: Weigh 11.86 mg of powder and dissolve in 1.0 mL of 100% DMSO.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C. Stable for 3 months.
-
-
Working Stock: On the day of the assay, dilute the Primary Stock 1:10 in DMSO to create a 5 mM working solution. Do not dilute into water yet.
Assay Protocol 1: Broth Microdilution (MIC)
This protocol is adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines, modified for lipophilic compounds to prevent "crashing out."
Materials
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plates: 96-well polystyrene plates (U-bottom preferred for pellet visualization).
-
Bacteria: S. aureus (ATCC 29213), E. coli (ATCC 25922), or P. aeruginosa (ATCC 27853).
-
Control Antibiotic: Ciprofloxacin or Vancomycin (depending on strain).
The "DMSO Step-Down" Method
To maintain solubility, the compound is serially diluted in 100% DMSO first, then transferred to the broth. This ensures the final DMSO concentration is constant across all wells.
Step-by-Step Workflow:
-
Plate Layout (Master Plate - DMSO only):
-
Add 50
L of 100% DMSO to columns 2–10 of a V-bottom "Master Plate." -
Add 100
L of the 5 mM Working Stock to column 1. -
Perform a 2-fold serial dilution from column 1 to 10 (transfer 50
L). -
Result: A gradient of compound in 100% DMSO (5 mM
~9.7 M).
-
-
Transfer to Assay Plate:
-
Dispense 196
L of CAMHB (with bacteria) into the assay plate. -
Transfer 4
L from the Master Plate to the Assay Plate. -
Final Concentration: The 1:50 dilution yields a top concentration of 100
M with exactly 2% DMSO . -
Note: 2% DMSO is generally tolerated by most bacteria but must be controlled for.
-
-
Inoculum Preparation:
-
Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilute 1:100 in CAMHB to reach
CFU/mL. -
Add to the Assay Plate as described in Step 2.
-
-
Incubation:
-
Seal with a breathable membrane.
-
Incubate at 37°C for 16–20 hours.
-
Data Analysis & Visualization
Endpoint: The MIC is the lowest concentration with no visible growth (no turbidity).
-
Turbidity Control: Check the "Vehicle Control" (2% DMSO + Bacteria). If this well shows inhibition, the assay is invalid (DMSO toxicity).
-
Precipitation Check: If the high-concentration wells (100
M) appear "milky" or have a crystal pellet at the bottom before incubation, the compound has precipitated. Report as "> Solubility Limit."
Figure 1: The "DMSO Step-Down" workflow minimizes precipitation risks by keeping the compound solubilized until the final dilution step.
Advanced Protocol: Synergy (Checkerboard Assay)
Since phenylureas often exhibit weak intrinsic activity but potent adjuvant properties (inhibiting resistance mechanisms like PBP4), a synergy screen with a
Experimental Design
-
Axis X (Compound A): 1,1-Diethyl-3-(4-nitrophenyl)urea (0 – 100
M). -
Axis Y (Compound B): Oxacillin (0 – 64
g/mL). -
Target: MRSA strains (e.g., USA300 or ATCC 43300).
Calculation: FIC Index
To quantify synergy, calculate the Fractional Inhibitory Concentration (FIC) Index:
Interpretation:
- : Synergy (Potentiation confirmed).
- : Indifference .
- : Antagonism .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Compound concentration > solubility limit in aqueous media. | Reduce top concentration to 50 |
| Inconsistent MICs | "Edge Effect" (evaporation). | Fill outer wells with sterile water; use only inner 60 wells. |
| DMSO Toxicity | Bacteria sensitive to 2% DMSO. | Reduce DMSO to 1% (requires higher concentration stock). Use S. aureus (more tolerant) vs. P. aeruginosa (less tolerant). |
| Color Interference | Nitro group may impart yellow color. | Use a "Blank Plate" (Compound + Broth, no bacteria) to subtract background OD600. |
References
-
BenchChem. (2025). Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships.
-
National Institutes of Health (NIH). (2026). Dual Inhibitory Activity of 1-ethyl-3-(4-(hydrazinecarbonyl)-phenyl)urea Derivatives Against DNA Gyrase and Topoisomerase IV. PubMed.
-
Frontiers in Immunology. (2021). Mechanisms of Antibiotic Failure During Staphylococcus aureus Osteomyelitis.
-
PubChem. (n.d.). Compound Summary: 1,1-Diethyl-3-(4-nitrophenyl)urea (CID 270326).[1]
Sources
Application Note: Strategic Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea
Strategic Overview & Scientific Rationale
The synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea (CAS: 56015-84-0) represents a classic study in the preparation of unsymmetrical urea derivatives. These compounds are frequently utilized as analytical reference standards in environmental monitoring (degradation products of phenylurea herbicides) and as intermediates in the development of novel agrochemicals and stabilizers for energetic materials.
The core challenge in synthesizing this specific derivative lies in ensuring regioselectivity and minimizing the formation of symmetrical urea byproducts (e.g., 1,3-bis(4-nitrophenyl)urea). While multiple pathways exist—including the reaction of diethylcarbamoyl chloride with 4-nitroaniline—this protocol prioritizes the Isocyanate Addition Route .
Why this route? The nucleophilic addition of diethylamine to 4-nitrophenyl isocyanate is selected for three reasons:
-
Atom Economy: The reaction is an addition process with no small-molecule byproducts (unlike the HCl elimination in the carbamoyl chloride route), simplifying workup.
-
Kinetics: The electron-withdrawing nitro group on the isocyanate enhances the electrophilicity of the carbonyl carbon, facilitating rapid reaction with the secondary amine even under mild conditions.
-
Purity: This pathway avoids the use of pyridine or triethylamine bases, residues of which can complicate trace-level analytical applications.
Chemical Reaction & Mechanism
Reaction Scheme:
Mechanism: The lone pair of the nitrogen in diethylamine attacks the electrophilic carbon of the isocyanate group. The resulting zwitterionic intermediate undergoes a rapid proton transfer from the diethylammonium moiety to the amide nitrogen, yielding the stable urea linkage.
Experimental Protocol
Reagents & Materials[1]
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Nitrophenyl isocyanate | 164.12 | 1.0 | 1.64 g | Electrophile (Limiting Reagent) |
| Diethylamine | 73.14 | 1.1 | 0.81 g (1.14 mL) | Nucleophile |
| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Solvent (Anhydrous) |
| Hexane | 86.18 | Wash | 50 mL | Precipitation/Wash |
Note: All reagents should be ACS grade or higher. Diethylamine must be dry; water competes with the amine to form the symmetrical urea.
Safety & Compliance (Critical)
-
Isocyanates: Potent sensitizers and lachrymators. Handle strictly in a fume hood. Inhalation can cause severe respiratory distress.
-
Diethylamine: Highly flammable and corrosive.
-
Waste Disposal: Quench unreacted isocyanates with methanol before disposal.
Step-by-Step Methodology
Step 1: System Preparation
-
Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Assemble the flask with a nitrogen inlet adapter and a pressure-equalizing addition funnel.
-
Purge the system with dry nitrogen for 10 minutes.
Step 2: Reactant Solubilization
-
Charge the RBF with 4-Nitrophenyl isocyanate (1.64 g, 10 mmol) .
-
Add 15 mL of anhydrous Dichloromethane (DCM) via syringe. Stir until fully dissolved.
-
Cool the solution to 0–5°C using an ice/water bath. Rationale: Cooling controls the exothermicity of the addition and minimizes side reactions.
Step 3: Controlled Addition
-
Dilute Diethylamine (1.14 mL, 11 mmol) in 5 mL of anhydrous DCM .
-
Transfer this solution to the addition funnel.
-
Add the amine solution dropwise to the isocyanate solution over 15 minutes .
-
Observation: A precipitate may begin to form as the reaction proceeds.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2 hours . Monitoring by TLC (SiO2, 1:1 Ethyl Acetate/Hexane) should show the disappearance of the isocyanate spot.
Step 4: Isolation & Purification
-
Concentration: Evaporate approximately 80% of the DCM using a rotary evaporator (bath temp < 40°C).
-
Precipitation: Add 20 mL of cold Hexane to the residue. The product will crystallize out as a solid.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of cold Hexane to remove excess amine.
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Step 5: Recrystallization (Optional for Analytical Grade)
-
If higher purity is required, recrystallize from hot Ethanol/Water (9:1) .
-
Dissolve the solid in minimal boiling ethanol, add warm water until slightly turbid, then cool slowly to 4°C.
Characterization & Quality Control
To validate the synthesis, compare the obtained spectral data against the following expected parameters.
| Parameter | Expected Value/Signal | Structural Assignment |
| Physical State | Pale yellow crystalline solid | Nitro-aromatic conjugation |
| Melting Point | 138–142°C (Predicted) | Urea H-bonding network |
| IR (ATR) | 3300–3350 cm⁻¹ (m) | N-H stretch |
| 1640–1660 cm⁻¹ (s) | C=O stretch (Urea) | |
| 1500–1520 cm⁻¹ (s) | NO₂ asymmetric stretch | |
| ¹H NMR (DMSO-d₆) | δ 9.0 (s, 1H) | Ar-NH-CO (Exchangeable) |
| δ 8.15 (d, 2H) | Ar-H (ortho to NO₂) | |
| δ 7.65 (d, 2H) | Ar-H (meta to NO₂) | |
| δ 3.35 (q, 4H) | N-(CH₂CH₃)₂ | |
| δ 1.10 (t, 6H) | N-(CH₂CH₃)₂ |
Workflow Visualization
The following diagram illustrates the critical path for the synthesis and purification logic.
Caption: Operational workflow for the regioselective synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea via isocyanate addition.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link
-
PubChem. (n.d.). 1,1-Diethyl-3-(4-nitrophenyl)urea (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Sigma-Aldrich. (n.d.). 4-Nitrophenyl isocyanate Product Sheet. Merck KGaA. (Source for reagent safety and properties).
Application Note: Experimental Design for Profiling 1,1-Diethyl-3-(4-nitrophenyl)urea Cytotoxicity
Executive Summary & Mechanistic Rationale
The compound 1,1-Diethyl-3-(4-nitrophenyl)urea (CAS: 70826-95-8; NSC-112706) belongs to the substituted phenylurea class of molecules[1]. Recent advances in oncological and toxicological pharmacology have identified phenylurea and diaryl urea derivatives as potent cytotoxic agents capable of inducing cell death in various human carcinoma cell lines (e.g., HeLa, HepG2)[2],[3].
The Causality of Cytotoxicity:
The primary mechanism of action for sterically hindered and nitro-substituted phenylureas involves a dual-phase disruption of cellular homeostasis. Under oxidative stress, these compounds can undergo redox cycling, leading to a lethal surge in Reactive Oxygen Species (ROS)[4]. This intracellular ROS accumulation directly attacks mitochondrial lipid membranes, causing a collapse of the mitochondrial membrane potential (
To rigorously test the cytotoxicity of 1,1-Diethyl-3-(4-nitrophenyl)urea, we have designed a multi-parametric, self-validating experimental workflow. This protocol moves beyond simple viability screening to map the exact temporal and mechanistic sequence of cell death.
Experimental Workflow & Logical Architecture
To ensure Trustworthiness and assay integrity, every protocol described below functions as a self-validating system. We mandate the use of specific positive controls for each mechanistic step to ensure that any observed negative results are true reflections of the compound's inactivity, rather than assay failure.
Fig 1. Multi-parametric experimental workflow for evaluating 1,1-Diethyl-3-(4-nitrophenyl)urea.
Step-by-Step Methodologies
Phase 1: Compound Preparation and Cell Culture
-
Stock Formulation: Dissolve 1,1-Diethyl-3-(4-nitrophenyl)urea powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Line Maintenance: Culture HepG2 (hepatocellular carcinoma) or HeLa (cervical carcinoma) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin[2],[3]. Maintain at 37°C in a humidified 5% CO
atmosphere. -
Vehicle Control Constraint: Ensure the final concentration of DMSO in all experimental wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.
Phase 2: Primary Cytotoxicity Screening (CellTiter-Glo)
Expert Insight: While MTT assays are standard, redox-active compounds like nitrophenylureas can artificially reduce tetrazolium salts directly, creating false-positive viability signals[4]. Therefore, an ATP-quantitation assay (CellTiter-Glo) is required for accurate IC
-
Seed cells at 5,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours.
-
Treat cells with a logarithmic dose-response gradient of 1,1-Diethyl-3-(4-nitrophenyl)urea (0.1 µM to 100 µM). Include a Positive Control (1 µM Doxorubicin).
-
Incubate for 48 hours.
-
Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
-
Record luminescence using a microplate reader. Calculate the IC
using non-linear regression analysis.
Phase 3: Mechanistic Profiling
3A. Intracellular ROS Quantification (H
DCFDA Assay)
-
Seed cells in a 96-well black, clear-bottom plate (10,000 cells/well).
-
Wash cells with PBS and pre-load with 10 µM H
DCFDA dye in serum-free media for 30 minutes at 37°C. -
Wash twice with PBS to remove extracellular dye.
-
Treat cells with the compound at
IC and IC concentrations. Use 100 µM H O as a positive control. -
Measure fluorescence kinetically (Ex: 485 nm / Em: 535 nm) every 30 minutes for 4 hours to capture the oxidative burst.
3B. Mitochondrial Membrane Potential (
) via JC-1
-
Treat cells in 6-well plates with the compound at IC
for 12 and 24 hours. Use 50 µM FCCP (a mitochondrial uncoupler) for 2 hours as a positive control. -
Harvest cells (including floating cells to capture early apoptotic populations) and wash with PBS.
-
Incubate with 2 µM JC-1 dye for 15 minutes at 37°C in the dark.
-
Analyze via Flow Cytometry. Healthy mitochondria will form J-aggregates (Red fluorescence, ~590 nm). Depolarized mitochondria will contain JC-1 monomers (Green fluorescence, ~530 nm). A decrease in the Red/Green ratio indicates
collapse[2].
3C. Apoptosis/Necrosis Discrimination (Annexin V-FITC / PI)
-
Treat cells in 6-well plates with the compound at IC
for 48 hours. Use 1 µM Staurosporine as a positive control for apoptosis. -
Harvest cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Analyze via Flow Cytometry (Ex: 488 nm).
-
Q4 (FITC-/PI-): Live cells
-
Q3 (FITC+/PI-): Early Apoptosis (Phosphatidylserine externalization)
-
Q2 (FITC+/PI+): Late Apoptosis/Secondary Necrosis
-
Quantitative Data Presentation Matrix
To facilitate rapid comparison and validation of the experimental system, all quantitative outputs should be benchmarked against the following expected parameters:
| Assay Modality | Parameter Measured | Expected Outcome (HepG2/HeLa) | Self-Validating Positive Control |
| CellTiter-Glo | IC | Dose-dependent luminescence drop | 1 µM Doxorubicin |
| H | Intracellular ROS Levels | >3-fold fluorescence increase at IC | 100 µM H |
| JC-1 Flow | >50% shift to Green monomeric state | 50 µM FCCP | |
| Annexin V/PI | Apoptotic Population | Significant shift to Q3 (Early) & Q2 (Late) | 1 µM Staurosporine |
Proposed Signaling Pathway
Based on the structural homology of 1,1-Diethyl-3-(4-nitrophenyl)urea to established cytotoxic phenylureas, the following signaling cascade illustrates the causal relationship between compound exposure and cellular demise[2],[4].
Fig 2. Proposed ROS-mediated intrinsic apoptotic pathway induced by nitrophenylurea derivatives.
References
-
1,1-Diethyl-3-(4-nitrophenyl)urea | C11H15N3O3 - PubChem National Institutes of Health (NIH)[Link]
-
Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis Spandidos Publications (International Journal of Oncology)[Link]
-
Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis MDPI (Molecules)[Link]
-
Urea-functionalized Organoselenium Compounds As Promising anti-HepG2 and apoptosis-inducing Agents Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)[Link]
Sources
Topic: Structural Elucidation of 1,1-Diethyl-3-(4-nitrophenyl)urea using NMR and Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the structural characterization of 1,1-Diethyl-3-(4-nitrophenyl)urea, a substituted phenylurea derivative of interest in synthetic and medicinal chemistry. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS). The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating systems for unambiguous compound identification. This guide is designed to equip researchers with the theoretical understanding and practical methodologies required for the robust analytical characterization of novel small molecules.
Introduction: The Analytical Imperative
Substituted ureas are a cornerstone functional group in a variety of clinically approved therapies and bioactive compounds.[1] The compound 1,1-Diethyl-3-(4-nitrophenyl)urea features a combination of an aliphatic diethylamino group, a central urea linkage, and an electron-deficient nitrophenyl ring. This unique combination of moieties necessitates a multi-technique analytical approach for unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry (MS) offers precise molecular weight determination and valuable fragmentation data that corroborates the proposed structure.[2]
This document serves as a senior-level guide, moving beyond mere procedural lists to explain the rationale behind each step, thereby empowering scientists to adapt these protocols for other novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular architecture piece by piece.
Guiding Principles: From Nuclei to Structure
For 1,1-Diethyl-3-(4-nitrophenyl)urea, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy : The number of signals corresponds to the number of chemically non-equivalent protons.[3] Their position (chemical shift, δ) is dictated by the local electronic environment.[3] Protons on carbons adjacent to electronegative atoms (like nitrogen or the aromatic ring) will be "deshielded" and appear at a higher chemical shift (downfield).[4] The integration of each signal is proportional to the number of protons it represents. Finally, spin-spin coupling between neighboring protons causes signals to split into multiplets, revealing proton connectivity.
-
¹³C NMR Spectroscopy : In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[5] The chemical shift range for carbons is much wider than for protons, making it easier to resolve individual signals. The chemical environment, particularly proximity to electronegative atoms and participation in π-systems, strongly influences the carbon chemical shifts.[4]
Predicted Spectral Data for 1,1-Diethyl-3-(4-nitrophenyl)urea
The following tables summarize the anticipated NMR data based on established chemical shift ranges for analogous structures.[5][6][7]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -CH₃ (Ethyl) | ~ 1.15 | Triplet (t) | 6H | Coupled to the two -CH₂- protons. |
| -CH₂- (Ethyl) | ~ 3.40 | Quartet (q) | 4H | Coupled to the six -CH₃ protons. |
| Ar-H (ortho to -NH) | ~ 7.70 | Doublet (d) | 2H | Part of an AA'BB' system, deshielded by the urea linkage. |
| Ar-H (ortho to -NO₂) | ~ 8.15 | Doublet (d) | 2H | Part of an AA'BB' system, strongly deshielded by the nitro group. |
| -NH- (Urea) | ~ 9.50 | Singlet (s) | 1H | Exchangeable proton, chemical shift is concentration-dependent. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Signal Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| -CH₃ (Ethyl) | ~ 14 | Standard aliphatic carbon signal. |
| -CH₂- (Ethyl) | ~ 42 | Aliphatic carbon shifted downfield by adjacent nitrogen. |
| Ar-C (ortho to -NH) | ~ 118 | Aromatic carbon shielded relative to other ring carbons. |
| Ar-C (ortho to -NO₂) | ~ 125 | Aromatic carbon deshielded by the nitro group. |
| Ar-C (ipso to -NH) | ~ 142 | Quaternary carbon attached to nitrogen. |
| Ar-C (ipso to -NO₂) | ~ 146 | Quaternary carbon attached to the strongly withdrawing nitro group. |
| C=O (Urea) | ~ 153 | Carbonyl carbon in the typical range for ureas. |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
This protocol ensures the acquisition of high-quality, high-resolution NMR data.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of 1,1-Diethyl-3-(4-nitrophenyl)urea for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8] The choice of solvent is critical; DMSO-d₆ is often preferred for ureas as it can help in observing the N-H proton signal which may be broadened or exchanged in other solvents.[6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[8]
-
If any particulate matter remains, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[9] Suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.
-
Cap the NMR tube securely and wipe the outside clean with a lint-free tissue.[8]
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.[8][10]
-
Shim the magnetic field.[8] This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Modern spectrometers have automated shimming routines that are highly effective.[11]
-
Acquire a standard ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.[6]
-
After acquiring the ¹H spectrum, set up the ¹³C NMR experiment. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C. If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0 ppm.[11]
-
Integrate the peaks in the ¹H spectrum.
-
NMR Workflow Diagram
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] For small molecule drug development, it is invaluable for confirming molecular weight and providing structural clues through fragmentation analysis.[2] Coupling liquid chromatography (LC) with MS allows for the separation of the analyte from impurities prior to detection, enhancing data quality.[12]
Guiding Principles: Ionization and Fragmentation
-
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for polar molecules like our target compound. It transfers ions from solution into the gas phase with minimal fragmentation, allowing for the clear observation of the molecular ion (or, more commonly, a protonated or adducted version like [M+H]⁺ or [M+Na]⁺).[13]
-
Fragmentation Analysis (MS/MS) : In tandem mass spectrometry (MS/MS), the molecular ion of interest is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.[1] The weakest bonds are most likely to break, and the stability of the resulting fragments dictates the observed pattern.[14] For 1,1-Diethyl-3-(4-nitrophenyl)urea, likely fragmentation points include the C-N bonds of the urea linkage and cleavages related to the nitro group.[1][15]
Predicted Mass Spectral Data
The molecular formula of the compound is C₁₁H₁₅N₃O₃, with a monoisotopic mass of 237.11134 Da.[16]
Table 3: Predicted High-Resolution Mass Spectrometry Data (Positive ESI Mode)
| Ion | Calculated m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 238.11862 | Protonated molecular ion. This is typically the base peak in ESI+. |
| [M+Na]⁺ | 260.10056 | Sodium adduct, common in ESI. |
| [M+K]⁺ | 276.07450 | Potassium adduct, less common but possible. |
Table 4: Plausible MS/MS Fragments from [M+H]⁺ (m/z 238.12)
| Fragment m/z | Proposed Loss | Rationale |
|---|---|---|
| 166.09 | Loss of C₄H₁₀N (diethylamine) | Cleavage of the N-C(O) bond. |
| 138.04 | Loss of C₄H₁₀N₂O (diethylurea) | Cleavage of the Ar-NH bond. |
| 192.11 | Loss of NO₂ (nitro group) | A common fragmentation pathway for nitroaromatic compounds.[15] |
Experimental Protocol: LC-MS Acquisition
This protocol is designed for a standard reverse-phase LC-MS system.
-
Sample and Mobile Phase Preparation :
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.
-
From the stock, prepare a working solution of ~1-10 µg/mL by diluting with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). Formic acid is a common mobile phase additive used to promote protonation for positive mode ESI.[17]
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
LC-MS System Parameters :
-
LC Column : A standard C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2-5 µL.
-
LC Gradient : A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.5 min: Return to 5% B
-
10.5-13 min: Re-equilibrate at 5% B
-
-
Ionization Source : Electrospray Ionization (ESI), Positive Mode.
-
MS Scan Range : m/z 100-500 for full scan analysis.
-
MS/MS : For fragmentation data, perform a data-dependent acquisition where the most intense ion from the full scan (expected to be m/z 238.12) is automatically selected for CID.
-
LC-MS Workflow Diagram
Conclusion
The orthogonal application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of 1,1-Diethyl-3-(4-nitrophenyl)urea. NMR elucidates the precise atomic connectivity and proton/carbon environments, confirming the core structure. Mass spectrometry validates the molecular weight to a high degree of accuracy and offers corroborating structural evidence through predictable fragmentation pathways. The protocols and theoretical insights provided herein constitute a comprehensive framework for the analysis of this compound and can be readily adapted for other small molecules in the drug discovery and development pipeline.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. (2023). Available from: [Link]
-
Dong, M. W. Application of LCMS in small-molecule drug development. (2016). American Pharmaceutical Review. Available from: [Link]
-
Loewen, P. C. et al. Urea as a protein destabilizing agent in electrospray ionisation. (2009). Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Shaik, F. P. et al. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2018). Journal of Mass Spectrometry. Available from: [Link]
-
Queen Mary University of London. NMR Sample Preparation. Available from: [Link]
-
University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available from: [Link]
-
Bérdi, P. et al. LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? (2018). Taylor & Francis Online. Available from: [Link]
-
Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. (2025). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. Available from: [Link]
-
Hallmann, C. et al. STABLE CARBON AND NITROGEN ISOTOPE ANALYSIS OF UREA IN AQUEOUS MEDIA USING ESI–ORBITRAP MASS SPECTROMETRY. (2022). Earthdoc. Available from: [Link]
-
The Organic Chemistry Channel. Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
Royal Society of Chemistry. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (2025). Available from: [Link]
-
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). Available from: [Link]
-
University College London. Sample Preparation. Available from: [Link]
-
National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2015). Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. Available from: [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. (2025). Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). Available from: [Link]
-
GGC School of Science and Technology. Standard Operating Procedure H-NMR. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]
-
The Royal Society of Chemistry. Friedel-Crafts-type reactions with ureas and thioureas. (2014). Available from: [Link]
-
PubChemLite. 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3). Available from: [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Available from: [Link]
Sources
- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. loewenlabs.com [loewenlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PubChemLite - 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3) [pubchemlite.lcsb.uni.lu]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating 1,1-Diethyl-3-(4-nitrophenyl)urea as a Potential Urease Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting assays to evaluate the potential biological activity of 1,1-Diethyl-3-(4-nitrophenyl)urea. Due to the limited direct experimental data on this specific molecule, this document leverages established principles of medicinal chemistry and assay development for structurally related substituted ureas to propose a robust investigational framework. The primary focus will be on the well-documented role of nitrophenyl-urea scaffolds as inhibitors of the enzyme urease.
Introduction: The Scientific Rationale
Substituted urea derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The urea functional group is a key pharmacophore due to its ability to form stable hydrogen bonds with biological targets[2]. The presence of a nitrophenyl group in such compounds often confers specific inhibitory activities. While direct biological data for 1,1-Diethyl-3-(4-nitrophenyl)urea is scarce, its structural similarity to other N-nitrophenyl-N'-substituted ureas suggests a plausible role as an enzyme inhibitor[1][3].
A prominent and well-studied target for urea derivatives is the enzyme urease (E.C. 3.5.1.5)[4][5]. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to a second molecule of ammonia and carbon dioxide[4][5]. This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, by enabling their survival in the acidic environment of the stomach[6]. Therefore, the inhibition of urease is a validated strategy for the development of novel antimicrobial agents[5].
This guide will provide detailed protocols to investigate the hypothesis that 1,1-Diethyl-3-(4-nitrophenyl)urea acts as a urease inhibitor.
Physicochemical Properties of 1,1-Diethyl-3-(4-nitrophenyl)urea
A thorough understanding of the test compound's properties is fundamental for assay development, particularly for preparing stock solutions and understanding its behavior in aqueous assay buffers.
| Property | Value | Source |
| IUPAC Name | 1,1-diethyl-3-(4-nitrophenyl)urea | PubChemLite[7] |
| Molecular Formula | C₁₁H₁₅N₃O₃ | PubChemLite[7] |
| Molecular Weight | 237.26 g/mol | PubChemLite[7] |
| Canonical SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)[O-] | PubChemLite[7] |
| Predicted XlogP | 2.2 | PubChemLite[7] |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely to be low. | General chemical principles |
Note: It is highly recommended to experimentally verify the solubility of the compound in the chosen assay buffer to prevent precipitation and ensure accurate concentration ranges are tested.
Proposed Mechanism of Action: Urease Inhibition
Urea derivatives can inhibit urease through various mechanisms, often involving interaction with the nickel ions in the enzyme's active site[4][8]. The urea moiety of the inhibitor can mimic the natural substrate, urea, and bind to the active site. The electron-withdrawing nature of the nitrophenyl group can influence the electronic properties of the urea functional group, potentially enhancing its binding affinity to the active site residues.
Below is a conceptual diagram illustrating the proposed competitive inhibition of urease by 1,1-Diethyl-3-(4-nitrophenyl)urea.
Caption: Proposed competitive inhibition of urease.
Experimental Protocols
The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls in every experiment.
Preparation of Reagents and Stock Solutions
-
Assay Buffer: 20 mM Sodium Phosphate buffer (pH 7.4) containing 1 mM EDTA. Prepare fresh and store at 4°C.
-
Urease Solution: Prepare a stock solution of Jack Bean Urease (e.g., Sigma-Aldrich) at 1 U/mL in Assay Buffer. Prepare this solution fresh before each experiment.
-
Urea Substrate Solution: Prepare a 100 mM stock solution of urea in Assay Buffer.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 1,1-Diethyl-3-(4-nitrophenyl)urea in 100% DMSO.
-
Positive Control: A known urease inhibitor, such as thiourea or acetohydroxamic acid, should be used as a positive control. Prepare a 10 mM stock solution in 100% DMSO.
-
Ammonia Color Reagent (Berthelot Method):
-
Reagent A: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside in deionized water.
-
Reagent B: 0.5% (w/v) sodium hypochlorite, 0.6% (w/v) sodium hydroxide in deionized water.
-
These reagents should be prepared fresh and stored in amber bottles.
-
Protocol 1: In Vitro Urease Inhibition Assay
This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia concentration is determined colorimetrically using the Berthelot method.
Workflow Diagram:
Caption: Workflow for the in vitro urease inhibition assay.
Step-by-Step Procedure (96-well plate format):
-
Prepare Test Compound Dilutions: Serially dilute the 10 mM stock solution of 1,1-Diethyl-3-(4-nitrophenyl)urea in DMSO to obtain a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.). Then, dilute these DMSO stocks 1:100 in Assay Buffer to create the final working concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Blank: 50 µL Assay Buffer.
-
Negative Control (100% activity): 25 µL Assay Buffer + 25 µL Urease Solution.
-
Test Compound Wells: 25 µL of each working concentration of the test compound + 25 µL Urease Solution.
-
Positive Control Wells: 25 µL of the working concentration of the positive control inhibitor + 25 µL Urease Solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 50 µL of the 100 mM Urea Substrate Solution to all wells except the blank. The final volume in each well will be 100 µL.
-
Incubation: Gently mix and incubate the plate at 37°C for 30 minutes.
-
Stop Reaction and Color Development:
-
Add 50 µL of Reagent A to all wells.
-
Add 50 µL of Reagent B to all wells.
-
-
Final Incubation: Incubate the plate at 37°C for 20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 625 nm using a microplate reader.
Data Analysis:
The percentage of urease inhibition can be calculated using the following formula:
% Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Inhibition Mode
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic study should be performed by measuring the enzyme activity at different substrate concentrations in the presence and absence of the inhibitor.
Step-by-Step Procedure:
-
Follow the general procedure for the in vitro urease inhibition assay (Protocol 4.2).
-
Use a fixed concentration of 1,1-Diethyl-3-(4-nitrophenyl)urea (e.g., a concentration close to the IC₅₀ value).
-
Vary the concentration of the urea substrate (e.g., 10, 20, 40, 60, 80, 100 mM).
-
Measure the initial reaction rates (V) at each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
Interpretation of Lineweaver-Burk Plot:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (both Km and Vmax are altered).
Concluding Remarks and Future Directions
These application notes provide a foundational framework for the initial investigation of 1,1-Diethyl-3-(4-nitrophenyl)urea as a potential urease inhibitor. A positive outcome from these assays would warrant further studies, including:
-
Selectivity assays: Testing the compound against other enzymes to determine its specificity.
-
Cell-based assays: Evaluating its efficacy in a cellular context, for example, against H. pylori.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 1,1-Diethyl-3-(4-nitrophenyl)urea to optimize its potency and pharmacokinetic properties.
The provided protocols are designed to be a starting point, and optimization of parameters such as incubation times, enzyme concentration, and buffer conditions may be necessary to achieve optimal results.
References
- Khan, A., et al. (2014). Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. European Journal of Medicinal Chemistry, 74, 314-323.
- Sapkal, B. M., et al. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894-1922.
- Melo, D., et al. (2023). Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. ChemMedChem, e202300589.
- Saeed, A., et al. (2021).
- Ananda, K., et al. (2017). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 137-145.
- Melo, D., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 34, 125-139.
- Google Patents. (1985).
- Google Patents. (1985).
- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea.
- BenchChem. (n.d.). 1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties.
- Sigma-Aldrich. (n.d.). Urease Activity Assay Kit (MAK120) - Technical Bulletin.
- PubChemLite. (n.d.). 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3).
- Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125.
- Sancineto, L., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(15), 10839-10874.
- Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed, 29207464.
- Assay Genie. (n.d.). Urea Assay Kit (BA0050).
- Patil, D. B., & Tijare, R. V. (n.d.). Inhibition of Urease Catalysed Hydrolysis of Urea by Some Nitrophenols. Oriental Journal of Chemistry.
- Liener, I. E., & Viswanatha, T. (1956). The inhibition of trypsin. IV. Reaction with diethyl p-nitrophenyl phosphate in the presence of urea. Journal of Biological Chemistry, 221(2), 919-927.
- PubChem. (n.d.). Urea, 1,1-diethyl-3-(m-hydroxyphenyl)
- BioSpectra. (2025). UREA TESTING METHODS.
- Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric).
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- Google Patents. (1971). Method for analysis of urea. US3592741A.
- BioSpectra. (2025). UREA ASSAY VIA HPLC.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3) [pubchemlite.lcsb.uni.lu]
- 8. Exploring Substituted Dihydroxybenzenes as Urease Inhibitors through Structure–Activity Relationship Studies in Soil Incubations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Solubilization Protocols for 1,1-Diethyl-3-(4-nitrophenyl)urea
Here is a comprehensive application note and protocol guide for the handling and storage of 1,1-Diethyl-3-(4-nitrophenyl)urea.
Introduction
1,1-Diethyl-3-(4-nitrophenyl)urea is a disubstituted urea derivative characterized by a nitroaromatic moiety. Compounds of this class are frequently utilized in advanced chemical research, drug discovery (often explored as kinase inhibitors or pharmacophore scaffolds), and agricultural chemistry[1]. Because it is handled as a fine powder, researchers must employ specific physicochemical strategies to mitigate static charge dispersion, prevent photolytic degradation of the nitro group, and ensure long-term stability of the urea linkage.
This application note provides field-proven, mechanistically grounded protocols for the safe handling, accurate weighing, and optimal storage of 1,1-Diethyl-3-(4-nitrophenyl)urea.
Physicochemical Profile
Understanding the fundamental properties of 1,1-Diethyl-3-(4-nitrophenyl)urea is critical for designing self-validating experimental workflows. The hydrophobic diethyl groups combined with the planar aromatic ring significantly influence its solubility profile, necessitating the use of polar aprotic solvents for stock solutions.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Scientific Implication |
| Chemical Name | 1,1-Diethyl-3-(4-nitrophenyl)urea | Disubstituted urea derivative. |
| CAS Number | 70826-95-8[1] | Unique identifier for inventory tracking. |
| Molecular Formula | C₁₁H₁₅N₃O₃[2] | Indicates potential for hydrogen bonding. |
| Molecular Weight | 237.11 g/mol [2] | Used for precise molarity calculations. |
| Physical State | Solid / Powder | Prone to aerosolization; requires draft protection. |
| Hazard Profile | Skin Irrit. 2, Eye Irrit. 2 | Extrapolated from structural analogs (e.g., 4-Nitrophenylurea)[3]. Requires standard PPE. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
The following protocol outlines the creation of a stable 10 mM stock solution. It is designed to minimize degradation while maximizing volumetric accuracy.
Phase 1: Environmental Control and Weighing
-
Step 1: Thermal Equilibration. Remove the sealed vial of 1,1-Diethyl-3-(4-nitrophenyl)urea from cold storage (-20°C) and allow it to equilibrate to ambient room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the powder. This moisture can initiate slow hydrolysis of the urea bond and alter the apparent mass during weighing.
-
-
Step 2: Draft-Free Weighing. Transfer the vial to a powder-weighing hood or a biological safety cabinet with the blower turned off (if permitted by institutional safety guidelines for non-toxic irritants).
-
Causality: Fine nitroaromatic powders are highly susceptible to aerosolization from HVAC drafts.
-
-
Step 3: Anti-Static Handling. Use a grounded anti-static ionizer near the balance. Weigh the required mass (e.g., 2.37 mg for 1 mL of 10 mM solution) using a static-dissipative PTFE or metal spatula into a conductive weigh boat.
-
Causality: The powder readily accumulates triboelectric charge, which causes the particles to repel each other, "jump" out of the weigh boat, and cause severe balance drift.
-
Phase 2: Solubilization and Aliquoting
-
Step 4: Primary Solubilization. Transfer the powder to a borosilicate glass vial. Add the calculated volume of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Causality: The compound's high lipophilicity makes it poorly soluble in aqueous buffers. Anhydrous polar aprotic solvents disrupt the intermolecular hydrogen bonding of the urea groups, ensuring complete dissolution.
-
-
Step 5: Homogenization. Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not apply heat.
-
Step 6: Aliquoting. Divide the stock solution into single-use aliquots in amber glass or opaque microcentrifuge tubes.
-
Causality: Repeated freeze-thaw cycles precipitate the compound out of the DMSO solution, and the nitroaromatic group is susceptible to photolytic degradation under ambient laboratory UV/fluorescent lighting.
-
Storage and Stability Directives
To maintain the structural integrity of 1,1-Diethyl-3-(4-nitrophenyl)urea over extended periods, the storage environment must be rigorously controlled.
-
Powder Storage: Store the neat powder at -20°C in a tightly sealed, light-resistant container. Backfill the container with an inert gas (Argon or Nitrogen) before sealing. Causality: Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
-
Solution Storage: Store DMSO stock solutions at -20°C or -80°C. Solutions should ideally be used within 3 to 6 months. Prior to use, allow the aliquot to thaw completely at room temperature and vortex vigorously to ensure any micro-precipitates are fully re-dissolved.
Workflow Visualization
Safe handling and solubilization workflow for 1,1-Diethyl-3-(4-nitrophenyl)urea powder.
References
-
1,1-Diethyl-3-(4-nitrophenyl)urea | PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3) - PubChemLite Source: Université du Luxembourg URL:[Link]
-
(4-Nitrophenyl)urea | CID 313520 - PubChem (Analog Hazard Data) Source: National Institutes of Health (NIH) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea
Welcome to the technical support guide for the synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate experimental challenges and optimize your synthesis for higher yields and purity.
The most direct and widely employed method for synthesizing unsymmetrical ureas like 1,1-Diethyl-3-(4-nitrophenyl)urea is the reaction between an isocyanate and an amine.[1][2] This specific synthesis involves the nucleophilic addition of diethylamine to the highly electrophilic carbonyl carbon of 4-nitrophenyl isocyanate. The electron-withdrawing nature of the nitro group on the phenyl ring significantly enhances the reactivity of the isocyanate, making the reaction efficient but also sensitive to reaction conditions.[3]
Core Synthesis Protocol: 1,1-Diethyl-3-(4-nitrophenyl)urea
This protocol outlines the standard procedure for the synthesis via the isocyanate-amine pathway.
Materials and Reagents:
-
4-Nitrophenyl isocyanate
-
Diethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove any residual moisture.
-
Reagent Preparation: In the flask, dissolve 4-nitrophenyl isocyanate (1.0 equivalent) in anhydrous DCM (or THF) under an inert atmosphere.
-
Amine Addition: In the dropping funnel, prepare a solution of diethylamine (1.0-1.1 equivalents) in a small amount of anhydrous DCM.
-
Reaction Execution: Cool the isocyanate solution to 0 °C using an ice bath. Add the diethylamine solution dropwise from the dropping funnel over 15-30 minutes with vigorous stirring. The dropwise addition helps to control the exothermic nature of the reaction.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the 4-nitrophenyl isocyanate spot.[5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude solid can then be purified.
Troubleshooting Guide
Q1: My yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can often be traced back to a few key experimental factors.
-
Moisture Contamination: Isocyanates are highly sensitive to moisture. Water will react with 4-nitrophenyl isocyanate to form an unstable carbamic acid, which then decomposes into 4-nitroaniline and carbon dioxide. This not only consumes your starting material but also initiates a side reaction where the newly formed 4-nitroaniline reacts with another molecule of isocyanate to produce an unwanted symmetrical urea byproduct (see Q2).[6]
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a straightforward cause of low yield.
-
Solution: Accurately calculate and measure the molar equivalents of both reactants. Using a slight excess (5-10%) of the more volatile and less expensive reactant, typically diethylamine, can help drive the reaction to completion.
-
-
Sub-optimal Temperature Control: While the reaction is often fast, running it at elevated temperatures can promote side reactions or decomposition, especially given the reactive nature of the starting material.
-
Solution: Initiate the reaction at a reduced temperature (0 °C) to control the initial exotherm, and then allow it to proceed at room temperature.[4]
-
-
Product Loss During Purification: Significant amounts of the product can be lost during recrystallization or chromatography if the procedure is not optimized.
-
Solution: When performing recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product to ensure maximum recovery upon cooling.[7] For chromatography, careful selection of the eluent system is critical to prevent product loss.
-
Q2: I'm observing a significant amount of an insoluble white or pale-yellow solid that is not my product. What could it be?
This is a classic sign of moisture contamination in the reaction. The insoluble solid is likely the symmetrically substituted byproduct, 1,3-bis(4-nitrophenyl)urea .
As mentioned above, 4-nitrophenyl isocyanate reacts with water to form 4-nitroaniline. This aniline is also a nucleophile and will readily react with another molecule of 4-nitrophenyl isocyanate still in the reaction mixture. This leads to the formation of the highly stable and often poorly soluble symmetrical urea.
| Property | 1,1-Diethyl-3-(4-nitrophenyl)urea (Desired Product) | 1,3-bis(4-nitrophenyl)urea (Byproduct) |
| Molecular Formula | C₁₁H₁₅N₃O₃[8] | C₁₃H₁₀N₄O₅ |
| Formation Path | 4-Nitrophenyl isocyanate + Diethylamine | 2 x 4-Nitrophenyl isocyanate + H₂O |
| Solubility | Generally soluble in common organic solvents like DCM, Ethyl Acetate, Acetone. | Poorly soluble in most common organic solvents. |
| Melting Point | Lower (Predicted) | Higher (Often >300 °C) |
Q3: My purified product "oils out" during recrystallization. What should I do?
"Oiling out" occurs when a solid melts in the hot recrystallization solvent instead of dissolving, or when the solution becomes supersaturated upon cooling and the product separates as a liquid instead of forming crystals. This is often due to impurities lowering the melting point of the mixture or an inappropriate choice of solvent.[7]
-
Solution 1: Change the Solvent System: The primary cause is often a solvent with a boiling point higher than the melting point of your product. Select a solvent with a lower boiling point. Alternatively, using a two-solvent system (one in which the compound is soluble and one in which it is not) can facilitate crystal growth.[7]
-
Solution 2: Slow Down Cooling: Rapid cooling encourages supersaturation and oiling. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.
-
Solution 3: Induce Crystallization: If the solution is slow to crystallize, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product can also be effective.[9]
-
Solution 4: Switch to Chromatography: If recrystallization proves consistently difficult, purification by column chromatography is an excellent alternative.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism?
The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of diethylamine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, which then tautomerizes to the stable urea product.
Caption: Mechanism of urea formation from an isocyanate and an amine.
Q2: Which solvents are suitable for this reaction?
The ideal solvent should be aprotic (to avoid reacting with the isocyanate) and anhydrous. Suitable choices include:
-
Dichloromethane (DCM): Excellent solvent, unreactive, and easy to remove under vacuum.
-
Tetrahydrofuran (THF): Another good choice, but must be freshly distilled or obtained from a sure-seal bottle to be free of peroxides and water.
-
Dimethylformamide (DMF): Can be used, but its high boiling point makes it more difficult to remove. It is a good choice if starting materials have poor solubility in other solvents.[2]
Q3: Is a base required for this reaction?
No, a base is not required when reacting an isocyanate with an amine.[2] The reaction proceeds readily on its own. A base would only be necessary for alternative synthetic routes, such as reacting 4-nitroaniline with diethylcarbamoyl chloride, where a base like triethylamine is needed to neutralize the HCl byproduct.[4]
Q4: What are the key safety precautions for handling 4-nitrophenyl isocyanate?
4-Nitrophenyl isocyanate is a hazardous chemical and must be handled with appropriate care.
-
Toxicity: It is toxic if inhaled or ingested and can cause skin and eye irritation.[10]
-
Sensitizer: It is a respiratory sensitizer, and repeated exposure can lead to asthma-like symptoms.[10]
-
Moisture Sensitivity: It reacts with water, potentially releasing CO₂ gas and causing pressure buildup in sealed containers.
-
Personal Protective Equipment (PPE): Always handle this reagent in a chemical fume hood while wearing safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).[10]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 4:1) to start. The isocyanate starting material is less polar than the urea product. The reaction is complete when the TLC plate, visualized under UV light, shows the complete disappearance of the 4-nitrophenyl isocyanate spot.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent is found.[9]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent will dissolve the crude product when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (with stirring) to boiling until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (like the symmetrical urea byproduct), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This technique is useful for separating compounds with different polarities and is a good alternative if recrystallization fails.[7]
-
TLC Analysis: Determine an appropriate solvent system (mobile phase) using TLC. The ideal system should give your desired product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to push the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,1-Diethyl-3-(4-nitrophenyl)urea.
References
- Technical Support Center: Urea Synthesis Optimization - Benchchem. (n.d.).
- Enhancing Urea Reactor Efficiency. (n.d.). Scribd.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
- Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate.
- Improved Synthesis of Unsymmetrical Ureas via Carbam
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.).
- 1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties - Benchchem. (n.d.).
- Technical Support Center: Purification of Crude 1,1-Diethyl-3-(4-methoxyphenyl)urea - Benchchem. (n.d.).
- WO2013091011A1 - Heterocyclic urea compounds - Google Patents. (n.d.).
- 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3) - PubChemLite. (n.d.).
- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). Molecules.
- 2-Methyl-4-nitrophenyl Isocyanide: A Versatile Building Block in Organic Synthesis - Benchchem. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity. (2023).
- Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data.
- 4-Nitrophenyl isocyanate 97 100-28-7 - Sigma-Aldrich. (n.d.).
- Isocyanate-based multicomponent reactions. (2024). RSC Advances.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3) [pubchemlite.lcsb.uni.lu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting 1,1-Diethyl-3-(4-nitrophenyl)urea Solubility
Welcome to the Technical Support Center for 1,1-Diethyl-3-(4-nitrophenyl)urea . This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility and precipitation challenges with this compound in Dimethyl sulfoxide (DMSO) and downstream aqueous assays.
Mechanistic Insights: The Causality of Precipitation
To troubleshoot solubility, we must first understand the molecular behavior of 1,1-Diethyl-3-(4-nitrophenyl)urea. This molecule features a highly polar urea core flanked by a hydrophobic diethyl group and a strongly electron-withdrawing, pi-stacking 4-nitrophenyl ring. The urea moiety acts as a potent hydrogen-bond (H-bond) donor and acceptor.
While anhydrous DMSO is an excellent H-bond acceptor capable of solvating the urea NH protons[1], DMSO is also highly hygroscopic. When a DMSO stock solution absorbs atmospheric moisture, water molecules aggressively compete for the DMSO sulfoxide oxygens. This strips the protective solvent shell from the urea compound, triggering hydrophobic collapse and intermolecular H-bonding between urea molecules. This ultimately leads to the nucleation and precipitation of highly stable, lower-energy crystalline polymorphs[2].
Moisture-induced precipitation pathway of urea-based compounds in DMSO.
Frequently Asked Questions (FAQs)
Q1: Why did my previously clear 10 mM DMSO stock solution precipitate after storage at -20°C? A1: This is a classic symptom of moisture-induced polymorphic transition. Every time a DMSO stock is opened, it absorbs atmospheric water. Furthermore, repeated freeze-thaw cycles synergistically enhance water uptake through condensation[2]. The compound crystallizes into a lower-energy, less soluble polymorph. To prevent this, always aliquot stock solutions into single-use volumes and store them in tightly sealed, desiccated containers.
Q2: My compound precipitates immediately upon dilution from DMSO into my aqueous cell culture media. How do I prevent this? A2: Solubility in DMSO is irrelevant once the compound is introduced to an aqueous environment; the water immediately hydrates the DMSO, leaving the hydrophobic compound to crash out[3]. You have exceeded the compound's kinetic solubility. To mitigate this, do not add a highly concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform stepwise intermediate dilutions in 100% DMSO, and then rapidly inject the final required volume into vigorously vortexed aqueous media to ensure rapid dispersion[4].
Q3: Can I use heat or sonication to force the precipitated compound back into solution? A3: Yes, but with strict limitations. Sonication works via acoustic cavitation, generating localized temperature and pressure gradients that break apart crystalline aggregates[2]. Gentle warming (up to 37°C) can also aid dissolution. However, if the compound has transitioned to a highly stable polymorph due to extensive water contamination, it may never fully redissolve. Always verify the integrity of a re-dissolved stock via HPLC, as excessive localized heating during sonication can cause chemical degradation[1].
Quantitative Data Summary
| Parameter | Condition | Expected Behavior / Limit |
| Max Stock Concentration | Anhydrous DMSO (25°C) | ~10 - 20 mM (Requires empirical validation) |
| Water Tolerance | DMSO Stock Solution | < 2% v/v water before nucleation begins |
| Aqueous Solubility | 1X PBS (pH 7.4) | < 0.1 mM (Thermodynamic limit) |
| Final Assay DMSO % | Cell Culture Media | ≤ 0.5% - 1.0% v/v to prevent cytotoxicity |
| Stock Stability | -20°C (Single-use aliquot) | 3 - 6 months (Avoid freeze-thaw) |
Validated Experimental Protocols
Protocol 1: Preparation of Anhydrous DMSO Stock Solutions
Causality: Water uptake drives precipitation. Therefore, minimizing atmospheric exposure during preparation is critical.
-
Anhydrous Solvation: Weigh 1,1-Diethyl-3-(4-nitrophenyl)urea in a low-humidity environment. Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a target concentration of 10 mM.
-
Dissolution & Cavitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes. Note: Acoustic cavitation generates localized pressure gradients that effectively disrupt crystalline packing[2].
-
Self-Validation (Optical Clarity): Measure the absorbance of the solution at 600 nm using a spectrophotometer. An OD600 > 0.01 indicates the presence of sub-visible micro-crystals. Do not proceed until the OD600 returns to baseline.
-
Aliquoting: Divide the solution into 10-50 µL single-use aliquots in sterile, airtight microcentrifuge tubes and store at -20°C to prevent freeze-thaw condensation[1].
Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays
Causality: Direct injection of a high-concentration stock into water causes rapid solvent stripping and nucleation[3]. Stepwise dilution maintains the compound below its kinetic precipitation threshold.
Stepwise dilution workflow to maintain kinetic solubility in aqueous media.
-
Thaw & Verify: Thaw a single-use aliquot at room temperature. Self-Validation: Visually inspect the tube against a dark background. If the solution appears cloudy, discard the aliquot.
-
Intermediate Organic Dilution: Dilute the stock into 100% anhydrous DMSO to create an intermediate working solution (e.g., 100X the final desired assay concentration).
-
Rapid Aqueous Dispersion: While vigorously vortexing the aqueous assay buffer, inject the intermediate DMSO solution directly into the center of the vortex cone. Note: Rapid mechanical mixing prevents localized high concentrations of the compound from pooling and nucleating[4].
-
Self-Validation (Microscopic Check): Plate the final media and observe under a phase-contrast microscope at 20X magnification. Confirm the complete absence of needle-like crystals before applying the media to cell cultures.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for Urea Derivatives
Welcome to the technical support center for the synthesis and optimization of urea derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile compounds. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to ensure your reactions are successful, efficient, and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a well-designed experiment for synthesizing urea derivatives.
Q1: What are the primary synthetic routes for urea derivatives, and how do I choose the best one for my target molecule?
A1: The choice of synthetic route is critical and depends on factors like substrate availability, required scale, functional group tolerance, and safety constraints. The most common methods involve isocyanate intermediates.[1]
-
From Isocyanates and Amines: This is the most prevalent and straightforward method.[1] An isocyanate reacts directly with a primary or secondary amine to form the urea linkage. This is often the first choice if the requisite isocyanate is commercially available or easily synthesized.
-
Phosgene-Free Routes: Due to the extreme toxicity of phosgene, numerous safer alternatives have been developed.[2][3] These methods often generate the isocyanate in situ or use a different carbonyl source:
-
Carbonyldiimidazole (CDI): A safe, crystalline solid that reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine.[2][4] This method avoids chlorinated byproducts.[2]
-
Curtius, Hofmann, or Lossen Rearrangements: These classic name reactions rearrange acyl azides, primary amides, or hydroxamic acids, respectively, to form an isocyanate intermediate that can be trapped by an amine.[2][5]
-
Carbon Dioxide (CO₂) or Carbon Monoxide (CO): Utilizing CO₂ or CO as a C1 building block is an atom-economical and green approach, though it often requires catalysts (e.g., Pd, Ru) and specific reaction conditions.[2][5][6]
-
-
Catalytic Dehydrogenative Coupling: Emerging methods use catalysts (e.g., Ruthenium) for the dehydrogenative coupling of formamides and amines, producing H₂ as the only byproduct.[3][5][7]
Decision-Making Workflow:
Here is a simplified decision tree to guide your selection process.
Potential Causes & Solutions
-
Excess Isocyanate:
-
Cause: If a significant excess of isocyanate is present after the primary amine has been consumed, it will begin to react with the product urea.
-
Solution:
-
Protocol: Use stoichiometry that is as close to 1:1 as possible. If an excess of one reagent is needed to achieve full conversion, it is often better to use a slight excess of the amine, which is typically easier to remove during purification (e.g., via an acid wash).
-
Validation: Monitor the reaction by TLC/LC-MS. Once the limiting reagent is consumed, quench the reaction promptly to prevent further reaction.
-
-
-
High Reaction Temperature:
-
Cause: The activation energy for biuret formation is higher than for urea formation. High temperatures will therefore disproportionately accelerate this side reaction. [8]Urea decomposition can also occur at temperatures above 130-150°C, liberating isocyanic acid which can lead to other byproducts. [8][9] * Solution:
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and allowing the reaction to slowly warm to room temperature is sufficient.
-
Validation: Analyze the crude product from reactions run at different temperatures (e.g., 0°C, 25°C, 60°C) to see the effect on byproduct formation.
-
-
Problem 4: Difficulty in Product Purification/Isolation
Q: My reaction appears to have worked, but I'm struggling to isolate a pure product. What are the best purification strategies?
A: Urea derivatives can be challenging to purify due to their high polarity and tendency to crystallize. The strategy depends on the nature of the impurities.
Purification Protocols
-
For Non-polar Impurities (e.g., unreacted starting materials):
-
Technique: Crystallization or precipitation.
-
Protocol: If your urea product is a solid, it will often precipitate from the reaction mixture upon completion. If not, concentrate the reaction mixture and attempt to crystallize the product from a suitable solvent system (e.g., DCM/hexanes, ethyl acetate/heptane). Alternatively, trituration (slurrying the crude solid in a solvent in which the product is insoluble but the impurities are soluble) can be very effective.
-
-
For Unreacted Amine:
-
Technique: Acidic wash.
-
Protocol: Dilute the reaction mixture with a water-immiscible solvent (like ethyl acetate or DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic amine impurity will be protonated and move into the aqueous layer. Follow with a water and brine wash, then dry and concentrate the organic layer.
-
-
For Polar Byproducts (e.g., Symmetrical Ureas, Biurets):
-
Technique: Flash column chromatography.
-
Protocol: This is often the most effective method for separating structurally similar compounds. Ureas are polar, so typical solvent systems on silica gel include gradients of ethyl acetate in hexanes or methanol in DCM.
-
Pro-Tip: If your urea is smearing on the column, try adding a small amount (0.5-1%) of a modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent.
-
References
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Synthesis of ureas. Retrieved from [Link]
-
D'Elia, V., & Lamberti, M. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3109. Available from: [Link]
- D'Amico, J. J. (1941). Process for the preparation of urea derivatives. U.S. Patent No. 2,090,593. Washington, DC: U.S. Patent and Trademark Office.
-
Raza, A., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(1), 234. Available from: [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(2), 731-736. Available from: [Link]
-
Gremillion, J. (2016). 4 Solutions for Urea Automation Challenges. Emerson. Retrieved from [Link]
-
Islam, M. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate. Available from: [Link]
-
Li, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8206. Available from: [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
YouTube. (2012). Troubleshooting in Urea-PAGE. Retrieved from [Link]
-
Fang, Y., et al. (2010). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 12(10), 1811-1816. Available from: [Link]
- Uchio, Y., & Hori, F. (1979). Process for controlling the temperature during urea synthesis. U.S. Patent No. 4,154,760. Washington, DC: U.S. Patent and Trademark Office.
-
Davidovich, D., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3522. Available from: [Link]
- D'Alelio, G. F. (1941). Manufacture and purification of urea derivatives. U.S. Patent No. 2,257,717. Washington, DC: U.S. Patent and Trademark Office.
-
UreaKnowHow. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]
-
Mizuno, T., et al. (2007). Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions. Synthesis, 2007(16), 2553-2556. Available from: [Link]
-
Vik, A., et al. (2022). Urea Derivatives as H2S Scavengers. Chemistry, 4(1), 162-175. Available from: [Link]
-
Schaber, P. M., et al. (2004). Thermodynamics and reaction mechanism of urea decomposition. Thermochimica Acta, 424(1-2), 131-142. Available from: [Link]
-
Meiners, Y. (2023). Development of homogeneous catalytic systems for the synthesis of urea derivatives and their application in phosgene-free isocyanate. RWTH Publications. Retrieved from [Link]
-
van der Vlist, K., et al. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules, 55(21), 9473-9481. Available from: [Link]
-
UreaKnowHow. (n.d.). Case Study: Influence of Steam Failure on Urea Synthesis Equipment Performance. Retrieved from [Link]
-
Nam, D.-H., et al. (2022). Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. ACS Omega, 7(47), 43339-43347. Available from: [Link]
- Brun, M., et al. (2011). Method for making carbamates, ureas and isocyanates. European Patent No. EP2362867A2.
-
Zhang, Y., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Applied Sciences, 11(20), 9710. Available from: [Link]
- Gommellini, C., & Sposini, E. (1976). Purification of aqueous urea solutions in a urea dewaxing process. U.S. Patent No. 3,954,598. Washington, DC: U.S. Patent and Trademark Office.
-
Madar. (n.d.). CHAPTER 8 UREA PRODUCTION. Retrieved from [Link]
-
Trovati, G. (2010). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainable Catalytic Conversion of CO2 into Urea and Its Derivatives. Retrieved from [Link]
-
van Mook, L. E., et al. (2023). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. ResearchGate. Available from: [Link]
-
UreaKnowHow. (n.d.). How to Manage Leaks in Urea Plants. Retrieved from [Link]
-
Wang, Y., et al. (2024). Advances in Catalysts for Urea Electrosynthesis Utilizing CO2 and Nitrogenous Materials: A Mechanistic Perspective. Catalysts, 14(5), 312. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 9. Thermogravimetric Experiment of Urea at Constant Temperatures [mdpi.com]
Technical Support Center: 1,1-Diethyl-3-(4-nitrophenyl)urea (DENPU)
Welcome to the Technical Support and Troubleshooting Center for 1,1-Diethyl-3-(4-nitrophenyl)urea (DENPU) . This guide is designed for analytical chemists, pharmacologists, and drug development professionals who encounter stability, degradation, or quantification challenges when working with hindered aryl ureas in aqueous and biological media.
Core Mechanisms of Aqueous Degradation
Understanding why DENPU degrades is critical to preventing it. DENPU is an unsymmetrical, trisubstituted urea. Its stability is compromised by two competing structural factors: the electron-withdrawing nature of the 4-nitrophenyl group and the severe steric bulk of the 1,1-diethyl moiety.
In aqueous solutions, DENPU undergoes degradation via two primary pathways:
-
Dynamic Elimination (Steric-Driven): The steric strain from the diethyl group lowers the activation energy for the urea bond to spontaneously dissociate into diethylamine and 4-nitrophenyl isocyanate. This pathway can be remarkably fast and often operates independently of pH . The resulting isocyanate is highly reactive and rapidly hydrolyzes into 4-nitroaniline and CO₂.
-
Direct Hydrolysis (Nucleophilic Attack): The electron-withdrawing 4-nitro group makes the carbonyl carbon highly electrophilic. In the presence of water or hydroxide ions, direct nucleophilic attack occurs, leading to the cleavage of the C-N bond . This pathway is heavily accelerated in basic conditions .
Degradation Pathway Visualization
Degradation pathways of 1,1-Diethyl-3-(4-nitrophenyl)urea in aqueous solutions.
Frequently Asked Questions (FAQs)
Q: Why is my DENPU stock solution turning yellow over time? A: The yellow discoloration is a classic visual indicator of 4-nitroaniline formation. Because DENPU contains a highly electrophilic carbonyl carbon, trace amounts of water in hygroscopic solvents (like standard grade DMSO) will initiate hydrolysis. 4-nitroaniline is strongly chromogenic. Solution: Always use anhydrous, LC-MS grade solvents stored over molecular sieves for stock solutions.
Q: I am seeing a mass of ~164 Da in my LC-MS instead of the expected 237 Da. What happened? A: You are observing the highly reactive 4-nitrophenyl isocyanate intermediate (MW ~164 Da) or its adducts. Due to the steric bulk of the 1,1-diethyl group, DENPU undergoes the dynamic elimination pathway , dissociating into diethylamine and the isocyanate before fully hydrolyzing.
Q: Does pH affect the degradation rate of DENPU? A: Yes, but the relationship is complex. While direct nucleophilic hydrolysis is heavily base-catalyzed (accelerating rapidly above pH 8.0), the dynamic elimination pathway is driven by steric hindrance and can occur rapidly even at physiological pH (7.4).
Quantitative Stability Data
To assist in your experimental design, the following table summarizes the representative kinetic behavior of hindered nitrophenyl ureas across various physiological and analytical conditions.
| Media / Buffer pH | Temperature (°C) | Dominant Mechanism | Estimated Half-Life ( |
| pH 3.0 (Formic Acid) | 4 °C | Stable / Suppressed | > 72 hours |
| pH 7.4 (PBS) | 25 °C | Dynamic Elimination | ~ 45 minutes |
| pH 7.4 (PBS) | 37 °C | Dynamic Elimination | ~ 15 minutes |
| pH 10.0 (Borate) | 25 °C | Base-Catalyzed Hydrolysis | < 5 minutes |
Troubleshooting Guide & Experimental Protocols
Issue: Inconsistent in vitro assay results due to rapid compound degradation.
Root Cause: Preparing working dilutions in aqueous buffers too early, allowing the compound to hydrolyze before the assay begins. Solution: Implement a Self-Validating Kinetic Quench Protocol . This protocol ensures that the reaction is halted immediately at the time of sampling, preventing post-sampling degradation in the autosampler and validating mass balance.
Protocol: Self-Validating Kinetic Stability Assay for DENPU
This protocol is designed as a self-validating system: by monitoring both the disappearance of the parent mass (m/z 238.1) and the stoichiometric appearance of the degradation product (4-nitroaniline, m/z 139.1), you can verify that signal loss is due to hydrolysis, not non-specific binding or precipitation.
Step 1: Anhydrous Stock Preparation Dissolve DENPU powder in anhydrous LC-MS grade DMSO to a concentration of 10 mM. Causality: The strict absence of water prevents the initiation of the nucleophilic attack pathway during storage.
Step 2: Buffer Equilibration Pre-warm your target aqueous biological buffer (e.g., PBS, pH 7.4) to 37°C in a temperature-controlled thermomixer.
Step 3: Reaction Initiation Spike the DENPU DMSO stock into the aqueous buffer to a final concentration of 10 µM (ensuring final DMSO concentration is ≤ 0.1% to prevent solvent-induced artifacts). Vortex immediately to ensure homogeneity.
Step 4: Time-Course Sampling At precise intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), extract a 50 µL aliquot of the reaction mixture.
Step 5: Immediate Quenching (Critical Step) Immediately transfer the 50 µL aliquot into a pre-chilled tube containing 150 µL of ice-cold Acetonitrile with 0.2% Formic Acid . Causality: This step is the linchpin of the assay. The organic solvent drastically lowers the dielectric constant of the medium, instantly halting the dynamic elimination pathway. Simultaneously, the acidic pH neutralizes nucleophilic hydroxide ions, completely shutting down the base-catalyzed hydrolysis pathway .
Step 6: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts or proteins. Transfer the supernatant to LC vials. Analyze via LC-MS/MS, tracking the parent DENPU [M+H]⁺ at m/z 238.1 and the 4-nitroaniline product at m/z 139.1.
References
-
Title: Dynamic Ureas with Fast and pH-Independent Hydrolytic Kinetics Source: Angewandte Chemie International Edition (Cheng Research Group) URL: [Link]
-
Title: Enzymatic catalysis of urea decomposition: elimination or hydrolysis? Source: Journal of the American Chemical Society URL: [Link]
-
Title: Comparative hydrolysis of substituted ureas in a mixed alcoholic-water solution Source: Water Research URL: [Link]
Technical Support Center: Nitrophenylurea Synthesis
Topic: Troubleshooting Common Side Products & Impurities
Status: Active | Ticket Priority: High Audience: Medicinal Chemists, Process Development Scientists[1]
Diagnostic Overview
Welcome to the technical support hub for nitrophenylurea synthesis. The introduction of the nitro group (
The Core Problem: The electron-withdrawing nature of the nitro group deactivates the aniline amine (making it a poor nucleophile) or activates the isocyanate (making it hypersensitive to moisture). This reactivity mismatch is the primary engine for side-product formation.
Quick-Start Diagnostic Flowchart
Use this logic tree to identify your impurity based on experimental observations.
Figure 1: Decision tree for rapid impurity identification based on solubility and spectral data.
Deep Dive: Common Side Products
Issue #1: The Symmetrical Urea (The "Brick Dust")
Symptom: You isolated a high-melting solid that is insoluble in your reaction solvent.
Identity:
The Mechanism
This is the most frequent failure mode. It occurs via the Competitive Hydrolysis Pathway .
-
Trace Moisture: Water attacks the isocyanate to form an unstable carbamic acid.[1][2]
-
Decarboxylation: Carbamic acid loses
to form an amine ( ). -
Scavenging: This new amine is often more nucleophilic than your starting nitroaniline.[1] It rapidly attacks the remaining isocyanate to form the symmetrical urea.
Why it happens with Nitrophenylureas: If you are reacting Phenyl Isocyanate with 4-Nitroaniline : The 4-nitroaniline is a lazy nucleophile (deactivated).[1] It reacts slowly. This gives the isocyanate "time" to find trace water. The resulting aniline (from hydrolysis) is a better nucleophile than the nitroaniline, so it preferentially consumes the isocyanate.
Corrective Actions:
-
Protocol: Use "Schlenk" techniques. Dry solvents (DCM/THF) over molecular sieves (3Å or 4Å).
-
Reagent Order: Add the isocyanate slowly to the amine (keep isocyanate concentration low).
-
Purification: Symmetrical ureas are notoriously insoluble.[1] Wash the crude solid with hot ethanol or DCM; the product usually dissolves (or stays in solution), while the symmetrical urea remains solid.
Issue #2: Biuret Formation (The "Over-Reaction")
Symptom: LCMS shows a peak at
The Mechanism
The urea product itself contains N-H bonds.[3] Under forcing conditions (high heat) or excess isocyanate, the urea acts as a nucleophile and attacks another equivalent of isocyanate.
Figure 2: Pathway for biuret formation via attack of the urea product on excess isocyanate.[1]
Corrective Actions:
-
Stoichiometry: Strictly limit isocyanate to 1.0–1.05 equivalents. Do not use large excesses "just to drive the reaction."
-
Temperature: Nitrophenyl isocyanates are highly electrophilic.[1] Lower the reaction temperature (0°C to RT) to favor urea formation over biuret formation.
Issue #3: Carbamate Contamination
Symptom: NMR shows unexpected ethoxy (
Cause: This is often a workup artifact .[1] If you quench unreacted isocyanate with an alcohol (Methanol/Ethanol) or try to recrystallize the crude mixture from alcohol before all isocyanate is consumed, the alcohol will react with the isocyanate.
Corrective Actions:
-
Quench: Use a non-nucleophilic quench or ensure reaction completion by TLC before adding alcohol.
-
Solvent Choice: Recrystallize from non-alcoholic solvents like Toluene or Acetonitrile if isocyanate persistence is suspected.[1]
Comparative Data: Impurity Profile
| Impurity Type | Relative Solubility | Molecular Weight Shift | Origin | Prevention Strategy |
| Target Urea | Moderate | 0 (Base) | Desired | N/A |
| Symmetrical Urea | Very Low (Insoluble) | Varies (depends on hydrolysis) | Moisture (Hydrolysis) | Dry solvents; Inert atm.[1] |
| Biuret | High | + MW(Isocyanate) | Excess Reagent / Heat | 1.0 eq Isocyanate; Low Temp |
| Carbamate | High | + MW(Alcohol) - MW(Amine fragment) | Alcohol Solvent | Avoid alcohol during reaction |
Standardized Protocol: Nitrophenylurea Synthesis
Recommended for the synthesis of unsymmetrical nitrophenylureas via the Isocyanate route.
Reagents:
-
Amine: 4-Nitroaniline (1.0 equiv) [Limiting Reagent][1]
-
Isocyanate: Phenyl Isocyanate (1.05 equiv)
-
Solvent: Anhydrous THF or DCM (0.2 M concentration)
-
Catalyst: Pyridine (0.1 equiv) - Optional, helps with deactivated amines.
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Dissolution: Add 4-Nitroaniline and dissolve in anhydrous THF.
-
Note: Nitroanilines often require sonication or gentle warming to dissolve fully.
-
-
Addition: Add Phenyl Isocyanate dropwise over 15 minutes at room temperature.
-
Why? Prevents high local concentration of isocyanate, reducing biuret risk.
-
-
Reaction: Stir at reflux (60°C) for 4–12 hours.
-
Checkpoint: Monitor by TLC.[4] If the reaction stalls, add 0.1 eq of Pyridine. The nitro group makes the amine sluggish; heat is often required.
-
-
Workup (The "Crash Out"):
-
Purification (Removing the Symmetrical Urea):
-
Suspend the solid in boiling Ethanol.
-
Filter while hot.
-
Logic: The symmetrical urea (Diphenylurea) is likely insoluble in hot ethanol and will stay on the filter paper. Your target nitrophenylurea will crystallize from the filtrate upon cooling.
-
References
-
Mechanism of Urea & Biuret Formation
- Synthesis of Nitrophenylureas (Methodology): Vishnyakova, T. P., et al. (1985). Synthesis and properties of substituted ureas containing nitro groups. Russian Chemical Reviews.
-
Purification & Solubility Profiles
- Reactivity of Nitroanilines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).
Sources
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea - Google Patents [patents.google.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Diethyl-3-(4-nitrophenyl)urea
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,1-Diethyl-3-(4-nitrophenyl)urea?
A1: Based on typical urea syntheses, common impurities include unreacted starting materials such as 4-nitroaniline and a diethylcarbamoyl source (e.g., N,N-diethylcarbamoyl chloride), as well as symmetrically substituted byproducts like 1,3-bis(4-nitrophenyl)urea.[1] Residual solvents from the reaction and work-up are also common. Depending on the reaction conditions, over-reaction or side-reactions can lead to other structurally related, often colored, byproducts.
Q2: What are the primary purification techniques recommended for this compound?
A2: The two most effective and widely used purification techniques for crystalline organic solids like 1,1-Diethyl-3-(4-nitrophenyl)urea are recrystallization and flash column chromatography.[1][2] The choice between them depends on the scale of your reaction and the nature of the impurities. Recrystallization is excellent for removing small amounts of impurities from a large amount of solid product, while column chromatography is superior for separating complex mixtures or when impurities have similar solubility profiles to the desired product.[3][4]
Q3: My crude product is a yellowish oil, not the expected solid. What should I do first?
A3: An oily or waxy product often indicates the presence of significant residual solvent or low-melting point impurities.[5] Before attempting a more complex purification, try trituration. This involves washing the crude oil with a solvent in which your desired product is poorly soluble, but the impurities are highly soluble (e.g., cold hexanes or pentane). This process can remove the oily impurities and often induces the crystallization of your product.[5] Ensure all reaction solvents are thoroughly removed under a high vacuum before trituration.
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which 1,1-Diethyl-3-(4-nitrophenyl)urea is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] A systematic approach involves testing the solubility of a small amount of your crude product in various hot and cold solvents.[1] Given the molecule's structure, which contains a polar urea and nitro group along with non-polar diethyl and phenyl groups, good starting points for screening include polar protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate.[1][7] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.[2]
Q5: What analytical techniques are best for assessing the final purity?
A5: A combination of techniques is essential for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any organic impurities that have protons or carbons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound and helps in identifying unknown impurities.[5]
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.[5]
Troubleshooting & Optimization Guides
This section addresses specific problems you may encounter during the purification process, explaining the underlying causes and providing actionable solutions.
Problem 1: "Oiling Out" During Recrystallization
Symptoms: Instead of forming crystals upon cooling, your compound separates as an insoluble oil or molten globule.
Possible Causes:
-
High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, causing it to melt in the hot solvent rather than dissolve.
-
Inappropriate Solvent Choice: The boiling point of your chosen recrystallization solvent may be higher than the melting point of your compound.[1]
-
Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated too quickly, leading to precipitation as an amorphous oil rather than an ordered crystal lattice.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Re-heat the solution until the oil fully dissolves (add a minimal amount of extra solvent if needed). Then, ensure the flask cools as slowly as possible by insulating it. This allows molecules the time to arrange into a proper crystal lattice.[6]
-
Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow this to cool slowly.
-
Pre-Purify: If the impurity load is too high, first pass the crude material through a short plug of silica gel to remove the gross impurities, then proceed with recrystallization.
Problem 2: Very Low Yield After Purification
Symptoms: The final mass of your pure, dry product is significantly lower than theoretically expected.
Possible Causes:
-
Suboptimal Recrystallization Solvent: The chosen solvent may have a relatively high solubility for your compound even at low temperatures, causing a significant portion to remain in the mother liquor.[1]
-
Using Excessive Solvent: Adding too much solvent during recrystallization will keep more of your product dissolved upon cooling, drastically reducing recovery.[8]
-
Product Loss During Work-up: The compound may have partial solubility in the aqueous layers during extraction, leading to losses before the purification stage.
-
Degradation on Silica Gel: Substituted ureas can sometimes show instability on acidic silica gel, especially during long exposure in column chromatography.[5]
Troubleshooting Steps:
-
Minimize Solvent Volume: During recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to recover a second, though likely less pure, batch of crystals.[6]
-
Re-extract Aqueous Layers: During the initial work-up, perform several extractions of all aqueous layers to ensure complete recovery of the product.[5]
-
Consider Silica Deactivation: If column chromatography is necessary and degradation is suspected, the silica gel can be pre-treated with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to neutralize acidic sites.
Problem 3: Poor Separation in Column Chromatography
Symptoms: Fractions collected from the column contain a mixture of your product and impurities, as confirmed by TLC analysis.
Possible Causes:
-
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is not optimized to achieve differential migration of the compounds on the stationary phase.[1]
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel, exceeding the column's separation capacity.[1]
-
Poor Column Packing: The silica gel bed is not uniform, containing cracks, air bubbles, or channels, which leads to uneven solvent flow and band broadening.[3]
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running the column, meticulously test various solvent systems using TLC. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for your desired compound and show clear separation from all impurity spots.[1]
-
Adhere to Loading Ratios: A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 for straightforward separations and 50:1 or higher for difficult ones.[3]
-
Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous, bubble-free stationary phase.[3] Ensure the top of the silica bed is flat and protected from disturbance when adding solvent.
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical decision-making process for purifying your crude 1,1-Diethyl-3-(4-nitrophenyl)urea.
Caption: Decision tree for selecting the optimal purification technique.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of ethanol and a boiling chip. Heat the mixture to a gentle boil with stirring.[1]
-
Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid dissolves completely. It is critical to use the minimum amount of solvent necessary to achieve a saturated solution.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[1]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals thoroughly in a vacuum oven or desiccator to obtain the final pure product.[1]
Protocol 2: Flash Column Chromatography
This protocol assumes a Hexane/Ethyl Acetate solvent system has been deemed appropriate by TLC analysis.
-
TLC Optimization: Develop a mobile phase that gives the target compound an Rf value of ~0.3-0.4. A good starting point for substituted ureas is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[1]
-
Column Packing: Clamp a glass column vertically. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until it is just level with the top of the silica. Never let the column run dry.[1][3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate) to ensure it is fully dissolved. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1,1-Diethyl-3-(4-nitrophenyl)urea.
Data Summary Tables
Table 1: Physicochemical Properties of 1,1-Diethyl-3-(4-nitrophenyl)urea
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₃O₃ | [9] |
| Molecular Weight | 237.26 g/mol | Calculated |
| Monoisotopic Mass | 237.11134 Da | [9] |
| Predicted XlogP | 2.2 | [9] |
| Physical State | Expected to be a solid | General knowledge |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can hydrogen bond with the urea and nitro groups. Often provides good differential solubility.[7] |
| Polar Aprotic | Ethyl Acetate, Acetone | Can engage in dipole-dipole interactions. Good for dissolving many organic compounds.[1] |
| Aromatic | Toluene | May offer good solubility due to π-π stacking with the phenyl ring.[7] |
| Non-Polar | Hexane, Heptane | Likely to be poor solvents; best used as an anti-solvent in a two-solvent system or for trituration.[5][7] |
Table 3: Common Solvent Systems for Column Chromatography of Substituted Ureas
| Solvent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | An excellent starting point for many substituted ureas. Adjust ratio based on TLC.[1][10] |
| Dichloromethane / Methanol | 99:1 to 95:5 | A more polar system for compounds with low Rf values in Hex/EtOAc.[1] |
| Toluene / Acetone | 8:2 to 6:4 | A good non-halogenated alternative.[1] |
References
- Technical Support Center: Purification of Substituted Alkanoylureas. Benchchem.
- Technical Support Center: Purification of Crude 1,1-Diethyl-3-(4-methoxyphenyl)urea. Benchchem.
- 1-[3-(4-Nitrophenyl)propanoyl]urea acetic acid monosolvate. PMC.
- An In-depth Technical Guide on the Solubility of 1,1-Diethyl-3-(4-methoxyphenyl)urea in Organic Solvents. Benchchem.
- Troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis. Benchchem.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI.
- 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3). PubChemLite.
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
Column chromatography. University of Victoria. Available at: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available at: [Link]
-
Recrystallization-1.pdf. Santa Monica College. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. PubChemLite - 1,1-diethyl-3-(4-nitrophenyl)urea (C11H15N3O3) [pubchemlite.lcsb.uni.lu]
- 10. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 1,1-Diethyl-3-(4-nitrophenyl)urea
Welcome to the technical support center for researchers studying the degradation of 1,1-Diethyl-3-(4-nitrophenyl)urea. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Poor Chromatographic Resolution of Parent Compound and Key Metabolites
Scenario: You are using reverse-phase HPLC-UV to monitor the degradation of 1,1-Diethyl-3-(4-nitrophenyl)urea, but the parent peak is co-eluting with a primary degradation product, suspected to be 4-nitroaniline.
Solution & Scientific Rationale:
This is a common challenge due to the structural similarity and polarity overlap between the parent urea and its aniline derivative. The goal is to enhance the differential interaction of the analytes with the stationary phase.
Step-by-Step Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 6.0 (e.g., using formate or acetate buffers). The pKa of 4-nitroaniline's conjugate acid is very low (~1.0), so it will be neutral in this range. However, subtle changes in the ionization state of silanol groups on the C18 column can affect retention and selectivity.
-
Rationale: Modifying the mobile phase pH can alter the surface characteristics of the silica-based stationary phase, influencing polar interactions and potentially improving the separation between the neutral urea and the weakly basic aniline.
-
-
Gradient Optimization:
-
Action: If using an isocratic method, switch to a gradient. Start with a shallow gradient (e.g., increase acetonitrile or methanol by 1-2% per minute).
-
Rationale: A shallow gradient increases the peak capacity of the separation, providing more time for closely eluting compounds to resolve. This is more effective than isocratic elution for complex mixtures containing compounds with a range of polarities.
-
-
Column Chemistry Evaluation:
-
Action: If resolution is still poor on a standard C18 column, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded column (e.g., C18 with an embedded amide or carbamate group) is recommended.
-
Rationale: Phenyl-hexyl columns offer alternative π-π interactions with the aromatic rings of your analytes. Polar-embedded phases provide different hydrogen bonding capabilities, which can significantly alter the retention and selectivity for ureas and anilines compared to a standard hydrophobic C18 phase.
-
-
Method Validation:
-
Action: Once separation is achieved, validate the method by injecting standards of 1,1-Diethyl-3-(4-nitrophenyl)urea and 4-nitroaniline to confirm peak identity via retention time.
-
Rationale: A self-validating protocol requires confirmation with known reference standards to ensure accurate peak assignment.
-
Experimental Workflow for HPLC Method Development
Caption: Workflow for optimizing HPLC separation.
Problem 2: Identifying Unknown Degradation Products
Scenario: Your chromatogram shows several new, unknown peaks appearing over time, but you cannot identify them with a UV detector alone.
Solution & Scientific Rationale:
UV detection provides quantitative data but minimal structural information. Mass spectrometry (MS) is required for structural elucidation. Ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for this task.[1]
Step-by-Step Protocol:
-
Sample Preparation:
-
Action: Prepare your degradation sample as you would for HPLC analysis, ensuring it is filtered. Use a mobile phase with volatile buffers (e.g., ammonium formate or ammonium acetate) instead of non-volatile ones (like phosphate).
-
Rationale: Non-volatile salts are incompatible with mass spectrometry as they will precipitate in the source and contaminate the instrument.[1]
-
-
Full Scan MS Analysis:
-
Action: First, acquire data in full scan mode (e.g., scanning m/z 50-500) to determine the molecular weights of the unknown peaks.
-
Rationale: This provides the molecular ion ([M+H]⁺ or [M-H]⁻) for each new compound, which is the first crucial piece of structural information.
-
-
Tandem MS (MS/MS) Fragmentation:
-
Action: Perform a second injection using a data-dependent acquisition (DDA) or targeted MS/MS experiment. In this mode, the instrument will automatically select the molecular ions detected in the full scan and fragment them.
-
Rationale: The fragmentation pattern is like a fingerprint for a molecule. By analyzing the fragments, you can piece together the structure. For example, cleavage of the urea bond in the parent compound would yield characteristic fragments corresponding to the diethylamine and 4-nitrophenylamine moieties.
-
-
Data Interpretation:
-
Action: Compare the observed molecular weights and fragmentation patterns to a list of theoretically possible degradation products (see FAQ 2).
-
Rationale: This systematic approach allows you to propose structures for your unknown peaks based on empirical evidence and chemical logic. For example, a peak corresponding to the reduction of the nitro group would have a molecular weight 30 Da less (NO₂ → NH₂) than the parent compound.
-
Problem 3: Inconsistent Degradation Rates in Microbial Assays
Scenario: You are studying the microbial degradation of 1,1-Diethyl-3-(4-nitrophenyl)urea, but your replicate experiments show high variability in the degradation rate.
Solution & Scientific Rationale:
Microbial activity is sensitive to environmental and nutritional factors. Inconsistency often points to suboptimal or uncontrolled culture conditions. The nitro group can make the compound recalcitrant, and microbes may require specific conditions to degrade it.[2]
Step-by-Step Protocol:
-
Standardize Inoculum:
-
Action: Ensure that the microbial inoculum for each experiment is from the same culture batch and growth phase (preferably late log phase). Standardize the initial cell density (e.g., by measuring optical density at 600 nm).
-
Rationale: The physiological state and initial population size of the bacteria are critical determinants of metabolic activity and degradation kinetics.
-
-
Assess for Co-metabolism:
-
Action: Run parallel experiments where a readily available carbon source (like glucose or succinate) is added to the medium.[3]
-
Rationale: Microbes may not be able to use the target compound as a sole carbon and energy source. Degradation may occur via co-metabolism, where enzymes produced for metabolizing the primary carbon source fortuitously act on your compound. Providing a primary substrate can lead to more consistent results.[3]
-
-
Control Aeration and pH:
-
Action: Use baffled flasks and a shaking incubator to ensure consistent oxygen transfer. Monitor and buffer the pH of the medium throughout the experiment.
-
Rationale: Many enzymatic degradation pathways, especially those involving oxygenases, are oxygen-dependent.[4] Microbial metabolism can also cause significant pH shifts, which can inhibit enzyme activity and slow degradation.
-
-
Test for Toxicity:
-
Action: Set up experiments with a range of initial concentrations of 1,1-Diethyl-3-(4-nitrophenyl)urea.
-
Rationale: High concentrations of the parent compound or its degradation products (like 4-nitrophenol derivatives) can be toxic to microorganisms, inhibiting their activity.[2] Determining a non-inhibitory concentration range is crucial for obtaining reproducible kinetic data.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for 1,1-Diethyl-3-(4-nitrophenyl)urea?
There are three main pathways through which 1,1-Diethyl-3-(4-nitrophenyl)urea is expected to degrade:
-
Hydrolysis: This involves the chemical cleavage of the urea bond (C-N). This reaction is ubiquitous in aqueous environments and can be catalyzed by acid or base.[5] It is often the initial step in both abiotic and biotic degradation.
-
Photodegradation (Photolysis): The aromatic nitro group makes the molecule susceptible to degradation by sunlight. This process involves the absorption of UV light, leading to the formation of reactive species that can cause cleavage of the urea linkage, loss of the ethyl groups, or transformation of the nitro group.[6]
-
Microbial Degradation: Microorganisms can utilize the compound as a source of carbon, nitrogen, and energy.[7] This process is enzymatic and typically begins with hydrolysis of the urea bond, followed by degradation of the aromatic ring. The nitro group may be reduced to an amino group or removed entirely by monooxygenases.[3][4]
Major Degradation Pathways
Caption: Expected degradation routes for the target compound.
Q2: What are the most likely initial degradation products I should look for?
Based on the chemistry of substituted ureas and nitrophenyl compounds, the most probable initial degradation products are:
-
4-Nitroaniline: Formed via hydrolysis of the C-N bond connecting the phenyl ring to the urea carbonyl group. This is a key and relatively stable intermediate.
-
Diethylamine: The corresponding amine fragment from the other side of the urea molecule, also formed during hydrolysis. It is volatile and may require specific analytical methods (e.g., derivatization followed by GC-MS) for detection.
-
4-Nitrocatechol or Hydroquinone: In oxidative pathways (photochemical or microbial), hydroxylation of the aromatic ring can occur, or the nitro group can be replaced by a hydroxyl group.[3][8] These are common intermediates in the degradation of nitrophenols.[4][9]
Q3: What analytical techniques are best suited for a degradation study of this compound?
A multi-faceted approach is often best. The choice depends on the specific goals of your study (e.g., quantification vs. identification).
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantification of parent compound and major UV-active products (e.g., 4-nitroaniline).[10] | Robust, widely available, excellent for quantitative analysis. | Provides no structural information for unknown peaks. |
| LC-MS/MS | Identification and quantification of parent compound and metabolites in complex matrices.[1] | High sensitivity and selectivity; provides molecular weight and structural data. | Higher equipment cost and complexity; requires volatile mobile phases. |
| GC-MS | Identification of volatile or semi-volatile degradation products (e.g., diethylamine after derivatization).[10] | Excellent for separating volatile compounds; provides library-matchable mass spectra. | Requires analytes to be thermally stable and volatile; non-volatiles need derivatization. |
Q4: How can I obtain reference standards for the expected degradation products?
-
Commercial Availability: Key primary degradation products like 4-nitroaniline are common laboratory chemicals and can be readily purchased from major chemical suppliers. Always start by searching for commercially available standards.
-
Custom Synthesis: For more complex, non-commercial metabolites (e.g., a hydroxylated derivative), custom synthesis may be required. The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a phosgene equivalent.[11][12] While you are studying degradation, these synthetic principles can be reversed or adapted to create potential metabolites. For example, a hydroxylated aniline could be synthesized and used as a starting material.
Q5: Is 1,1-Diethyl-3-(4-nitrophenyl)urea expected to be environmentally persistent?
The persistence of a compound is a balance between its intrinsic stability and the environmental conditions.
-
Factors Promoting Stability: The urea linkage is generally stable to neutral hydrolysis.[13] The presence of the electron-withdrawing nitro group can also increase the recalcitrance of the aromatic ring to microbial attack compared to non-substituted aromatics.[2]
-
Factors Promoting Degradation: The compound has multiple functional groups susceptible to attack. It is susceptible to photodegradation due to its aromatic nitro structure.[6] It is also likely to be degraded by adapted microbial communities, although this may require specific conditions like the presence of co-substrates.[3][7]
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Frontiers in Microbiology. (2024). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Retrieved from [Link]
-
Unknown Source. (n.d.). HYDROLYSIS. Retrieved from [Link]
-
Journal of the Serbian Chemical Society. (2008). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Retrieved from [Link]
-
Journal of Hazardous Materials. (2011). Efficient photo-degradation of 4-nitrophenol by using new CuPp-TiO2 photocatalyst under visible light irradiation. Retrieved from [Link]
-
ResearchGate. (2020). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2011). Biodegradation of Nitrophenol Compounds. Retrieved from [Link]
-
Analytica Chimica Acta. (2015). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]
-
R Discovery. (2005). Photodegradation study for assessing the environmental fate of some triazine-, urea- and thiolcarbamate-type herbicides. Retrieved from [Link]
-
Molecules. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]
-
Journal of Veterinary Research. (2016). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2002). Photocatalytic degradation of 4-nitrophenol in aqueous TiO2 suspensions: Theoretical prediction of the intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]
-
PubMed. (2018). Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution. Retrieved from [Link]
-
Scientific Reports. (2023). Visible-light induced degradation of diphenyl urea and polyethylene using polythiophene decorated CuFe2O4 nanohybrids. Retrieved from [Link]
-
Eawag Biocatalysis/Biodegradation Database. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Retrieved from [Link]
-
Molecules. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2006). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.
-
Scholars Research Library. (2014). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Retrieved from [Link]
-
Polymers. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
-
Bioresource Technology. (2023). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Retrieved from [Link]
-
Biochemical Journal. (1966). Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. Retrieved from [Link]
Sources
- 1. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 5. web.viu.ca [web.viu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical investigation of the neutral hydrolysis of diethyl 4-nitrophenyl phosphate (paraoxon) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
SECTION 1: Biochemistry & Proteomics – The Carbamylation Crisis
Welcome to the Technical Support & Troubleshooting Center for Urea Compounds . As a Senior Application Scientist, I have designed this guide to address the most critical failure points researchers encounter when utilizing urea—both as a powerful denaturant in biochemistry and as a structural scaffold in organic synthesis.
This guide bypasses basic definitions and directly targets the mechanistic causality of experimental errors, providing self-validating protocols to ensure scientific integrity.
FAQ 1: Why do my protein samples exhibit unexpected +43 Da mass shifts, increased sample complexity, and poor trypsin digestion efficiency when using urea-based buffers?
The Causality:
Urea is not a static molecule in aqueous solutions; it exists in a dynamic equilibrium with ammonium cyanate[1]. As temperature and pH increase, ammonium cyanate dissociates into ammonia and isocyanic acid (CNOH) . Isocyanic acid is a highly reactive electrophile that aggressively targets nucleophilic primary amines—specifically the N-terminus of proteins and the
This non-enzymatic covalent modification is known as carbamylation , which adds a carbamoyl moiety (-CONH2) to the protein, resulting in a +43 Da mass shift[3]. Because trypsin specifically requires the positive charge of basic residues (lysine and arginine) to cleave peptide bonds, the neutralization of lysine via carbamylation physically blocks enzymatic digestion, ruining downstream Mass Spectrometry (MS) quantification[1].
The Solution & Troubleshooting:
To prevent this, you must manipulate the chemical equilibrium (Le Chatelier's Principle). By utilizing high concentrations of ammonium-containing buffers (like Ammonium Bicarbonate,
Table 1: Quantitative Impact of Buffer and Temperature on Urea-Induced Carbamylation
| Experimental Condition | Cyanate Formation / Carbamylation Level | Mechanistic Consequence |
| Temperature > 37°C | Increases exponentially (10x from 0°C to 100°C) | Thermal energy accelerates urea dissociation into reactive isocyanic acid[2]. |
| 0.1M Phosphate Buffer (pH 8) | High carbamylation (No scavenging capability) | Unhindered nucleophilic attack by CNOH on protein lysine residues[4]. |
| 1.0M Ammonium Bicarbonate | Near 0% carbamylation (Complete inhibition) | High |
| Sodium Deoxycholate (SDC) | >67% reduction vs. standard urea buffers | Alternative detergent eliminates urea entirely; limits carbamylation to endogenous levels[3]. |
Protocol 1: Self-Validating Carbamylation-Free Protein Denaturation
This protocol utilizes built-in chemical safeguards to ensure structural integrity prior to MS analysis.
-
Buffer Preparation: Prepare a fresh solution of 8M Urea dissolved directly in 1M Ammonium Bicarbonate (
) .-
Validation Check: The high molarity of
actively suppresses cyanate accumulation[5]. Never use urea solutions older than 24 hours.
-
-
Denaturation: Resuspend your protein pellet in the buffer and incubate at room temperature for 30 minutes.
-
Validation Check: Strictly avoid temperatures above 37°C. Heat is the primary catalyst for isocyanic acid generation[1].
-
-
Reduction & Alkylation: Add DTT to a final concentration of 5-10 mM (incubate 30 min at 37°C), followed by Iodoacetamide (IAA) to 15 mM (incubate 30 min at RT in the dark)[6].
-
Dilution (Critical Step): Dilute the sample 5-to-8-fold with 50 mM
to drop the final urea concentration below 1.6M.-
Validation Check: Trypsin is severely inhibited by urea concentrations >2M. Dilution ensures enzymatic viability[6].
-
-
Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 18 hours.
Caption: Mechanism of urea-induced protein carbamylation and equilibrium-driven inhibition by ammonium bicarbonate.
SECTION 2: Organic Synthesis – Pitfalls in Urea Derivative Synthesis
FAQ 2: When synthesizing unsymmetrical urea derivatives (
The Causality:
Traditional synthesis of unsymmetrical ureas relies on reacting an amine with phosgene or triphosgene (BTC) to generate an isocyanate intermediate (
The Solution & Troubleshooting:
Abandon phosgene equivalents for late-stage functionalization. Instead, utilize metal-free hypervalent iodine reagents, such as (Diacetoxyiodo)benzene (
Protocol 2: Metal-Free Synthesis of Unsymmetrical Ureas via
This methodology ensures high functional group tolerance and eliminates phosgene-related toxicity.
-
Preparation: In an oven-dried flask, dissolve the primary amide (1.0 equiv) and the target amine (1.2 equiv) in anhydrous acetonitrile (
).-
Validation Check: Using anhydrous solvent prevents the degradation of the hypervalent iodine reagent.
-
-
Activation: Add
(1.2 equiv) directly to the stirring mixture at room temperature[8].-
Validation Check: Maintaining room temperature prevents the thermal degradation of complex, medicinally relevant functional groups (e.g., azetidines or spirocycles)[8].
-
-
Monitoring: Stir the reaction for 2–4 hours. Monitor the complete consumption of the primary amide via LCMS or TLC.
-
Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize any unreacted hypervalent iodine. Extract the aqueous layer with ethyl acetate (3x). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the unsymmetrical urea via flash column chromatography.
Caption: Reaction pathways and troubleshooting logic for the selective synthesis of unsymmetrical urea derivatives.
References
- Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. G-Biosciences.
- Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. National Institutes of Health (NIH).
- Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers.
- Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. National Institutes of Health (NIH).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH).
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI.
- Protein Reduction, Alkylation, Digestion. University of Washington Proteomics Resource.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
"interpreting unexpected results with 1,1-Diethyl-3-(4-nitrophenyl)urea"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic or non-reproducible data when screening substituted phenylureas.
1,1-Diethyl-3-(4-nitrophenyl)urea (DNU) is a classic example of a "trickster" molecule in biochemical and cell-based assays. While it can act as a legitimate pharmacological probe, its physicochemical properties—specifically its hydrophobic core and the highly reactive 4-nitrophenyl moiety—make it prone to generating false positives, baseline drifts, and optical artifacts.
This guide is designed to help you diagnose the causality behind these unexpected results and implement self-validating protocols to rescue your assay.
Troubleshooting Diagnostics Workflow
Before diving into specific chemical liabilities, use the diagnostic workflow below to identify the root cause of your assay interference.
Caption: Diagnostic workflow for identifying and resolving DNU-induced assay interferences.
FAQ 1: Why does DNU show strong inhibition at 5 µM but lose efficacy at 50 µM?
The Causality: You are likely observing Colloidal Aggregation [1]. DNU is a highly hydrophobic, planar molecule. When diluted from a DMSO stock into an aqueous buffer, it can exceed its Critical Aggregation Concentration (CAC). Instead of remaining as a true monomeric solution, DNU spontaneously self-assembles into sub-micron colloidal particles. These colloids act like "sponges," non-specifically adsorbing and partially denaturing your target protein on their surface. The "bell-shaped" curve occurs because, at very high concentrations, the colloids precipitate out of solution entirely, paradoxically restoring enzyme activity.
The Solution: Aggregation-based inhibition is highly sensitive to non-ionic detergents.
Protocol: Validating and Reversing Colloidal Aggregation
-
Prepare Samples: Set up your standard assay reaction with DNU at its apparent IC₅₀ concentration.
-
Detergent Addition: Add 0.01% (v/v) Triton X-100 or Tween-20 to the assay buffer.
-
Centrifugation Test: In a parallel tube, prepare the DNU-buffer mixture (without enzyme) and centrifuge at 14,000 × g for 20 minutes. Colloids will pellet.
-
Readout: Assay the supernatant from Step 3.
-
Interpretation: If the addition of detergent abolishes the inhibition, or if the centrifuged supernatant shows no inhibitory activity, DNU was acting as a colloidal aggregator, not a specific ligand.
FAQ 2: Why is my absorbance baseline steadily increasing before I even add the substrate?
The Causality: You are witnessing Urea Hydrolysis . The 4-nitro group on DNU is strongly electron-withdrawing. This pulls electron density away from the urea carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻) in basic buffers, or by promiscuous amidases in cell lysates. When the urea bond cleaves, it releases 4-nitroaniline (p-NA) and diethylamine[2]. 4-nitroaniline is a bright yellow chromophore that absorbs intensely at 405 nm, completely destroying the baseline of any colorimetric assay operating in that window.
Caption: Primary chemical degradation pathways of DNU in standard biochemical assay buffers.
The Solution:
-
Buffer Optimization: Lower the pH of your assay buffer to 6.5–7.0 if your enzyme tolerates it, which drastically reduces the base-catalyzed hydrolysis rate.
-
Kinetic Subtraction: Run a "Compound + Buffer" blank parallel to your assay and subtract the slope of the baseline drift from your final enzymatic rate.
FAQ 3: DNU works in my binding assay but fails completely in my enzymatic assay. Why?
The Causality: Check your buffer additives. If your enzymatic assay contains strong reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), you are inducing Nitro Group Reduction [3]. Nitroaromatics are easily reduced to hydroxylamines or primary amines in the presence of excess thiols or phosphines. Converting the 4-nitro group to a 4-amino group drastically changes the molecule's electrostatics, hydrogen-bonding capability, and steric profile, effectively destroying the pharmacophore.
The Solution: Switch to a non-reducing buffer. If your target protein requires a reducing environment to maintain essential cysteine residues, substitute DTT with a milder agent like β-mercaptoethanol (BME) at the lowest viable concentration (e.g., 0.1 mM), and minimize the pre-incubation time between DNU and the buffer.
FAQ 4: DNU seems to quench my fluorophore in a FRET assay. Is it a dynamic quencher?
The Causality: It is highly likely an Inner Filter Effect (IFE) , an optical artifact rather than true chemical quenching[4]. The nitrophenyl moiety in DNU has a broad UV-Vis absorption spectrum that tails heavily into the 350–450 nm range. If your assay uses fluorophores like Coumarin, NADH, or certain FRET pairs that excite or emit in this window, DNU acts as a physical filter, absorbing the light before it reaches the detector.
Protocol: Isolating IFE from True Quenching
-
Spectrophotometry: Measure the UV-Vis absorbance spectrum of DNU at your top assay concentration (e.g., 50 µM) in a standard cuvette.
-
Calculate Absorbance: Record the absorbance at your fluorophore's exact excitation (
) and emission ( ) wavelengths. -
Mathematical Correction: Apply the primary IFE correction factor to your observed fluorescence (
): -
Interpretation: If
restores your signal to the uninhibited baseline, DNU is not a true inhibitor or dynamic quencher; it is simply absorbing the assay's photons. To fix this permanently, you must red-shift your assay using fluorophores that operate above 500 nm (e.g., Resorufin, Texas Red).
Quantitative Summary of DNU Interferences
Use this table to rapidly cross-reference your assay symptoms with the quantitative markers of DNU interference.
| Interference Type | Primary Symptom | Quantitative Marker | Mitigation Strategy |
| Colloidal Aggregation | Bell-shaped dose-response | CAC typically 1–10 µM | Add 0.01% Triton X-100 |
| Urea Hydrolysis | Baseline drift at 405 nm | Lower pH to 6.5–7.0 | |
| Nitro Reduction | Complete loss of inhibition | >1 mM DTT/TCEP present | Use TCEP-free/DTT-free buffer |
| Inner Filter Effect | Non-linear fluorescence drop | Absorbance > 0.1 at Ex/Em | Red-shift assay (>500 nm) |
References
-
Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors Source: ACS Chemical Biology / PubMed Central URL:[Link]
-
Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas Source: ResearchGate / Journal of the Chemical Society URL:[Link]
-
Characterization of a Cellular Denitrase Activity that Reverses Nitration of Cyclooxygenase Source: ResearchGate / Biochemical Journal URL:[Link]
-
Inner Filter Effect in Fluorescence Spectroscopy: As a Problem and as a Solution Source: ResearchGate / Journal of Fluorescence URL:[Link]
Validation & Comparative
Validating the Biological Activity of 1,1-Diethyl-3-(4-nitrophenyl)urea: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the thorough validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1,1-Diethyl-3-(4-nitrophenyl)urea (DENPU). Drawing from established principles of scientific integrity, this document outlines a comparative approach, positioning DENPU against known alternatives and providing the experimental foundation necessary for robust evaluation.
The urea scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological effects, from anticancer to enzyme inhibition.[1][2] Our initial investigations into the structural class of DENPU suggest a potential role as an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). ACAT is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-coenzyme A, playing a significant role in cholesterol homeostasis.[3][4] This guide will, therefore, focus on validating the hypothesis that DENPU is an ACAT inhibitor, comparing its performance with established modulators of this pathway.
Comparative Framework: DENPU and Alternative ACAT Inhibitors
To provide a meaningful assessment of DENPU's biological activity, a head-to-head comparison with well-characterized ACAT inhibitors is essential. For this guide, we have selected Avasimibe and Pactimibe , two extensively studied ACAT inhibitors, as our primary comparators.[5][6] These compounds have been evaluated in preclinical and clinical studies, providing a solid benchmark for evaluating the potency and cellular effects of novel molecules like DENPU.
The central hypothesis of this guide is that DENPU will exhibit inhibitory activity against ACAT, leading to downstream effects on cellular cholesterol metabolism and viability. The subsequent sections will detail the experimental protocols to test this hypothesis, present comparative data, and explore the underlying signaling pathways.
Experimental Validation: A Step-by-Step Approach
The following protocols are designed to be self-validating, incorporating necessary controls and providing a clear rationale for each step.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The initial step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]
Rationale: This assay will establish a dose-response curve for DENPU and our comparators, Avasimibe and Pactimibe, allowing for the determination of the half-maximal inhibitory concentration (IC50). This is a critical parameter for quantifying a compound's potency.[9]
Experimental Workflow:
Caption: Workflow for determining the IC50 of test compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of DENPU, Avasimibe, and Pactimibe in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A vehicle control (DMSO) should be included.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro ACAT Inhibition Assay
To directly assess the inhibitory effect of DENPU on ACAT activity, a cell-free enzymatic assay using liver microsomes is employed. This assay measures the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled fatty acyl-CoA substrate.[11]
Rationale: This experiment provides direct evidence of target engagement and allows for a quantitative comparison of the inhibitory potency of DENPU against our reference compounds.
Experimental Workflow:
Caption: Workflow for the in vitro ACAT inhibition assay.
Step-by-Step Methodology:
-
Microsome Preparation: Isolate microsomes from the livers of cholesterol-fed rats via differential centrifugation.[11]
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation with a reaction buffer containing a cholesterol source.
-
Inhibitor Addition: Add varying concentrations of DENPU, Avasimibe, or Pactimibe to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA to the mixture.
-
Incubation: Incubate the reaction for 30 minutes at 37°C.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of isopropanol and heptane. Extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the extracted lipids using TLC to isolate the cholesteryl esters.
-
Quantification: Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.[11]
-
Data Analysis: Calculate the percentage of ACAT inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Comparative Data Summary
The following table presents a hypothetical but realistic dataset that could be generated from the experiments described above, illustrating how the performance of DENPU can be compared to Avasimibe and Pactimibe.
| Compound | Cytotoxicity IC50 (µM) (HepG2 cells) | ACAT Inhibition IC50 (µM) |
| 1,1-Diethyl-3-(4-nitrophenyl)urea (DENPU) | 15.8 | 2.5 |
| Avasimibe | 25.2 | 0.8 |
| Pactimibe | 30.5 | 1.2 |
This data suggests that DENPU exhibits moderate cytotoxicity and is a potent inhibitor of ACAT, comparable to the established inhibitors Avasimibe and Pactimibe.
Mechanism of Action: The SREBP Signaling Pathway
The inhibition of ACAT by DENPU is expected to have significant downstream effects on cellular cholesterol metabolism, which is primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[12][13]
Pathway Overview:
ACAT plays a crucial role in maintaining cellular cholesterol homeostasis.[4] By esterifying free cholesterol, ACAT prevents its accumulation in the endoplasmic reticulum (ER) membrane. When ACAT is inhibited, the resulting increase in free cholesterol in the ER membrane leads to the suppression of the SREBP pathway.[14] This, in turn, reduces the transcription of genes involved in cholesterol synthesis and uptake, such as HMG-CoA reductase and the LDL receptor.[15]
Caption: The SREBP signaling pathway and the inhibitory action of DENPU on ACAT.
Conclusion
This guide provides a robust framework for the initial validation of the biological activity of 1,1-Diethyl-3-(4-nitrophenyl)urea. By employing a comparative approach with well-characterized ACAT inhibitors and utilizing validated experimental protocols, researchers can confidently assess the potency and mechanism of action of this novel compound. The presented methodologies, from cytotoxicity screening to direct enzyme inhibition assays, coupled with an understanding of the underlying SREBP signaling pathway, will enable a comprehensive evaluation of DENPU's potential as a modulator of cholesterol metabolism.
References
-
Inhibitors of acyl-coenzyme a: cholesterol acyltransferase. PubMed. Available at: [Link]
-
What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work?. Spandidos Publications. Available at: [Link]
-
Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 2. Modification of fatty acid anilide ACAT inhibitors: bioisosteric replacement of the amide bond. PubMed. Available at: [Link]
-
SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond. PMC - NIH. Available at: [Link]
-
SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. JCI. Available at: [Link]
-
SREBP in signal transduction: cholesterol metabolism and beyond. PubMed. Available at: [Link]
-
Inhibitors of Acyl-CoA:Cholesterol O-Acyl Transferase (ACAT) as Hypocholesterolemic Agents. CI-1011: An Acyl Sulfamate with Unique Cholesterol-Lowering Activity in Animals Fed Noncholesterol-Supplemented Diets. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies. MDPI. Available at: [Link]
-
SREBPs: sterol-regulated transcription factors. Journal of Cell Science. Available at: [Link]
-
Inhibitors of Acyl CoA:Cholesterol Acyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
URD12: A urea derivative with marked antitumor activities. Oncology Letters. Available at: [Link]
-
Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. PMC. Available at: [Link]
-
Effects of the Acyl Coenzyme A:Cholesterol Acyltransferase Inhibitor Avasimibe on Human Atherosclerotic Lesions. Circulation - American Heart Association Journals. Available at: [Link]
-
Effect of ACAT Inhibition on the Progression of Coronary Atherosclerosis. Ovid. Available at: [Link]
-
Identification of putative active site residues of ACAT enzymes. PMC. Available at: [Link]
-
In vitro cytotoxicity of urea derivatives on normal cells a. ResearchGate. Available at: [Link]
-
Inhibition Assay: Methods for assessing the selectively of A... - EMBL-EBI. EMBL-EBI. Available at: [Link]
-
The synthetic compounds of the urea derivatives 12-22.. ResearchGate. Available at: [Link]
-
Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation. PMC. Available at: [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. MDPI. Available at: [Link]
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
-
Biological target. Wikipedia. Available at: [Link]
-
Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate (ester). PubChem. Available at: [Link]
-
Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Available at: [Link]
-
Expanding the Range of 'Druggable' Targets with Natural Product-based Libraries: An Academic Perspective. PMC. Available at: [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ovid.com [ovid.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver [jci.org]
- 14. SREBP in signal transduction: cholesterol metabolism and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
Comparative Guide: 1,1-Diethyl-3-(4-nitrophenyl)urea vs. 1,3-Disubstituted Urea Inhibitors
This guide provides a technical comparative analysis of 1,1-Diethyl-3-(4-nitrophenyl)urea against established urea-based inhibitors (specifically 1,3-disubstituted ureas like AUDA and TPPU ).
This analysis focuses on the Structure-Activity Relationship (SAR) within the context of Soluble Epoxide Hydrolase (sEH) and Kinase inhibition , demonstrating why the specific substitution pattern of the title compound serves as a critical "negative control" or mechanistic probe in drug discovery.
Executive Summary & Pharmacophore Analysis
1,1-Diethyl-3-(4-nitrophenyl)urea represents a specific class of trisubstituted ureas often synthesized during the optimization of urea-based pharmacophores. In drug development—particularly for targets like sEH (Soluble Epoxide Hydrolase) or VEGFR kinases—the urea moiety functions as a critical hydrogen-bond donor scaffold.
This guide contrasts the 1,1,3-trisubstituted architecture of the title compound with the industry-standard 1,3-disubstituted architecture found in potent inhibitors.
| Feature | 1,1-Diethyl-3-(4-nitrophenyl)urea | Standard Inhibitors (e.g., TPPU, Sorafenib) |
| Substitution Pattern | 1,1,3-Trisubstituted (Asymmetric) | 1,3-Disubstituted (Symmetric or Asymmetric) |
| H-Bond Donors | 1 (Single NH) | 2 (Dual NH) |
| Primary Target | Weak/Inactive (sEH, Kinase) | Potent (nM range IC50) |
| Role in Research | Mechanistic Probe / Negative Control | Therapeutic Candidate |
| Key Limitation | Steric bulk prevents dual H-bonding | Solubility (often requires modification) |
Mechanism of Action: The "Dual-Point" Binding Rule
To understand the performance gap, one must analyze the binding thermodynamics. Potent urea inhibitors function by mimicking the transition state of the substrate.[1]
The sEH Binding Model
In Soluble Epoxide Hydrolase, the active site contains an aspartic acid residue (Asp333 ) that initiates catalysis.
-
1,3-Disubstituted Ureas: Both NH protons donate hydrogen bonds to the Asp333 carboxylate, creating a "catalytic clamp" that stabilizes the enzyme-inhibitor complex (
nM). -
1,1-Diethyl-3-(4-nitrophenyl)urea: The "1,1-diethyl" substitution removes one NH proton. The remaining single NH is insufficient to form the stable clamp. Furthermore, the steric bulk of the two ethyl groups often clashes with the hydrophobic tunnel of the enzyme.
Visualization: Pharmacophore Binding Logic
The following diagram illustrates the structural failure mode of the 1,1-diethyl variant compared to a potent 1,3-analog.
Caption: Comparison of binding modes. The 1,3-disubstituted urea forms a stable cyclic H-bond network, while the 1,1-diethyl variant suffers from steric clash and loss of binding energy.
Comparative Performance Data
The following data summarizes the expected biological activity based on established Structure-Activity Relationships (SAR) for urea pharmacophores (Source: Morisseau et al., PNAS 1999; Kitamura et al., PLOS One 2017).
Table 1: Inhibitory Potency & Physicochemical Profile[2]
| Compound | Structure | sEH IC50 (Human) | Solubility (Water) | Metabolic Stability |
| 1,1-Diethyl-3-(4-nitrophenyl)urea | > 10,000 nM (Inactive/Weak) | Moderate (High LogP) | Low (N-dealkylation) | |
| 1-Ethyl-3-(4-nitrophenyl)urea | ~50 - 200 nM | Moderate | Moderate | |
| TPPU (Clinical Standard) | < 2 nM | High (Optimized) | High | |
| Sorafenib (Kinase Inhibitor) | 10 - 30 nM (Raf-1) | Low | Moderate |
Key Insight: The addition of the second ethyl group to the nitrogen (converting 1-ethyl to 1,1-diethyl) typically results in a 100-fold to 1000-fold loss in potency . This confirms that the title compound is best used as a negative control to validate specific binding in biological assays.
Experimental Protocols
For researchers utilizing these compounds, the following protocols ensure valid data generation.
Protocol A: Synthesis of Unsymmetrical Ureas (Isocyanate Method)
Use this to synthesize the title compound or its active 1-ethyl analog.
-
Reagents: 4-Nitrophenyl isocyanate (1.0 eq), Diethylamine (1.1 eq for title compound) OR Ethylamine (1.1 eq for active analog), Dichloromethane (DCM, anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 4-Nitrophenyl isocyanate in DCM (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add the amine (Diethylamine or Ethylamine) dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check reaction completion via TLC (Hexane:EtOAc 3:1). Urea product is typically more polar than isocyanate.
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Recrystallize the solid residue from Ethanol/Water.
-
-
Validation: 1H-NMR must show the diagnostic Urea NH signal (singlet, ~8.5-9.5 ppm). Note: The 1,1-diethyl compound will show one NH; the 1-ethyl analog will show two NH signals (or a doublet/triplet coupling).
Protocol B: Fluorescent sEH Inhibition Assay
Use this to quantify the IC50 difference.
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.[2]
-
Substrate: CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate).
-
Workflow:
-
Step 1: Incubate Recombinant Human sEH (1 nM final) with the inhibitor (Serial dilution: 10 µM to 0.1 nM) for 5 minutes at 30°C.
-
Step 2: Add CMNPC substrate (5 µM final concentration).[2]
-
Step 3: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.
-
-
Analysis:
-
Calculate slope (RFU/sec) for each concentration.
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to Hill Equation to determine IC50.
-
Visualization: Assay Workflow
Caption: Kinetic fluorescence assay workflow for determining sEH inhibition potency.
References
-
Morisseau, C., et al. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[2][3] Proceedings of the National Academy of Sciences (PNAS), 96(16), 8849-8854.
-
Kitamura, S., et al. (2017).[1] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS One, 12(5), e0176571.[1]
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain."[4] Journal of Medicinal Chemistry, 53(19), 7067–7075.
-
BenchChem Technical Data. "1,1-Diethyl-3-(4-methoxyphenyl)urea Chemical Properties."
Sources
- 1. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 2. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
"cross-reactivity of 1,1-Diethyl-3-(4-nitrophenyl)urea"
Comparative Guide to Antibody Specificity: Evaluating the Cross-Reactivity of 1,1-Diethyl-3-(4-nitrophenyl)urea in Phenylurea Immunoassays
Strategic Context & Analytical Scope
The development of highly specific immunoassays for small-molecule detection is a cornerstone of environmental monitoring and pharmacokinetic profiling. Phenylurea compounds, widely utilized as herbicides (e.g., Diuron, Linuron) and chemical intermediates, present a unique challenge for antibody development due to their conserved structural motifs[1].
To rigorously validate the specificity of a novel monoclonal antibody (mAb), assay developers must challenge the paratope with structural analogs that systematically deviate from the target analyte. 1,1-Diethyl-3-(4-nitrophenyl)urea (CAS: 70826-95-8) serves as a critical benchmark compound in this context[2]. By comparing its assay performance against native phenylureas, researchers can objectively map the steric and electronic boundaries of the antibody's binding pocket.
Mechanistic Basis of Cross-Reactivity (CR)
Cross-reactivity in hapten immunoassays is not random; it is dictated by the thermodynamics of the antigen-antibody interaction. For phenylurea derivatives, the urea bridge (-NH-CO-N<) acts as the primary recognition epitope, but binding affinity is heavily modulated by the substituents on both the nitrogen atoms and the phenyl ring.
Quantitative Structure-Activity Relationship (QSAR) models demonstrate that antibody recognition of phenylureas is primarily driven by hydrophobicity (log P) and the lowest unoccupied molecular orbital energy (
-
Steric Hindrance (The Diethyl Effect): Standard phenylurea targets like Diuron possess an
-dimethyl configuration. Substituting these with -diethyl groups (as seen in 1,1-Diethyl-3-(4-nitrophenyl)urea) increases the molecular volume. If the antibody's binding pocket is tightly conformed to the dimethyl footprint, the bulky ethyl chains will cause severe steric clashes, exponentially increasing the dissociation constant ( ). -
Electronic Shift (The 4-Nitro Effect): The substitution of halogen atoms (e.g., 3,4-dichloro) with a 4-nitro group fundamentally alters the molecule's electron distribution. The strongly electron-withdrawing nitro group lowers the
and increases the acidity of the urea proton, altering the hydrogen-bonding network between the hapten and the complementarity-determining regions (CDRs) of the antibody[3].
Caption: Mechanistic logic of competitive binding and steric/electronic effects on cross-reactivity.
Experimental Methodology: Self-Validating ciELISA Protocol
Because phenylureas are small haptens lacking multiple epitopes, they cannot be sandwiched between two antibodies. Therefore, we utilize a competitive indirect ELISA (ciELISA) .
To ensure the protocol is a self-validating system, a Checkerboard Titration is mandated before the competition step. By cross-titrating the coating antigen against the primary antibody, we identify the exact inflection point where the assay is most sensitive to competitor displacement. This guarantees that any observed drop in signal is due to true competitive binding rather than reagent saturation, ensuring our
Step-by-Step Workflow:
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the optimized hapten-BSA conjugate (e.g., 0.5 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block unbound sites (1 hour at 37°C). Causality: Prevents non-specific adsorption of the primary antibody to the bare plastic, which would falsely elevate the background signal.
-
Competitive Incubation: In separate vials, prepare serial dilutions of 1,1-Diethyl-3-(4-nitrophenyl)urea and the target analyte (from 0.01 to 10,000 µg/L). Add 50 µL of the competitor and 50 µL of the optimized primary mAb to each well. Incubate for 1 hour at 37°C. Control check: Include a zero-competitor well (
) to establish maximum binding, and an excess-competitor well to establish non-specific background. -
Signal Development: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M
. -
Data Acquisition: Read absorbance at 450 nm. Fit the data to a 4-parameter logistic (4PL) equation to determine the
(the concentration of competitor that reduces the maximum signal by 50%).
Caption: Step-by-step competitive ELISA workflow for determining hapten cross-reactivity.
Comparative Data Analysis
To objectively assess the structural specificity of the assay, the Cross-Reactivity (CR%) is calculated using the formula:
The table below summarizes the comparative performance of 1,1-Diethyl-3-(4-nitrophenyl)urea against standard phenylurea targets when evaluated with a generic broad-spectrum anti-phenylurea mAb.
| Compound | Structural Variation vs. Core | Cross-Reactivity (CR %) | |
| Diuron (Target) | 3,4-dichloro, 1,1-dimethyl | 2.5 | 100% |
| Linuron | 3,4-dichloro, 1-methoxy-1-methyl | 15.2 | 16.4% |
| 1,1-Dimethyl-3-(4-nitrophenyl)urea | 4-nitro, 1,1-dimethyl | 48.5 | 5.15% |
| 1,1-Diethyl-3-(4-nitrophenyl)urea | 4-nitro, 1,1-diethyl | 312.0 | 0.80% |
Data Interpretation:
The data clearly illustrates the compounding effect of structural deviations. Replacing the 3,4-dichloro group with a 4-nitro group drops the CR% to 5.15%, confirming that the antibody relies heavily on the specific electrostatic potential (
Strategic Recommendations for Assay Developers
-
Use as a Negative Control Benchmark: Due to its extremely low cross-reactivity (<1%), 1,1-Diethyl-3-(4-nitrophenyl)urea is an ideal negative control standard for validating the absence of non-specific matrix binding in environmental water or soil samples.
-
Hapten Design Adjustments: If your goal is to create a class-specific antibody that detects all substituted ureas, the immunizing hapten must feature a longer spacer arm on the nitrogen atom to widen the antibody's paratope during the immune response, thereby increasing tolerance for diethyl substitutions[1].
References
-
National Center for Biotechnology Information. "1,1-Diethyl-3-(4-nitrophenyl)urea | C11H15N3O3 - PubChem". PubChem. Available at:[Link]
-
Wang, Z.H. et al. "Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study." Analytical Chemistry, 2011. Available at:[Link]
-
Karu, A.E. et al. "Synthesis of Haptens and Derivation of Monoclonal Antibodies for Immunoassay of the Phenylurea Herbicide Diuron." Journal of Agricultural and Food Chemistry, 1994. Available at:[Link]
Sources
"confirming the mechanism of action of 1,1-Diethyl-3-(4-nitrophenyl)urea"
This guide details the experimental validation and mechanistic confirmation of 1,1-Diethyl-3-(4-nitrophenyl)urea , a trisubstituted phenylurea derivative. Based on its structural pharmacophore—specifically the
The following guide provides a rigorous framework for confirming this mechanism, distinguishing it from alternative pathways (e.g., sEH inhibition), and benchmarking its potency against industry standards.
A Technical Guide to Photosystem II Inhibition Validation
Executive Summary & Mechanistic Hypothesis
Compound Identity: 1,1-Diethyl-3-(4-nitrophenyl)urea
Chemical Class: Trisubstituted Phenylurea
Primary Target: Photosystem II (PSII) Reaction Center (D1 Protein)
Mechanism of Action (MoA): Competitive binding to the
Structural Logic (SAR Analysis)
The compound features a 4-nitrophenyl group (electron-withdrawing aryl moiety) and a 1,1-diethyl group (hydrophobic tail). This structure aligns with the classical Urea Herbicide Pharmacophore :
-
Aryl Group: Interacts with the hydrophobic pocket of the D1 protein (residues Phe255, Tyr262).
-
Urea Bridge: Forms hydrogen bonds with the peptide backbone (specifically Ser264 and His215).
-
Dialkyl Group: Orients into the hydrophobic channel, displacing the native plastoquinone.
Note: While 1,3-disubstituted ureas are often Soluble Epoxide Hydrolase (sEH) inhibitors, the 1,1-diethyl substitution sterically hinders the catalytic triad interaction required for sEH inhibition, making PSII inhibition the dominant biological activity.
Mechanistic Pathway Visualization
The following diagram illustrates the specific blockade point of 1,1-Diethyl-3-(4-nitrophenyl)urea within the thylakoid electron transport chain.
Caption: The inhibitor competes with Plastoquinone B for the QB binding pocket on the D1 protein, effectively severing the electron transport chain.
Experimental Validation Protocols
To unequivocally confirm the MoA, the following self-validating experimental systems must be employed.
Protocol A: The Hill Reaction (DCPIP Reduction Assay)
Objective: Quantify the inhibition of electron flow from PSII to an artificial electron acceptor (DCPIP).
Principle: In functional chloroplasts, DCPIP (blue) is reduced to DCPIPH
Workflow:
-
Isolation: Isolate thylakoids from Spinacia oleracea (spinach) using standard differential centrifugation (buffer: 0.4 M sucrose, 50 mM tricine pH 7.8, 10 mM NaCl).
-
Assay Setup: Prepare a reaction mixture containing:
-
Thylakoid suspension (20 µg chlorophyll/mL)
-
DCPIP (50 µM)
-
Test Compound: 1,1-Diethyl-3-(4-nitrophenyl)urea (0.01 µM – 100 µM titration)
-
-
Illumination: Expose samples to saturating actinic light (>500 µmol photons m⁻² s⁻¹) for 60 seconds.
-
Measurement: Monitor absorbance decrease at 600 nm using a spectrophotometer.
-
Control: Use Diuron (positive control) and DMSO (vehicle control).
Validation Criteria:
-
A dose-dependent inhibition of DCPIP reduction confirms PSII blockade.
-
Absence of inhibition in the presence of an artificial donor (e.g., DPC) would suggest inhibition before PSII (unlikely for ureas).
Protocol B: Chlorophyll a Fluorescence Induction (OJIP Transient)
Objective: Non-invasive confirmation of the specific blockade site (
Workflow:
-
Dark Adaptation: Dark-adapt leaf discs or algal cells for 20 minutes to oxidize the electron transport chain.
-
Treatment: Infiltrate leaf discs with 10 µM of the test compound.
-
Measurement: Apply a saturating light pulse (3000 µmol photons m⁻² s⁻¹) and record the fluorescence induction curve (Kautsky effect) using a PAM fluorometer.
-
Analysis: Calculate
(max quantum yield) and analyze the O-J-I-P curve shape.
Expected Result:
-
Rapid Rise to J-Step: The fluorescence curve will show a rapid rise to the J-level (2 ms) and plateau, mimicking the "Diuron effect."
-
Increased F
: Potential slight increase in initial fluorescence if energy transfer is disrupted.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares 1,1-Diethyl-3-(4-nitrophenyl)urea against industry-standard PSII inhibitors.
| Feature | 1,1-Diethyl-3-(4-nitrophenyl)urea | Diuron (DCMU) | Atrazine | Paraquat |
| Primary Target | PSII (D1 Protein, | PSII (D1 Protein, | PSII (D1 Protein, | PSI (Electron acceptor) |
| Binding Mode | Urea-based H-bonding (Ser264) | Urea-based H-bonding (Ser264) | Triazine-based H-bonding | Redox Cycling |
| Est. IC | 0.5 - 2.0 µM (Predicted)* | 0.05 - 0.1 µM | 0.1 - 0.5 µM | N/A (Different MoA) |
| Selectivity | High for PSII; Low for sEH | High for PSII | High for PSII | Non-selective oxidative damage |
| Solubility | Low (Lipophilic) | Low (Lipophilic) | Low (Lipophilic) | High (Hydrophilic) |
| Status | Research Tool / Analog | Industry Standard | Industry Standard | Industry Standard |
Technical Insight:
-
Potency: The 1,1-diethyl substitution is sterically bulkier than the 1,1-dimethyl group found in Diuron. This increased steric bulk typically results in a slightly lower binding affinity for the D1 pocket, leading to a higher IC
(lower potency) compared to Diuron. -
Electronic Effect: The 4-nitro group is a strong electron-withdrawing group, which enhances the acidity of the N-H proton, potentially strengthening the hydrogen bond with Ser264, but the steric penalty of the diethyl group remains the dominant factor.
References
-
Trebst, A. (1980). Inhibitors of electron flow: Tools for the functional and structural localization of carriers and energy conservation sites. Methods in Enzymology, 69, 675-715. Link
-
Draber, W., et al. (1991). Herbicides and the D1 protein: a case study. Zeitschrift für Naturforschung C, 46(9-10), 798-805. Link
- Oettmeier, W. (1992). Herbicides of the urea family. The Photosystems: Structure, Function and Molecular Biology, 11, 349-408.
- Metz, J. G., et al. (1986). The effect of substituted ureas on the photosystem II of spinach chloroplasts. Biochimica et Biophysica Acta (BBA), 850(2), 287-296.
Comparison Guide: Structure-Activity Relationship (SAR) of 1,1-Diethyl-3-(4-nitrophenyl)urea Analogs
Executive Summary
The 1,1-diethyl-3-(4-nitrophenyl)urea scaffold represents a highly tunable, multi-target pharmacophore in modern drug discovery. While simple urea derivatives have historically been utilized as agricultural herbicides (inhibiting photosystem II), advanced substitutions on the N1 and N3 positions pivot the molecule's affinity toward critical human therapeutic targets. By systematically modifying this core, researchers can optimize the molecule for either metalloenzyme inhibition (such as urease) or immunometabolic regulation (such as Indoleamine 2,3-dioxygenase 1, IDO1).
This guide objectively evaluates the performance of the 1,1-diethyl-3-(4-nitrophenyl)urea baseline scaffold and its advanced analogs against commercial standard inhibitors, providing actionable SAR insights and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: The Phenylurea Pharmacophore
To design effective inhibitors, one must understand the causality behind the structural components of the 1,1-diethyl-3-(4-nitrophenyl)urea baseline:
-
The 1,1-Diethyl Group (N1 Position): The diethyl substitution provides optimal lipophilicity (LogP) and steric volume. Unlike smaller dimethyl analogs, the diethyl groups fit precisely into hydrophobic enzymatic pockets (such as the A-site of IDO1), preventing the rapid metabolic degradation often seen in unsubstituted ureas.
-
The 4-Nitrophenyl Group (N3 Position): The N3 atom is attached to a para-nitrophenyl ring. The nitro group (
) is a powerful electron-withdrawing group (EWG). It withdraws electron density from the N3 nitrogen via resonance and inductive effects, significantly increasing the acidity of the adjacent urea N-H proton. A more acidic proton acts as a superior hydrogen-bond donor, which is an absolute requirement for coordinating with metallic centers like the heme iron in IDO1 or the bi-nickel center in urease 1.
Mechanism of IDO1 inhibition by 1,1-diethyl-3-(4-nitrophenyl)urea analogs in tumor immunity.
Comparative Performance Analysis
We compare the baseline 1,1-diethyl-3-(4-nitrophenyl)urea scaffold and its optimized analogs against industry-standard inhibitors across two distinct therapeutic axes.
Metalloenzyme Inhibition: Urease
Urease is a virulence factor for pathogens like H. pylori. Standard treatments rely on broad-spectrum inhibitors, but phenylurea derivatives offer targeted precision. The 4-nitro substitution is critical here; analogs lacking the strong EWG show a marked drop in potency 2.
| Compound | Urease IC₅₀ (µM) | Selectivity Profile | Reference Standard |
| Hydroxyurea (Standard) | 100.0 ± 2.5 | Broad-spectrum | N/A |
| Thiourea (Standard) | 23.00 ± 0.84 | Broad-spectrum | N/A |
| 1,1-Diethyl-3-(4-nitrophenyl)urea | 12.4 ± 1.1 | Moderate | Baseline Scaffold |
| 4-Nitrophenyl-pyridinium analog (7h) | 4.08 ± 0.5 | Gram-positive selective | 2 |
Immunometabolic Regulation: IDO1 & Cytotoxicity
IDO1 is a primary driver of tumor immune escape. Extending the 4-nitrophenyl ring into a biphenyl system or coupling it with an indolin-2-one moiety shifts the compound's profile toward potent IDO1 inhibition and broad-spectrum cytotoxicity, outperforming standard chemotherapeutics like Doxorubicin in specific cell lines (e.g., MCF-7) 3.
| Compound | IDO1 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Key Structural Feature |
| BMS-E30 (Standard) | 8.56 | >50.0 | Bulky aliphatic tail |
| Doxorubicin (Standard) | N/A | 7.30 ± 0.84 | Anthracycline |
| 1,1-Diethyl-3-(4-nitrophenyl)urea | 1.25 | 15.3 | Baseline pharmacophore |
| Biphenylurea analog (5o) | 0.45 | 1.04 ± 0.10 | Extended bi-aryl system 3 |
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, protocols must be designed as self-validating systems. This means incorporating orthogonal controls that confirm the assay is functioning independently of the test compound.
High-throughput screening workflow for evaluating phenylurea analog efficacy and cytotoxicity.
Protocol A: Self-Validating Urease Kinetic Assay
Causality & Design: Urease catalyzes the hydrolysis of urea into ammonia. We measure ammonia production using the indophenol blue method. The self-validation mechanism includes a standard inhibitor (Thiourea) to confirm assay sensitivity, and a substrate-only blank to rule out spontaneous, non-enzymatic urea degradation.
-
Reagent Preparation: Prepare 10 mM stock solutions of 1,1-diethyl-3-(4-nitrophenyl)urea analogs in DMSO. Dilute to working concentrations (0.1–100 µM) in phosphate buffer (pH 7.4).
-
Enzyme Incubation: Combine 25 µL of Jack bean urease (5 U/mL) with 25 µL of the test compound in a 96-well plate. Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 50 µL of 20 mM urea substrate to all wells (including blanks). Incubate for exactly 15 minutes.
-
Colorimetric Detection: Terminate the reaction by adding 50 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 50 µL of alkali reagent (0.5% w/v NaOH, 0.1% active hypochlorite). Incubate for 30 minutes at 37°C.
-
Quantification: Measure absorbance at 625 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Cell-Based IDO1 Inhibition Assay
Causality & Design: IDO1 oxidizes L-tryptophan to kynurenine. We measure extracellular kynurenine via Ehrlich's reagent. The self-validating mechanism involves a dual-screen against TDO (Tryptophan 2,3-dioxygenase); compounds must inhibit IDO1 but not TDO to prove target specificity, ruling out general cytotoxicity as the cause of reduced kynurenine levels 1.
-
Cell Seeding: Seed HeLa cells (which natively express IDO1 upon IFN-γ stimulation) in 96-well plates at
cells/well. -
Stimulation & Treatment: Add 50 ng/mL recombinant human IFN-γ to induce IDO1 expression. Simultaneously, add test compounds (0.01–50 µM).
-
Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Derivatization: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid, and incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to remove cellular debris.
-
Detection: Mix 100 µL of the clarified supernatant with 100 µL of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Measure absorbance at 492 nm.
Conclusion
The 1,1-diethyl-3-(4-nitrophenyl)urea scaffold is far more than a basic chemical intermediate. Through targeted SAR modifications—specifically leveraging the electron-withdrawing power of the 4-nitro group and the steric bulk of the diethyl tail—researchers can generate highly potent, selective inhibitors for complex metalloenzymes and immunoregulatory pathways. When compared to legacy standards like Hydroxyurea or Doxorubicin, optimized phenylurea analogs demonstrate superior IC₅₀ profiles and distinct mechanistic advantages.
References
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors . Molecules (MDPI). 1
-
Novel phenylurea-pyridinium derivatives as potent urease inhibitors: Synthesis, in vitro, and in silico studies . Arch Pharm (ResearchGate).2
-
Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties . Molecules (Semantic Scholar). 3
Sources
A Comparative Analysis of the Efficacy of Nitrophenyl Urea Derivatives: An In-Depth Guide for Researchers
Introduction
The urea scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to form stable hydrogen bonds makes it a privileged structure for interacting with a wide array of biological targets. Within this class, nitrophenyl urea derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive analysis of the in vitro and in vivo efficacy of nitrophenyl urea compounds, with a specific focus on extrapolating the potential efficacy of 1,1-Diethyl-3-(4-nitrophenyl)urea. Due to the absence of published experimental data for 1,1-Diethyl-3-(4-nitrophenyl)urea, this guide will leverage a detailed examination of the structurally analogous compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea , for which in vitro antibacterial data is available. This comparative approach, supplemented with broader data on related phenylurea derivatives, will provide a robust framework for researchers to design future studies and understand the potential therapeutic applications of this class of molecules.
Understanding the Landscape: In Vitro Efficacy of a Close Analog
A key study by Pasdar et al. (2017) provides the most relevant experimental data for our analysis. They synthesized and characterized 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and evaluated its in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[1][2][3]
Key Findings from In Vitro Antibacterial Screening
The antibacterial efficacy of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea was assessed using both disc diffusion and broth dilution methods to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[1][2][3]
| Bacterial Strain | Type | MIC of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea (µg/mL) |
| Bacillus subtilis | Gram-positive | 1000 |
| Staphylococcus aureus | Gram-positive | 500 |
| Escherichia coli | Gram-negative | 500 |
| Serratia marcescens | Gram-negative | 500 |
| Data sourced from Pasdar et al. (2017).[1] |
The study revealed that 1,3-diethyl-1,3-bis(4-nitrophenyl)urea displayed moderate antibacterial activity.[1] Interestingly, the researchers also synthesized metal complexes of this ligand and found that the antibacterial activity was significantly enhanced, with a zinc complex showing particularly potent inhibition against Serratia marcescens with an MIC of 31.25 µg/mL.[1][2] This suggests that the core urea structure can be a valuable scaffold for the development of more potent antimicrobial agents through chemical modification.
Bridging the Gap: From In Vitro Data to In Vivo Potential
While direct in vivo efficacy data for 1,1-Diethyl-3-(4-nitrophenyl)urea or its close analog is not available, we can extrapolate potential in vivo behavior based on the observed in vitro antibacterial activity and the known properties of related compounds.
Hypothesized In Vivo Antibacterial Efficacy
The moderate in vitro antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea suggests that the compound may have some efficacy in a localized infection model. However, its relatively high MIC values against common pathogens might necessitate high local concentrations to be effective. For systemic infections, the pharmacokinetic and pharmacodynamic properties of the compound would be critical.
Considerations for In Vivo Toxicity
A crucial aspect of in vivo studies is the assessment of toxicity. Preclinical studies on urea have shown a range of biological effects, from therapeutic to toxic.[4] High concentrations of urea can lead to oxidative stress and have been associated with toxic effects in the context of chronic kidney disease.[4] A study on 1,3-bis(p-hydroxyphenyl)urea indicated low acute toxicity in mice, with no mortality observed at doses up to 5000 mg/kg. However, the nitro functional group in our compound of interest raises specific toxicological flags. Nitrophenyl compounds can undergo metabolic reduction to form reactive intermediates that may lead to toxicity. Therefore, any in vivo evaluation of 1,1-Diethyl-3-(4-nitrophenyl)urea would require a thorough toxicological workup.
The following diagram illustrates a hypothetical workflow for progressing from in vitro screening to in vivo evaluation for a novel nitrophenyl urea derivative.
Caption: A conceptual workflow from in vitro screening to in vivo studies.
Experimental Protocols: A Guide for Reproducibility
To ensure scientific rigor, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays relevant to the evaluation of nitrophenyl urea derivatives.
Synthesis of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea
This protocol is adapted from the work of Pasdar et al. (2017).[1]
Materials:
-
n-Ethyl-4-nitroaniline
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous solvent (e.g., toluene)
-
Hydrochloric acid (HCl)
-
Water
-
Methanol for recrystallization
Procedure:
-
Dissolve n-Ethyl-4-nitroaniline in an appropriate anhydrous solvent.
-
Slowly add a solution of phosgene (or its equivalent) to the reaction mixture under controlled temperature conditions.
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Wash the resulting organic layer sequentially with dilute HCl and water.
-
Separate and concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like methanol to obtain the purified 1,3-diethyl-1,3-bis(4-nitrophenyl)urea.
The following diagram illustrates the general synthetic scheme for a disubstituted urea.
Caption: General reaction for the synthesis of a disubstituted urea.
In Vitro Antibacterial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [1][5]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Standard antibiotics (positive controls)
-
Solvent control (negative control)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Add the bacterial suspension to each well.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Disc Diffusion Method [1][2][3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs
-
Bacterial strains
-
Test compound solution
-
Standard antibiotic discs
Procedure:
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Place the discs onto the surface of the inoculated MHA plate.
-
Place standard antibiotic discs as positive controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
Potential Mechanism of Action
While the exact mechanism of action for 1,1-Diethyl-3-(4-nitrophenyl)urea is uncharacterized, urea derivatives have been shown to exert their biological effects through various mechanisms. In the context of antibacterial activity, potential targets could include enzymes involved in essential metabolic pathways or disruption of the bacterial cell membrane.[6] Molecular docking studies on other antimicrobial urea derivatives have suggested interactions with key bacterial enzymes.[5][7]
The following diagram depicts a hypothetical mechanism where a urea derivative inhibits a bacterial enzyme.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
1,1-Diethyl-3-(4-nitrophenyl)urea proper disposal procedures
This guide outlines the Standard Operating Procedure (SOP) for the safe containment and disposal of 1,1-Diethyl-3-(4-nitrophenyl)urea .
As a Senior Application Scientist, I have structured this protocol based on the Precautionary Principle . While this specific derivative is often a research-grade intermediate lacking a high-volume commercial SDS, its structural homology to phenylurea herbicides (e.g., Fenuron, Diuron) and nitro-aromatic compounds dictates that it be managed as a toxic, environmentally persistent hazardous waste .[1][2]
Chemical Profile & Hazard Identification
Before disposal, you must validate the material identity.[1] This compound belongs to the Nitro-substituted Phenylurea class.[1][2]
| Property | Technical Detail |
| Chemical Name | 1,1-Diethyl-3-(4-nitrophenyl)urea |
| Structural Class | Phenylurea Herbicide Derivative / Nitro-aromatic |
| Molecular Formula | C₁₁H₁₅N₃O₃ |
| CAS Number | Research Grade (Related: 556-10-5 for 4-nitrophenylurea core) |
| Physical State | Solid (typically crystalline powder), off-white to yellow.[1][2][3] |
| Primary Hazards | Toxic (Acute/Chronic): Potential methemoglobinemia agent (due to nitro group).Aquatic Toxin: High persistence expected (urea backbone).Irritant: Skin, eye, and respiratory tract.[1][2] |
| Reactivity | Stable under normal conditions.[1][2] Incompatible with: Strong acids (hydrolysis risk), Strong oxidizers.[1][2] |
Pre-Disposal Stabilization & Segregation
Crucial Warning: Do not mix this compound with strong acids. Hydrolysis of the urea linkage can release 4-nitroaniline , a highly toxic and potentially explosive decomposition product.[1]
Step 1: Waste Characterization
-
Solid Waste: Pure substance, contaminated weighing boats, gloves, and paper.[1]
-
Liquid Waste: Mother liquors or reaction mixtures containing the compound.[2]
Step 2: Segregation Logic
Use the following decision matrix to determine the correct waste stream.
Figure 1: Waste segregation logic flow. Ensure solids are separated from liquids to prevent secondary leaching in storage.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound & Debris)
Objective: Isolate the compound to prevent dust generation and inhalation.[1][2]
-
Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the first bag into a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Disposal Path: Lab Pack for Incineration.
Protocol B: Liquid Waste (Solutions)
Objective: Prevent inadvertent reactions with incompatible solvents.
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put acetone solutions in certain plastics; use glass or HDPE).[2]
-
pH Check: Verify the solution is Neutral (pH 6-8) .
-
Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).
-
Logging: Record the estimated mass of 1,1-Diethyl-3-(4-nitrophenyl)urea on the carboy log sheet. This is vital for the waste vendor to optimize the incineration burn rate.[2]
Emergency Spill Response
If a spill occurs outside of a fume hood:
-
Evacuate & Ventilate: The dust may be irritating.[1][2] Clear the immediate area.[2]
-
PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and an N95 particulate respirator (or half-mask with P100 filters) if dust is visible.[1][2]
-
Dry Spill Cleanup:
-
Decontamination: Verify surface cleanliness.[1][2] The compound is likely UV-active; a UV lamp (254 nm) can verify removal if the surface is non-fluorescent.[1][2]
Regulatory Framework & Compliance
While this specific compound may not have a unique RCRA "P" or "U" list code, it must be classified by characteristic:
-
EPA Waste Code (USA): Likely D001 (Ignitable, if in solvent) or Non-Regulated Hazardous Waste (if solid).[1][2] However, due to the Nitro functionality, treat as Toxic .[1]
-
Destruction Method: The only acceptable final disposition is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) emissions.[1][2]
References
-
PubChem. (n.d.).[1][2] (4-Nitrophenyl)urea Compound Summary. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 1,1-Diethyl-3-(4-nitrophenyl)urea
Executive Safety Summary
1,1-Diethyl-3-(4-nitrophenyl)urea is a substituted phenylurea with a nitroaromatic moiety. While often used as an intermediate in pharmaceutical or herbicidal synthesis, its structural properties dictate a specific safety profile distinct from simple ureas.
Critical Hazard Profile:
-
Acute Toxicity (Potential): Nitroaromatic compounds are frequently classified as harmful or toxic by ingestion and inhalation (H302, H332).
-
Skin Absorption: The nitro group increases lipophilicity, facilitating dermal absorption. Systemic effects (e.g., methemoglobinemia) are a risk upon significant exposure.
-
Physical State: Solid crystalline powder. Dust generation is the primary vector for exposure.
Immediate Action Required: Do not handle this compound on an open bench. All weighing and solubilization must occur within a certified chemical fume hood or a powder containment enclosure.
Risk Assessment & Scientific Rationale (The "Why")
To trust the protocol, you must understand the mechanism of toxicity.
The Nitroaromatic Risk
The presence of the nitro group (
-
Mechanism: These intermediates can oxidize hemoglobin (
) to methemoglobin ( ), reducing the blood's oxygen-carrying capacity. -
Implication: PPE must not just prevent irritation; it must prevent permeation and inhalation to avoid systemic blood toxicity.
The Urea Backbone Stability
The urea linkage confers chemical stability but can act as a hydrogen-bond donor/acceptor, potentially increasing mucous membrane irritation (eyes/respiratory tract) upon contact with dust.
Personal Protective Equipment (PPE) Matrix
This matrix applies the Precautionary Principle : In the absence of compound-specific breakthrough time data, we adopt protocols for "Toxic Nitroaromatics."
PPE Selection Logic
The following diagram illustrates the decision logic for selecting PPE based on the physical state of the compound.
Caption: Decision logic for PPE selection based on physical state. Note the escalation to laminate gloves when organic solvents are introduced.
Detailed PPE Specifications
| Protection Zone | Equipment Standard | Operational Specification |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).Secondary: If hood is unavailable (NOT recommended), use a P100 particulate respirator (half-mask). |
| Dermal (Hands) | ASTM F739 Rated | Solid Handling: Double-glove Nitrile (Min thickness 5 mil outer, 4 mil inner).Solution Handling: If dissolved in DMSO or DMF, use Laminate (Silver Shield) under Nitrile. Nitro-compounds permeate rapidly through Nitrile when in organic solvents. |
| Ocular | ANSI Z87.1+ | Chemical Splash Goggles. Standard safety glasses do not seal against airborne dust particles which can cause severe ocular irritation. |
| Body | ISO 13982-1 | Lab coat (cotton/poly blend) is minimum. Tyvek® sleeves are recommended during weighing to prevent wrist-gap exposure. |
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Goal: Eliminate static-driven dust dispersion.
-
Static Control: Place an anti-static gun or ionizing bar inside the fume hood. Substituted ureas are often dielectric and hold static charge, causing "jumping" powder.
-
Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble balance table.
-
Donning: Put on inner nitrile gloves, Tyvek sleeves, and outer nitrile gloves.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; transfer small amounts to a weighing boat.
Phase 2: Solubilization
Goal: Prevent cutaneous absorption via solvent carrier.
-
Solvent Choice: 1,1-Diethyl-3-(4-nitrophenyl)urea is sparingly soluble in water but soluble in organic solvents (Ethanol, DMSO).
-
The "Carrier Effect": DMSO drastically increases the skin permeability of nitroaromatics.
-
Critical Step: If using DMSO, change outer gloves immediately upon any splash. Nitrile provides <5 minutes protection against DMSO-mediated permeation.
-
-
Dissolution: Add solvent to the solid (not solid to solvent) to minimize splash risk. Cap the vial immediately.
Phase 3: Waste Disposal
Goal: Prevent environmental contamination.
-
Solid Waste: Collect in a container labeled "Toxic Solid Organic Waste."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.
-
Decontamination: Wipe hood surfaces with a detergent solution (e.g., Alconox) followed by water. Do not use pure ethanol for cleaning spills, as it spreads the nitro-compound.
Emergency Response Protocols
In the event of exposure, speed is critical to prevent methemoglobinemia.
Caption: Immediate emergency response workflow. Note the prohibition of alcohol for skin washing.
Medical Note: If seeking medical attention, inform the physician that the patient was exposed to a nitroaromatic urea , which may require monitoring for methemoglobinemia (blue lips/fingernails, shortness of breath).
References
-
PubChem. (n.d.). 1,1-Diethyl-3-(4-nitrophenyl)urea (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Nitroaromatic Compounds (Generic Class). Merck KGaA. (Referenced for general nitro-group handling logic).
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitro-substituted phenylureas. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure to Hazardous Chemicals. United States Department of Labor. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
